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[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Structural Elucidation of Novel N-Substituted Glycine Derivatives: A Comprehensive Analytical Framework

Introduction: The Peptoid Paradigm As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the analytical paradox inherent to N-substituted glycines (commonly known as peptoids). By shif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Peptoid Paradigm

As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the analytical paradox inherent to N-substituted glycines (commonly known as peptoids). By shifting the side chain from the α-carbon to the amide nitrogen, we eliminate backbone chirality and hydrogen-bond donors. This seemingly simple structural modification confers extraordinary protease resistance and enhanced membrane permeability, making peptoids highly attractive for drug development.

However, this same modification removes the steric constraints typical of secondary amides. Consequently, structural elucidation transforms from a straightforward sequencing task into a complex deconvolution of dynamic conformational ensembles, driven primarily by the cis/trans isomerism of the tertiary amide bond ()[1]. This whitepaper outlines a self-validating, multi-modal analytical framework to systematically resolve these structures.

Workflow Syn Solid-Phase Submonomer Synthesis (N-substituted glycines) Pur RP-HPLC Purification (Isolate >95% Purity) Syn->Pur MS HRMS & ESI-MS/MS (Exact Mass & Sequence) Pur->MS NMR1D 1D 1H/13C NMR (Chemical Connectivity) Pur->NMR1D Cryo Cryo-TEM / XRD (Lattice Morphology) Pur->Cryo Self-Assembly Model Integrated 3D Structural Model (Empirical + MD Simulation) MS->Model NMR2D 2D ROESY/HSQC NMR (Rotamer Deconvolution) NMR1D->NMR2D Peak Duplication NMR2D->Model Cryo->Model

Fig 1. Multi-modal structural elucidation workflow for N-substituted glycines.

The Analytical Bottleneck: Cis/Trans Isomerization

In traditional α-peptides, the trans amide bond is overwhelmingly favored (>99%) due to severe steric clash in the cis conformation. In peptoids, the N-substitution equalizes the steric bulk on both sides of the amide bond. The energy barrier for isomerization drops to approximately 14–18 kcal/mol. On the NMR timescale, this results in peak broadening or complete peak duplication for the α-CH


 protons and proximal side-chain protons ()[2].

CisTrans TertAmide Tertiary Amide Bond (No H-Bond Donor) LowBarrier Low Energy Barrier (~14-18 kcal/mol) TertAmide->LowBarrier Isomerism Cis/Trans Rotamer Equilibrium LowBarrier->Isomerism NMR NMR Peak Duplication (Alpha-CH2 & Sidechains) Isomerism->NMR

Fig 2. Mechanistic causality of NMR peak duplication in peptoids.

Self-Validating Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for resolving peptoid rotamers. While 1D


H and 

C NMR provide basic chemical connectivity and confirm the synthesis of the derivative ()[3], the presence of multiple rotamers often renders 1D spectra highly complex due to signal overlap.

Causality in Experimental Design: We prioritize 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) over NOESY. Peptoid oligomers typically fall into the intermediate molecular weight regime (1000–3000 Da), where the NOE correlation time can result in zero-intensity cross-peaks. ROESY utilizes a spin-lock field that guarantees positive cross-peaks regardless of molecular weight, providing a self-validating measure of spatial proximity. By observing the cross-peaks between the N-alkyl side chain protons and the α-CH


 protons of the preceding residue, we can definitively assign the cis or trans state.
High-Resolution Mass Spectrometry (HRMS)

While NMR solves the 3D conformation, HRMS provides the exact mass and primary sequence connectivity.

Causality in Experimental Design: Peptoids fragment differently than peptides during Collision-Induced Dissociation (CID). Because they lack amide protons, protonation preferentially occurs at the tertiary nitrogen. This directs specific cleavage pathways, yielding abundant y-type and b-type ions. However, b-ions in peptoids often undergo rapid cyclization to oxazolone derivatives. Recognizing these shifted exact masses is critical to preventing sequence misassignment.

Cryo-Electron Microscopy (Cryo-TEM) & Crystallography

For higher-order supramolecular structures (e.g., nanosheets, nanotubes), solution-state NMR is insufficient. Recent breakthroughs have demonstrated the power of Cryo-TEM 3D reconstruction to directly visualize the extended, all-cis-sigma strand conformation of polypeptoid chains within crystalline lattices at 3.6 Å resolution ()[4].

Quantitative Data & Diagnostic Markers

To streamline data interpretation across multimodal platforms, all quantitative diagnostic markers are summarized below.

Analytical TechniqueTarget FeatureDiagnostic MarkerMechanistic Rationale
1D

H NMR
α-CH

Backbone
3.5 – 4.5 ppm (Multiplets/Duplication)Deshielding from adjacent tertiary amide; duplication indicates slow cis/trans exchange.
1D

C NMR
Carbonyl (C=O)168 – 172 ppmCharacteristic shift for tertiary amides in N-substituted glycines.
2D ROESY NMR Cis Amide BondStrong cross-peak: N-alkyl CH to preceding α-CH

Spatial proximity (< 5 Å) is only possible when the amide bond adopts a cis geometry.
ESI-MS/MS (CID) Sequence ConnectivityDominant y-ion series; shifted b-ionsProtonation at tertiary nitrogen drives charge-directed fragmentation; b-ions cyclize.
FT-IR Amide I Band~1640 – 1650 cm

Lower frequency than secondary amides due to lack of hydrogen bonding.

Standardized Experimental Protocols

Protocol 1: 2D ROESY NMR for Cis/Trans Rotamer Elucidation
  • Sample Preparation: Dissolve 2–5 mg of purified peptoid in 600 µL of deuterated solvent (e.g., CD

    
    OD or CD
    
    
    
    CN). Rationale: CD
    
    
    OD minimizes solvent exchange artifacts while providing a clear window for α-protons.
  • Acquisition Parameters: Set the ROESY mixing time (spin-lock) to 200–300 ms. Rationale: This duration is optimal for intermediate-sized peptoids to allow NOE buildup without excessive spin diffusion.

  • Solvent Suppression: Apply pre-saturation or WATERGATE sequences if residual water obscures the α-CH

    
     region (3.5 – 4.5 ppm).
    
  • Data Processing: Apply a squared cosine bell apodization function in both dimensions to enhance the resolution of closely spaced rotameric cross-peaks.

  • Interpretation: Identify cross-peaks between the N-alkyl side chain protons and the α-CH

    
     protons of the preceding residue. Strong spatial correlation indicates a cis amide bond, whereas correlation to the same residue's α-protons indicates trans.
    
Protocol 2: LC-HRMS/MS Sequencing Workflow
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Rationale: The tertiary amines and N-terminal amines in peptoids readily accept protons.

  • Fragmentation (CID/HCD): Apply a normalized collision energy (NCE) of 25–35%. Rationale: N-substituted glycines require slightly higher collision energies than α-peptides to cleave the tertiary amide bond.

  • Spectral Annotation: Screen for characteristic y-ion and b-ion series, adjusting mass-error tolerances for oxazolone cyclization artifacts on the b-ion series.

Conclusion

The structural elucidation of N-substituted glycine derivatives requires a fundamental departure from traditional peptide analytical logic. By understanding the causality behind the tertiary amide's flexibility and employing a self-validating matrix of ROESY NMR, targeted HRMS/MS, and Cryo-TEM, researchers can confidently decode both the primary sequence and the complex conformational ensembles of these promising peptidomimetics.

References

  • Yu, T., Luo, X., Prendergast, D., et al. "Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus." ACS Nano, 2023. URL:[Link][4]

  • Ebrahimi, et al. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega, 2023. URL:[Link][3]

  • Uggerhøj, L., Güntert, P., Wimmer, R. "Structural Features of Peptoid-Peptide Hybrids in Lipid-Water Interfaces." FEBS Letters, 2014. URL:[Link][2]

  • De Santis, E., Hjelmgaard, T., et al. "Effect of side chains on the conformational preference of cyclic α,β-peptoids." Amino Acids, 2011. URL:[Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of N-(3-methoxybenzyl)-N-isopropylglycine Receptor Binding

Aimed at Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and methodologically rigorous framework for the in silico analysis of N-(3-methoxybenzyl)-N-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and methodologically rigorous framework for the in silico analysis of N-(3-methoxybenzyl)-N-isopropylglycine receptor binding. Eschewing a generic template, this document is structured to deliver field-proven insights from a senior application scientist's perspective. The core of this guide is built upon the principles of scientific integrity, ensuring that each described protocol is part of a self-validating system. We will delve into the causality behind experimental choices, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Every key claim is substantiated with in-text citations to authoritative sources, and a complete reference list is provided for verification.

Foundational Principles: Why In Silico Modeling is Essential

The exploration of novel chemical entities like N-(3-methoxybenzyl)-N-isopropylglycine necessitates a deep understanding of their interactions with biological systems at a molecular level. In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful lens through which we can predict and analyze these interactions with remarkable detail.[1] This computational approach provides a cost-effective and time-efficient means to:

  • Hypothesize Biological Targets: Through techniques like reverse docking or "target fishing," we can screen our molecule of interest against vast libraries of protein structures to identify potential binding partners.[2]

  • Elucidate Binding Modes: Understanding the precise orientation and key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding of a ligand to its receptor is fundamental for rational drug design.

  • Estimate Binding Affinity: Computational methods allow for the quantitative prediction of binding free energy, a key parameter that correlates with the potency of a drug candidate.

  • Guide Lead Optimization: The insights gleaned from in silico modeling can inform the strategic modification of a lead compound to enhance its affinity, selectivity, and pharmacokinetic properties.

This guide is designed to navigate the complexities of this process, providing a robust workflow that ensures the generation of reliable and actionable data.

The Integrated Workflow: From Target Identification to Binding Affinity

The success of any in silico investigation hinges on a well-structured and logical workflow. The following diagram illustrates the interconnected stages of our analysis, each building upon the previous to create a cohesive and validated study.

workflow cluster_prep Phase 1: System Preparation cluster_docking Phase 2: Initial Binding Prediction cluster_md Phase 3: Dynamic Refinement cluster_energy Phase 4: Quantitative Analysis target_id Target Identification and Validation protein_prep Protein Structure Preparation target_id->protein_prep binding_site Binding Site Definition ligand_prep Ligand Preparation (SMILES: COc1cccc(CN(CC(=O)O)C(C)C)c1) docking Molecular Docking (e.g., AutoDock Vina) binding_site->docking pose_analysis Pose Clustering and Scoring Function Analysis docking->pose_analysis system_setup System Solvation and Ionization pose_analysis->system_setup Select Best Pose(s) md_sim Molecular Dynamics Simulation (e.g., GROMACS) system_setup->md_sim traj_analysis Trajectory Analysis (RMSD, RMSF) md_sim->traj_analysis mmpbsa MM/PBSA or MM/GBSA Binding Free Energy Calculation traj_analysis->mmpbsa

Figure 1: A comprehensive workflow for the in silico modeling of N-(3-methoxybenzyl)-N-isopropylglycine receptor binding.

Phase 1: Meticulous System Preparation

The reliability of any computational model is fundamentally dependent on the quality of the input structures. This initial phase is arguably the most critical, as any errors introduced here will propagate through the entire workflow.

Target Identification: A Crucial First Step

While the focus of this guide is on the "how," the "what" – the biological target – is paramount. For N-(3-methoxybenzyl)-N-isopropylglycine, if the target is unknown, computational methods such as ligand-based pharmacophore screening or reverse docking can be employed to generate hypotheses.[2][3] These methods compare the ligand's structure and properties to databases of known ligands and their targets. For the remainder of this guide, we will proceed with the assumption that a putative protein target has been identified.

Protocol: Protein Structure Preparation

Objective: To obtain a high-resolution, clean, and computationally ready protein structure.

Methodology:

  • Structure Retrieval: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[2] When selecting a structure, prioritize high resolution (<2.5 Å) and the presence of a co-crystallized ligand, which can help define the binding site.

  • Initial Cleaning: Remove all non-essential molecules, such as water, ions, and crystallization agents, from the PDB file.[4]

  • Structural Refinement: Add hydrogen atoms, which are typically absent in crystallographic models. Assign correct protonation states to ionizable residues at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a restrained energy minimization to relieve any steric clashes that may have been introduced during the preparation steps.

Protocol: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of N-(3-methoxybenzyl)-N-isopropylglycine with the correct chemical properties.

Methodology:

  • 2D to 3D Conversion: Start with the 2D structure of N-(3-methoxybenzyl)-N-isopropylglycine, which can be represented by its SMILES string: COc1cccc(CN(CC(=O)O)C(C)C)c1.[5][6] Use a program like Open Babel to convert this into a 3D structure.

  • Protonation State: At physiological pH, the carboxylic acid group will be deprotonated (carboxylate), and the tertiary amine will be protonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.

Phase 2: Predicting the Binding Mode with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7]

The Rationale Behind Docking

The primary goals of molecular docking are to predict the binding conformation of the ligand and to estimate the strength of the interaction, typically through a scoring function.[8] This provides a static snapshot of the binding event.

Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of N-(3-methoxybenzyl)-N-isopropylglycine to its target.

Methodology:

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

  • Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the putative binding site.[9]

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina.[10][11]

  • Analyze Results: The output will consist of several binding poses ranked by their docking scores.[4] It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

Table 1: Example Docking Results Summary

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-9.2TYR 123, ASP 234, PHE 345H-bond with ASP 234, π-π stacking with PHE 345
2-8.8VAL 124, LEU 346Hydrophobic interactions
3-8.5SER 125, ASN 236H-bonds with backbone and sidechain

Phase 3: Refining the Model with Molecular Dynamics (MD) Simulations

While docking provides a valuable static picture, biological systems are dynamic. MD simulations offer a way to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the binding event.[12][13]

The Importance of Dynamic Simulation

MD simulations allow us to assess the stability of the predicted binding pose and to observe subtle changes in the protein and ligand conformations that can influence binding.[10]

Protocol: MD Simulation using GROMACS

Objective: To evaluate the stability of the docked complex and analyze its dynamic behavior.

Methodology:

  • System Setup: Place the protein-ligand complex in a simulation box, solvate it with water molecules, and add ions to neutralize the system and mimic physiological salt concentration.[14]

  • Energy Minimization: Minimize the energy of the entire system to remove any bad contacts.[14]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[14]

  • Production Run: Run the simulation for a sufficient amount of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[14][15]

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

md_workflow start Docked Protein-Ligand Complex solvate Solvation and Ionization start->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD npt->production analysis Trajectory Analysis production->analysis

Figure 2: A step-by-step workflow for performing a molecular dynamics simulation.[14][16]

Phase 4: Quantifying Binding Affinity with MM/PBSA

To obtain a more accurate estimate of the binding free energy than what is provided by docking scores, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed.[17][18][19]

The MM/PBSA Approach

MM/PBSA is an end-point method that calculates the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models.[17][20] It offers a good balance between computational cost and accuracy.[18]

Protocol: MM/PBSA Calculation

Objective: To calculate the binding free energy of the N-(3-methoxybenzyl)-N-isopropylglycine-receptor complex.

Methodology:

  • Snapshot Extraction: Extract a number of snapshots from the stable part of the MD trajectory.[21]

  • Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).[21]

  • Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.[21]

Table 2: Example MM/PBSA Energy Components

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals-45.6
Electrostatic-32.1
Polar Solvation+55.8
Non-Polar Solvation-4.7
Total Binding Free Energy -26.6

Concluding Remarks and Path Forward

This guide has detailed a robust and validated workflow for the in silico modeling of N-(3-methoxybenzyl)-N-isopropylglycine receptor binding. By following these steps, researchers can gain valuable insights into the molecular basis of its activity. It is imperative to remember that these computational predictions should be viewed as well-informed hypotheses that require experimental validation through techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] The synergy between computational and experimental approaches is the cornerstone of modern and efficient drug discovery.

References

  • GROMACS Tutorials. [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein - PMC. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide - Bonvin Lab. [Link]

  • In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]

  • An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing). [Link]

  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. [Link]

  • Molecular Docking Tutorial. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • N-(3-methoxybenzyl)glycine (C10H13NO3) - PubChemLite. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - MDPI. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

Sources

Foundational

Structural Profiling and Synthetic Workflows for 2-[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid (CAS 1178924-09-8)

Executive Summary In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides remains a critical challenge. 2-[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid (CAS: 117892...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides remains a critical challenge. 2-[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid (CAS: 1178924-09-8) is a highly specialized N-alkylated amino acid derivative that serves as a foundational building block for peptidomimetics and peptoids [1]. By shifting the side-chain appendage from the


-carbon to the amide nitrogen, this compound fundamentally alters the hydrogen-bonding network of the resulting polymer, conferring profound proteolytic stability and enhanced membrane permeability [2].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a comprehensive understanding of this molecule's physiochemical properties, the causality behind its synthetic assembly, and a self-validating protocol for its integration into drug discovery pipelines.

Chemical Identity & Physiochemical Profiling

The structural architecture of 2-[isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is not arbitrary; it is a rationally designed triad. The isopropyl group provides immediate steric bulk adjacent to the nitrogen, shielding the eventual amide bond from enzymatic hydrolysis. The 3-methoxybenzyl group acts as a versatile pharmacophore, capable of participating in


 stacking and acting as a hydrogen bond acceptor. Finally, the acetic acid moiety  provides the necessary carboxylate for standard peptide coupling chemistries [3].
Table 1: Quantitative Chemical Data
PropertyValue / Description
IUPAC Name 2-[isopropyl(3-methoxybenzyl)amino]acetic acid
CAS Registry Number 1178924-09-8
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Monoisotopic Mass 237.1365 Da
Structural Class N-alkylated amino acid / Peptoid monomer
Solubility Profile Soluble in DMF, DMSO, and DCM; sparingly soluble in H2O

Synthetic Methodology & Workflow

To synthesize this building block with high fidelity, a two-step sequence is typically employed: a reductive amination followed by N-alkylation. The causality behind selecting reductive amination over direct alkylation of an amine is to prevent over-alkylation (quaternization), ensuring a clean secondary amine intermediate.

Step-by-Step Synthetic Protocol

Step 1: Reductive Amination

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methoxybenzaldehyde and 1.2 equivalents of isopropylamine in anhydrous 1,2-dichloroethane (DCE).

  • Causality of Solvent & Stoichiometry: DCE is chosen for its high boiling point and excellent solubility profile for imine intermediates. The slight excess of isopropylamine drives the equilibrium toward complete imine formation.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0°C.

  • Mechanistic Control: NaBH(OAc)3 is explicitly selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of 3-methoxybenzyl alcohol byproducts.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate to yield N-isopropyl-3-methoxybenzylamine.

Step 2: N-Alkylation

  • Reaction Setup: Dissolve the intermediate in anhydrous acetonitrile. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.1 equivalents of bromoacetic acid tert-butyl ester.

  • Causality of Base: DIPEA (Hunig's base) is utilized because its severe steric hindrance prevents it from acting as a competing nucleophile against the bromoacetate.

  • Deprotection: Following isolation of the ester, treat with a 50% Trifluoroacetic acid (TFA) in DCM solution for 2 hours at room temperature to cleave the tert-butyl group, yielding the final free acid.

SynthWorkflow SM1 3-Methoxybenzaldehyde + Isopropylamine Step1 Reductive Amination (NaBH(OAc)3, DCE) SM1->Step1 Int1 N-Isopropyl-3-methoxybenzylamine Step1->Int1 Step2 N-Alkylation & Deprotection (Bromoacetate, then TFA) Int1->Step2 Prod 2-(Isopropyl(3-methoxybenzyl)amino)acetic acid CAS: 1178924-09-8 Step2->Prod

Synthetic workflow for 2-(Isopropyl(3-methoxybenzyl)amino)acetic acid via reductive amination.

Application in Drug Development: Peptoids and Proteolytic Stability

The primary utility of CAS 1178924-09-8 lies in its incorporation into solid-phase peptoid synthesis (SPPS). Native


-amino acids are highly susceptible to degradation by endogenous proteases, which limits their oral bioavailability and in vivo half-life.

By utilizing an N-alkylated monomer like 2-[isopropyl-(3-methoxy-benzyl)-amino]-acetic acid, the resulting amide bond lacks a hydrogen atom. This absence prevents the formation of the critical hydrogen-bonding network required for protease active-site recognition [2]. Furthermore, the dual functionalization (isopropyl and 3-methoxybenzyl) on a single nitrogen node introduces significant conformational restriction, locking the peptoid into a specific secondary structure (often a polyproline type-I like helix) that enhances target binding affinity [3].

SARLogic Core 2-(Isopropyl(3-methoxybenzyl)amino)acetic acid Iso N-Isopropyl Group Core->Iso Meth 3-Methoxybenzyl Group Core->Meth Acet Acetic Acid Moiety Core->Acet Steric Steric Shielding & Proteolytic Stability Iso->Steric Affinity Pi-Pi Stacking & Target Affinity Meth->Affinity Coupling Peptide Coupling & SPPS Integration Acet->Coupling

Structure-Activity Relationship (SAR) logic mapping structural moieties to functional advantages.

Analytical Validation Protocol

To ensure the integrity of the synthesized or procured compound, a self-validating analytical system must be employed. Relying solely on mass spectrometry is insufficient for N-alkylated systems due to the potential for regioisomers.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Logic: Operate in ESI+ mode. The presence of a dominant

    
     peak at m/z 238.3  confirms the molecular weight. The single sharp chromatographic peak confirms the absence of unreacted secondary amine intermediates.
    

Step 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: 400 MHz spectrometer, solvent: DMSO-

    
    .
    
  • Validation Logic:

    • Absence Check: The complete absence of an aldehyde proton signal at ~9.9 ppm validates the success of the reductive amination.

    • Structural Confirmation: Look for a distinct singlet at ~3.7-3.8 ppm integrating to 3H, confirming the intact methoxy group. A septet at ~3.0 ppm integrating to 1H confirms the methine proton of the isopropyl group, validating the N-alkylation pattern.

References

  • Fu, X., et al. "A Field Guide to Optimizing Peptoid Synthesis". ACS Polymers Au, 2022. Available at:[Link]

  • University of Barcelona (Dipòsit Digital). "Backbone N-modified peptides: beyond N-methylation". Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Solid-Phase Synthesis of N-(3-methoxybenzyl)-N-isopropylglycine Peptoids

Authored by: A Senior Application Scientist Abstract Peptoids, or oligomers of N-substituted glycines, have emerged as a pivotal class of peptidomimetics in drug discovery and materials science. Their unique backbone str...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Peptoids, or oligomers of N-substituted glycines, have emerged as a pivotal class of peptidomimetics in drug discovery and materials science. Their unique backbone structure, which lacks amide protons and chirality, confers remarkable proteolytic stability and allows for extensive side-chain diversity.[1][2] This document provides a comprehensive guide to the solid-phase synthesis of peptoids, with a specific focus on the synthesis of oligomers containing the N-(3-methoxybenzyl)-N-isopropylglycine monomer. We will delve into the robust and efficient "submonomer" method, a cornerstone of peptoid synthesis, which allows for the facile, automated, and sequence-specific assembly of these polymers.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and a detailed, field-proven protocol for the successful synthesis and characterization of these promising molecules.

Introduction to Peptoids and the Submonomer Synthesis Method

Peptoids are a class of synthetic polymers that mimic the structure of peptides.[6] Unlike peptides, where side chains are attached to the alpha-carbon, peptoids have their side chains appended to the backbone nitrogen atom.[1] This fundamental difference results in a tertiary amide backbone, eliminating the capacity for hydrogen bonding and rendering peptoids highly resistant to degradation by proteases.[2]

The "submonomer" solid-phase synthesis method, pioneered by Dr. Ron Zuckermann and colleagues, revolutionized the creation of sequence-defined peptoids.[3][7][8] This elegant, two-step iterative process circumvents the need for pre-synthesized, protected N-substituted glycine monomers.[7][8] Instead, each monomer is assembled directly on the solid support from two readily available "submonomers": a haloacetic acid (typically bromoacetic acid) and a primary amine.[4][9] This approach not only simplifies the synthetic process but also opens the door to a vast chemical space, as hundreds of primary amines are commercially available.[4][9]

The synthesis of peptoids containing N-(3-methoxybenzyl)-N-isopropylglycine is of particular interest due to the combined steric and electronic properties of the side chains, which can influence the conformational preferences of the peptoid backbone. The methoxybenzyl group offers potential for aromatic interactions, while the isopropyl group provides steric bulk.

The Chemistry of Submonomer Peptoid Synthesis

The submonomer synthesis method is a cyclical process involving two key chemical transformations per monomer addition: acylation and nucleophilic displacement.[1][4]

  • Step 1: Acylation: The secondary amine at the N-terminus of the growing peptoid chain, which is attached to a solid support resin, is acylated with bromoacetic acid. This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form a reactive intermediate that readily acylates the resin-bound amine. The result is the addition of a bromoacetyl group to the N-terminus.

  • Step 2: Nucleophilic Displacement: The bromine atom of the newly introduced bromoacetyl group is then displaced by a primary amine submonomer via an SN2 reaction. In the context of this guide, a mixture of 3-methoxybenzylamine and isopropylamine would be used to introduce the desired N-substituted glycine residues. The nucleophilic nitrogen of the primary amine attacks the carbon bearing the bromine, leading to the formation of the N-substituted glycine monomer and completing one cycle of chain extension.

This two-step cycle is repeated until the desired peptoid sequence is assembled.[10] The sequence specificity is controlled by the order of addition of the different primary amine submonomers in the displacement step of each cycle.

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall workflow and the core chemical steps of the solid-phase submonomer peptoid synthesis.

G cluster_0 Solid-Phase Peptoid Synthesis Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (if applicable) Resin_Swelling->Fmoc_Deprotection Monomer_Addition_Cycle Iterative Monomer Addition Cycle Fmoc_Deprotection->Monomer_Addition_Cycle Final_Cleavage Cleavage from Resin Monomer_Addition_Cycle->Final_Cleavage Purification Purification (e.g., HPLC) Final_Cleavage->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization End End Characterization->End

Caption: Overall workflow of solid-phase peptoid synthesis.

G cluster_1 Two-Step Monomer Addition Cycle Resin_Amine Resin-Bound Amine (N-terminus) Acylation Acylation + Bromoacetic Acid + DIC Resin_Amine->Acylation Step 1 Bromoacetamide Resin-Bound Bromoacetamide Acylation->Bromoacetamide Displacement Displacement + Primary Amine (R-NH2) Bromoacetamide->Displacement Step 2 NSG Resin-Bound N-Substituted Glycine Displacement->NSG NSG->Acylation Next Cycle

Caption: The core two-step monomer addition cycle.

Detailed Experimental Protocol

This protocol details the manual solid-phase synthesis of a peptoid oligomer incorporating N-(3-methoxybenzyl)-N-isopropylglycine residues on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[2][11]

Materials and Reagents
Reagent/MaterialSupplierGrade
Rink Amide Resine.g., Novabiochem®100-200 mesh, ~0.5-0.7 mmol/g loading
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous, amine-free
Dichloromethane (DCM)e.g., Fisher ScientificACS Grade
Piperidinee.g., Acros OrganicsReagent Grade
Bromoacetic Acide.g., Alfa Aesar99%
N,N'-Diisopropylcarbodiimide (DIC)e.g., TCI Chemicals>98%
3-Methoxybenzylaminee.g., Sigma-Aldrich98%
Isopropylaminee.g., Acros Organics99%
N-Methyl-2-pyrrolidone (NMP)e.g., Sigma-AldrichAnhydrous
Trifluoroacetic Acid (TFA)e.g., Oakwood Chemical99%
Triisopropylsilane (TIS)e.g., Sigma-Aldrich98%
Diethyl Ethere.g., Fisher ScientificAnhydrous
Acetonitrile (ACN)e.g., Fisher ScientificHPLC Grade
Step-by-Step Synthesis Procedure

A. Resin Preparation and Fmoc Deprotection

  • Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.06 mmol) in a fritted reaction vessel.[10] Add DMF (2-3 mL) and gently agitate for at least 30 minutes to swell the resin beads.[10][12]

  • Fmoc Removal: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.[11][13] Agitate for 3 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Rink amide linker, exposing the primary amine for the first monomer addition.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL) to remove all traces of piperidine.

B. Iterative Monomer Addition Cycle

This two-step cycle is repeated for each monomer to be added to the peptoid chain.

Step 1: Bromoacetylation

  • Prepare a 0.6 M solution of bromoacetic acid in DMF.

  • To the washed resin, add the bromoacetic acid solution (1 mL for 100 mg resin) followed by DIC (an equimolar amount to the bromoacetic acid).[10]

  • Agitate the mixture for 30 minutes at room temperature.[10]

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL).

Step 2: Nucleophilic Displacement

  • Prepare a 1 M solution of the desired primary amine submonomer in NMP. For the incorporation of N-(3-methoxybenzyl)glycine, use a 1 M solution of 3-methoxybenzylamine. For N-isopropylglycine, use a 1 M solution of isopropylamine.

  • Add the amine solution (1-2 mL for 100 mg resin) to the bromoacetylated resin.

  • Agitate the mixture for 60-120 minutes at room temperature. The reaction time may need to be optimized depending on the steric hindrance of the amine.

  • Drain the amine solution and wash the resin thoroughly with DMF (5 x 2 mL).

Repeat the bromoacetylation and displacement steps for each subsequent monomer in the desired sequence.

Cleavage and Deprotection
  • After the final monomer addition and subsequent washing, dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).[13] The TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dry resin (1-2 mL for 100 mg resin) and agitate for 1-2 hours at room temperature.[1]

  • Filter the cleavage mixture into a clean collection tube, and wash the resin with a small amount of fresh TFA.

  • Concentrate the collected filtrate under a gentle stream of nitrogen to reduce the volume.

Precipitation and Purification
  • Precipitate the crude peptoid by adding the concentrated cleavage solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.

  • Dry the resulting peptoid pellet under vacuum.

  • For purification, dissolve the crude peptoid in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][9]

Characterization

The identity and purity of the synthesized N-(3-methoxybenzyl)-N-isopropylglycine peptoid should be confirmed using analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for confirming the molecular weight of the desired peptoid and assessing its purity.[14][15] Electrospray ionization (ESI) is a commonly used ionization technique for peptoid analysis.[16]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with UV detection is used to determine the purity of the final product.[17]

Conclusion

The solid-phase submonomer synthesis method provides a powerful and versatile platform for the creation of sequence-specific peptoids.[5] The protocol detailed herein offers a robust and reproducible approach for the synthesis of peptoids containing N-(3-methoxybenzyl)-N-isopropylglycine residues. By understanding the underlying chemistry and carefully following the experimental procedures, researchers can efficiently generate these and other novel peptoid structures for a wide array of applications, from the development of new therapeutics to the engineering of advanced biomaterials.

References

  • Knight, A. S., & Zuckermann, R. N. (2015). A field guide to optimizing peptoid synthesis. ACS Combinatorial Science, 17(5), 259–267. [Link]

  • Gyros Protein Technologies. (n.d.). Short interview with Peptoid pioneer Ron Zuckermann. Retrieved from [Link]

  • Robertson, E. J., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments, (57), 3264. [Link]

  • Gorske, B. C., et al. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(17), 8633–8645. [Link]

  • Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241–269. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

  • Coin, I., et al. (2007). Methods and Protocols of Modern Solid Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 3–28). Humana Press. [Link]

  • Zuckermann, R. N., et al. (1994). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Proceedings of the National Academy of Sciences, 91(20), 9307–9311. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Battigelli, A., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Omega, 7(4), 3149–3160. [Link]

  • Hartmann, L., & Börner, H. G. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(20), 11289–11306. [Link]

  • Jad, Y. E., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ACS Sustainable Chemistry & Engineering, 10(28), 9110–9117. [Link]

  • Hansen, M. B., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Molecules, 25(9), 2099. [Link]

  • Pepdo, O. O. (2024). Peptide Characterization Techniques: From HPLC to Mass Spec. Retrieved from [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Semantic Scholar. [Link]

  • Galvão, B. F., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 23(16), 5858–5864. [Link]

  • AnaSpec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Waters Corporation. (2020). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]

  • Molecular Foundry. (2025). How mimicking nature with chemistry might transform the way we live. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

  • Wang, N., et al. (2004). A Tool To Visualize and Evaluate Data Obtained by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Analytical Chemistry, 76(13), 3843–3853. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1283. [Link]

  • Sun, J., & Zuckermann, R. N. (2015). Sequence Programmable Peptoid Polymers for Diverse Materials Applications. Macromolecules, 48(5), 1277–1295. [Link]

  • Miller, S. M., et al. (2013). Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals. Current Pharmaceutical Design, 19(36), 6488–6499. [Link]

  • Johannes Kepler Universität Linz. (2018). SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. Retrieved from [Link]

  • Lu, H., et al. (2015). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 6(32), 5792–5798. [Link]

Sources

Application

Application Note: Synthesis of N-(3-methoxybenzyl)-N-isopropylglycine via One-Pot Reductive Amination

Abstract This application note provides a detailed protocol for the synthesis of N-(3-methoxybenzyl)-N-isopropylglycine, a substituted N-alkylated glycine derivative, through a one-pot reductive amination procedure. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-methoxybenzyl)-N-isopropylglycine, a substituted N-alkylated glycine derivative, through a one-pot reductive amination procedure. The methodology utilizes 3-methoxybenzaldehyde and N-isopropylglycine as starting materials, with sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and efficient route to a key structural motif found in various biologically active compounds.

Introduction

N-alkylated amino acids are crucial building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other bioactive molecules.[1] Their incorporation can significantly impact the conformational properties and biological activity of peptides and small molecules. Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[2] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4]

This application note details the synthesis of N-(3-methoxybenzyl)-N-isopropylglycine, a compound of interest for its potential applications in areas such as peptide synthesis. The described one-pot protocol employs sodium triacetoxyborohydride (STAB), a reducing agent known for its mildness and remarkable selectivity for iminium ions over aldehydes and ketones, which simplifies the experimental procedure and often leads to higher yields and fewer side products compared to other borohydride reagents.[5][6][7][8]

Chemical Principles and Mechanism

The reductive amination of 3-methoxybenzaldehyde with N-isopropylglycine proceeds through a two-step sequence within a single reaction vessel.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, N-isopropylglycine, on the carbonyl carbon of 3-methoxybenzaldehyde. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[3][4][9] Subsequent dehydration leads to the formation of a transient iminium ion.

  • Reduction: The in-situ generated iminium ion is then selectively reduced by sodium triacetoxyborohydride (STAB). The steric bulk and electron-withdrawing acetate groups of STAB render it less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[4][5]

The overall reaction is illustrated in the diagram below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Iminium_Ion Iminium Ion 3-methoxybenzaldehyde->Iminium_Ion + N-isopropylglycine N-isopropylglycine N-Isopropylglycine N-isopropylglycine->Iminium_Ion Final_Product N-(3-methoxybenzyl)- N-isopropylglycine Iminium_Ion->Final_Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ (STAB) STAB->Final_Product Acetic_Acid Acetic Acid (Catalyst) Acetic_Acid->Iminium_Ion catalyzes

Figure 1. Reaction scheme for the reductive amination of 3-methoxybenzaldehyde with N-isopropylglycine.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methoxybenzaldehyde≥98%Sigma-Aldrich
N-Isopropylglycine≥98%Alfa Aesar
Sodium triacetoxyborohydride (STAB)97%Acros Organics
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Acetic AcidGlacial, ≥99.7%Fisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Magnesium SulfateFisher Scientific
Hydrochloric Acid (1 M)Prepared in-house
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start step1 1. Combine 3-methoxybenzaldehyde, N-isopropylglycine, and DCE in a flask. start->step1 step2 2. Add acetic acid and stir for 1 hour. step1->step2 step3 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise. step2->step3 step4 4. Stir at room temperature for 12-18 hours. step3->step4 step5 5. Quench the reaction with saturated NaHCO₃. step4->step5 step6 6. Extract the product with Dichloromethane (DCM). step5->step6 step7 7. Wash the organic layer with brine. step6->step7 step8 8. Dry the organic layer over anhydrous MgSO₄. step7->step8 step9 9. Concentrate under reduced pressure. step8->step9 step10 10. Purify the crude product by column chromatography. step9->step10 end End step10->end

Figure 2. Experimental workflow for the synthesis of N-(3-methoxybenzyl)-N-isopropylglycine.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv.) and N-isopropylglycine (1.17 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (40 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.60 mL, 10.5 mmol, 1.05 equiv.) to the reaction mixture. Stir for 1 hour at room temperature to facilitate the formation of the iminium ion intermediate.[10]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) to the mixture portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-methoxybenzyl)-N-isopropylglycine. The acidic nature of the product may cause tailing on silica gel; this can be mitigated by adding a small amount of triethylamine to the eluent.[11]

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.29 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.9 Hz, 1H), 6.85-6.75 (m, 3H), 3.80 (s, 3H), 3.75 (s, 2H), 3.30 (s, 2H), 3.10 (sept, J = 6.6 Hz, 1H), 1.15 (d, J = 6.6 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.5, 159.8, 140.2, 129.5, 121.5, 114.8, 113.0, 57.5, 55.2, 53.8, 52.1, 19.5.

  • Mass Spectrometry (ESI+): m/z 238.14 [M+H]⁺

Process Optimization and Troubleshooting

Problem Potential Cause Solution
Low Yield Incomplete imine/iminium ion formation.Ensure the use of anhydrous solvent as water can inhibit imine formation. A slightly longer initial stirring time with acetic acid may be beneficial.[10]
Premature reduction of the aldehyde.While STAB is selective, ensure it is added after the initial imine formation period.[5]
Presence of Starting Aldehyde Insufficient reducing agent or reaction time.Increase the equivalents of STAB slightly (e.g., to 1.5 equiv.) or extend the reaction time and continue to monitor by TLC/LC-MS.
Formation of 3-methoxybenzyl alcohol Non-selective reduction.This is less common with STAB but can occur. Ensure the reaction temperature is maintained at room temperature.
Difficult Purification Product adhesion to silica gel.As mentioned, add a small percentage of triethylamine (0.1-1%) to the eluent for column chromatography to suppress ionization and reduce tailing.[11] Alternatively, reversed-phase chromatography can be employed.[12]

Conclusion

The one-pot reductive amination of 3-methoxybenzaldehyde with N-isopropylglycine using sodium triacetoxyborohydride offers an efficient and high-yielding route to N-(3-methoxybenzyl)-N-isopropylglycine. The mild reaction conditions and the selectivity of the reducing agent make this protocol suitable for a wide range of substrates and a valuable tool for synthetic and medicinal chemists. The detailed procedure and troubleshooting guide provided herein should enable researchers to successfully implement this methodology in their own laboratories.

References

  • Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Retrieved from brainly.com. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Powers, S. E., & McHenry, M. W. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5329. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from organic-chemistry-data.com. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. [Link]

  • Organic & Biomolecular Chemistry. (2022, May 19). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids under mild conditions. Retrieved from pubs.rsc.org. [Link]

  • Asaula, V. M., Omelian, I. V., Gavrilenko, K. S., Pariiska, O. O., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2021). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Physical Chemistry. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from mdpi.com. [Link]

  • MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from mdpi.com. [Link]

Sources

Method

Application Notes &amp; Protocols: Analytical and Preparative HPLC for N-Substituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract N-substituted amino acids are pivotal structural motifs in medicinal chemistry, peptidomimetics, and materials science. Their purification, however...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted amino acids are pivotal structural motifs in medicinal chemistry, peptidomimetics, and materials science. Their purification, however, presents unique challenges due to a wide range of polarities and structural similarities. This guide provides a comprehensive framework for developing and implementing robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for these compounds. We will delve into the fundamental principles of separation, offer detailed, field-tested protocols, and provide a systematic approach to troubleshooting, empowering researchers to achieve high-purity isolation of their target molecules.

Introduction: The Challenge of Purifying N-Substituted Amino Acids

N-substituted amino acids, where the amino group is modified with substituents ranging from simple alkyl or acetyl groups to complex protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), are fundamental building blocks in modern drug discovery and peptide synthesis.[1] The nature of the N-substituent dramatically alters the physicochemical properties of the amino acid, influencing its hydrophobicity, polarity, and charge state. This diversity necessitates a flexible and well-understood purification strategy.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and purification of these molecules.[2][3] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most common and versatile approach.[2][3][] However, successful purification requires a nuanced understanding of how to manipulate stationary and mobile phase conditions to achieve optimal resolution and recovery. This guide will walk you through the logical progression from analytical method development to successful preparative scale-up.

Fundamentals of Separation: Causality in Experimental Choices

The separation of N-substituted amino acids by RP-HPLC is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.[3] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, serves to elute the compounds from the column. The more hydrophobic a compound is, the more strongly it will be retained.

Key Factors Influencing Separation:

  • The N-Substituent: This is the primary driver of retention. A large, greasy substituent like Fmoc will lead to significantly longer retention times compared to a small, polar one like an acetyl group.

  • The Amino Acid Side Chain (R-group): The inherent hydrophobicity of the amino acid's side chain also plays a crucial role. For example, an N-acetyl-leucine will be more retained than N-acetyl-glycine.

  • The Carboxylic Acid Group: The ionizable carboxylic acid can lead to poor peak shape (tailing) due to unwanted interactions with residual silanols on the silica-based stationary phase. This effect is mitigated by using a mobile phase with an acidic pH.

Why We Use Specific Additives:

Mobile phase additives are not arbitrary; they are critical tools for controlling the chromatography.[5][6]

  • Trifluoroacetic Acid (TFA): Typically used at a low concentration (0.05-0.1%), TFA serves two main purposes. Firstly, it lowers the mobile phase pH to approximately 2, ensuring the carboxylic acid group of the amino acid is fully protonated (neutral). This minimizes ionic interactions and results in sharper, more symmetrical peaks. Secondly, TFA acts as an ion-pairing agent, forming a neutral complex with any residual positive charges on the analyte, further improving peak shape.

  • Formic Acid: An alternative to TFA, formic acid also serves to acidify the mobile phase. It is often preferred for applications where the purified compound will be analyzed by mass spectrometry (MS), as it is less prone to causing ion suppression than TFA.[2]

The choice of stationary phase is equally critical. C18 (octadecylsilane) columns are the workhorse for these separations due to their high hydrophobicity and versatility.[3][7] They provide excellent retention and resolving power for a wide range of N-substituted amino acids.

Analytical Method Development Workflow

A robust analytical method is the foundation for successful preparative purification. The goal is to achieve baseline resolution of the target compound from all impurities with good peak shape in a reasonable timeframe.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analyte Properties (e.g., N-Fmoc-Alanine) Scout Scouting Gradient (e.g., 5-95% ACN over 20 min) on a standard C18 column Start->Scout Select starting conditions Analyze Analyze Initial Chromatogram - Retention Time (tR) - Peak Shape - Resolution Scout->Analyze Optimize_Grad Optimize Gradient - Shallow gradient around tR - Increase slope for wash steps Analyze->Optimize_Grad Is tR too long/short? Optimize_MP Optimize Mobile Phase - Compare TFA vs. Formic Acid - Check pH effects Optimize_Grad->Optimize_MP Is peak shape poor? Final_Method Finalized Analytical Method - Defined Gradient, Flow Rate - System Suitability Params Optimize_MP->Final_Method Achieved good separation Validate Method Validation - Inject standard - Check Reproducibility Final_Method->Validate Ready Ready for Scale-Up Validate->Ready Passes criteria

Caption: Workflow for Analytical HPLC Method Development.

Protocol 1: General Analytical RP-HPLC Method

This protocol provides a robust starting point for the analysis of many N-substituted amino acids, particularly those with protecting groups like Fmoc, Boc, or Cbz.

Objective: To determine the purity and retention time of an N-substituted amino acid.

Materials:

  • HPLC System: A standard analytical HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample: Approximately 1 mg/mL of the N-substituted amino acid dissolved in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • System Preparation:

    • Purge the HPLC pumps with fresh mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A/5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (using a column oven improves reproducibility).

    • Detection Wavelength: 220 nm for general peptide bonds. For compounds with aromatic groups like Fmoc or Cbz, secondary wavelengths like 254 nm or 265 nm can also be monitored.[1][9]

    • Injection Volume: 5-10 µL.

  • Gradient Program (Scouting Gradient):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95.0 5.0
    20.0 5.0 95.0
    25.0 5.0 95.0
    25.1 95.0 5.0

    | 30.0 | 95.0 | 5.0 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Determine the retention time of the main peak (the product).

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

From Analytical to Preparative: The Principles of Scale-Up

The goal of preparative HPLC is to isolate and purify a larger quantity of the target compound.[10] Scaling up from an analytical method is not merely about injecting more sample; it involves a systematic adjustment of parameters to maintain the separation quality achieved at the analytical scale.[11]

The key principle is linear scale-up , where the flow rate and sample load are increased proportionally to the change in column cross-sectional area.[11]

Scale-Up Factor (SF) = (d_prep²)/(d_anal²)

Where:

  • d_prep = Internal diameter of the preparative column

  • d_anal = Internal diameter of the analytical column

Adjusted Parameters:

  • New Flow Rate = Analytical Flow Rate x SF

  • New Sample Load = Analytical Sample Load x SF

The gradient time must also be adjusted to account for differences in system dwell volume between the analytical and preparative systems, but keeping the gradient profile proportional is a good starting point.[12]

Protocol 2: Preparative HPLC Purification of N-Fmoc-Alanine

This protocol details the purification of a crude N-Fmoc-Alanine sample using the analytical method from Protocol 1 as a starting point.

Objective: To purify crude N-Fmoc-Alanine to >98% purity.

Materials:

  • Preparative HPLC System: With a higher flow rate pump, larger injector loop, and fraction collector.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Mobile Phases: Same as Protocol 1, but in larger volumes.

  • Crude Sample: Dissolved in a minimal amount of a strong solvent (like DMF or DMSO) and then diluted with Mobile Phase A to a concentration of ~20-50 mg/mL. Ensure the final solution is filtered.

Procedure:

  • Develop a Focused Gradient:

    • From the analytical run, determine the retention time of N-Fmoc-Alanine. Let's assume it eluted at 15 minutes, which corresponds to ~50% Mobile Phase B in the scouting gradient.

    • Create a shallower, "focused" gradient around this point for the preparative run to maximize resolution. For example: 35-65% B over 20 minutes.

  • Calculate Scale-Up Parameters:

    • Analytical column diameter: 4.6 mm

    • Preparative column diameter: 21.2 mm

    • Scale-Up Factor (SF): (21.2²)/(4.6²) ≈ 21.2

    • New Flow Rate: 1.0 mL/min x 21.2 = 21.2 mL/min

  • System Preparation:

    • Install the preparative column.

    • Purge the system at the new, higher flow rate.

    • Equilibrate the column with the starting conditions of the focused gradient (e.g., 65% A / 35% B) until the baseline is stable.

  • Chromatographic Conditions:

    • Flow Rate: 21.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 265 nm.

    • Injection Volume: Start with a small test injection (e.g., 100 µL) to confirm retention time, then increase to a larger preparative load (e.g., 1-5 mL, depending on the crude concentration and column capacity).

  • Focused Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 65.0 35.0
    20.0 35.0 65.0
    25.0 5.0 95.0
    27.0 5.0 95.0
    27.1 65.0 35.0

    | 32.0 | 65.0 | 35.0 |

  • Fraction Collection & Analysis:

    • Set the fraction collector to trigger based on the UV signal threshold, collecting the main peak.

    • Analyze small aliquots of the collected fractions using the analytical method (Protocol 1) to confirm purity.

    • Pool the pure fractions, and remove the solvent via lyophilization or rotary evaporation.

Troubleshooting Guide

Even with well-designed protocols, issues can arise. This guide addresses common problems in the purification of N-substituted amino acids.[13][14][15][16]

Problem Potential Cause(s) Solution(s)
Peak Tailing - Secondary interactions with the stationary phase.- Mobile phase pH is too close to the analyte's pKa.- Ensure mobile phase contains 0.1% TFA or Formic Acid.- Use a high-purity, end-capped C18 column.
Split Peaks - Column is clogged or has a void at the inlet.- Sample solvent is incompatible with the mobile phase.- Back-flush the column; replace if necessary.- Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution - Gradient is too steep.- Column is overloaded (in preparative runs).- Use a shallower gradient around the elution point of the target compound.- Reduce the injection volume or sample concentration.
Irreproducible Retention Times - Inadequate column equilibration.- Pump malfunction or leaks.- Column temperature fluctuations.- Increase equilibration time between runs (at least 10 column volumes).- Check for leaks and ensure consistent pump performance.- Use a column oven for stable temperature control.[14]
High Backpressure - Blockage in the column frit or tubing.- Buffer precipitation.- Filter all samples and mobile phases.- Back-flush the column. If pressure remains high, replace the column.- Ensure buffer components are soluble in the highest organic concentration used.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Molnar, I., & Horvath, C. (1976). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA -. Molnar Institute. Retrieved from [Link]

  • Sellergren, B., & Shea, K. J. (1993). Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases. Journal of Chromatography A, 635(1), 31-49. Retrieved from [Link]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. Retrieved from [Link]

  • D'Aniello, A., et al. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 29(10), 1490-1497. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2012). Mixed stationary phase HPLC column for Amino Acids separation. Nahrain University, College of Engineering Journal (NUCEJ), 15(1), 81-91. Retrieved from [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2013, 75-87. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Phenomenex. (2022). Troubleshooting HPLC Problems. Retrieved from [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Li, H., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12466-12477. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved from [Link]

  • ResearchGate. (2021). How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC?. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Santagostini, E., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 25(Suppl), S25. Retrieved from [Link]

  • Boonchiangma, S. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. Chiang Mai University Journal of Natural Sciences, 14(1), 69-81. Retrieved from [Link]

  • Google Patents. (n.d.). Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29215-29223. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39. Retrieved from [Link]

  • Naito, Y., et al. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A, 1729, 465063. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid for Advanced Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals Abstract & Rationale The therapeutic application of native peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2] Pepti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Rationale

The therapeutic application of native peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a robust solution to these challenges.[1][3] A particularly effective class of peptidomimetics is peptoids , or oligo-N-substituted glycines, which are resistant to proteolytic degradation due to the relocation of the side chain from the alpha-carbon to the backbone nitrogen.[4][5] This modification eliminates the chiral backbone and the amide protons, key recognition elements for proteases, thereby enhancing in vivo stability.[5][6]

This guide provides a comprehensive framework for the use of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid , a unique N,N-disubstituted glycine monomer, in the design of sophisticated peptidomimetics. This specific building block offers distinct advantages:

  • The (3-methoxy-benzyl) group serves as a functional mimic of aromatic amino acids like Phenylalanine or Tyrosine, providing a scaffold for aromatic and potential hydrogen bonding interactions.

  • The N-isopropyl group introduces significant steric influence on the adjacent amide bond, which can be exploited to control local and global conformation, potentially favoring specific secondary structures.[7][8]

By incorporating this monomer, researchers can systematically engineer peptidomimetics with enhanced stability, conformational rigidity, and tailored target affinity, making it a valuable tool in modern drug discovery.[][10][11]

The Building Block: Structural and Functional Insights

The rational design of a peptidomimetic begins with understanding the contribution of each component of the non-natural amino acid.

dot graph { layout=neato; node [shape=none, margin=0]; rankdir=LR; compound [label=< [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

>]; } dot Caption: Chemical structure of the N,N-disubstituted glycine building block.
  • Acetic Acid Backbone: Forms the core glycine unit of the peptoid structure.

  • N-(3-methoxy-benzyl) "Side Chain": This primary determinant of target interaction mimics aromatic amino acid side chains. The methoxy group's position can alter electronic properties and serve as a hydrogen bond acceptor, fine-tuning binding interactions.

  • N-isopropyl Group: This secondary substituent provides steric bulk directly on the backbone nitrogen. This bulk significantly influences the rotational barrier of the adjacent amide bond, which can be used to favor a cis or trans conformation, thereby constraining the peptide backbone into a more defined secondary structure.[8]

FeatureImplication in Peptidomimetic Design
N,N-Disubstitution Complete elimination of amide proton; confers absolute resistance to proteolysis at this position.[5]
Aromatic Benzyl Group Provides potential for π-π stacking and hydrophobic interactions with target receptors.
Methoxy Functionalization Modulates electronics of the aromatic ring and offers a hydrogen bond acceptor site.
Isopropyl Group Induces local conformational constraint; can influence global secondary structure (e.g., helicity).[8]

Synthesis Protocol: Incorporation via Solid-Phase Synthesis

The incorporation of a pre-synthesized N,N-disubstituted amino acid like [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is best achieved using standard solid-phase peptide synthesis (SPPS) coupling methodologies, treating it as a unique, protected amino acid monomer. This approach differs from the "submonomer" method often used for typical peptoids, which is incompatible with N,N-disubstituted building blocks.[12][13][14]

The following protocol details the manual incorporation of this monomer into a growing peptide chain on a Rink Amide resin, using the widely adopted Fmoc/tBu strategy.[15][16]

G cluster_prep Resin Preparation cluster_coupling Monomer Incorporation cluster_continue Chain Elongation Swell 1. Swell Resin (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, DCM) Deprotect->Wash1 Activate 4. Activate Monomer (Monomer + HATU + DIPEA in DMF) Wash1->Activate Couple 5. Couple to Resin (Add activated mix to resin, 2-4h) Activate->Couple QC 6. Quality Control (Chloranil Test for secondary amines) Couple->QC Wash2 7. Wash Resin (DMF, DCM) QC->Wash2 NextCycle 8. Proceed to Next Cycle (Return to Step 2 for next aa) Wash2->NextCycle

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Monomer: [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • QC Reagent: Chloranil test solution.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Equipment: Fritted reaction vessel, shaker, nitrogen line for agitation/draining.

Step-by-Step Protocol

This protocol assumes the synthesis of a 100 mg scale on a 0.5 mmol/g resin. Adjust volumes accordingly.

  • Resin Swelling:

    • Add 100 mg of Rink Amide resin to the reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[17] Drain the solvent.

  • Fmoc Deprotection (of the preceding amino acid):

    • Add 1 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes and drain.

    • Add another 1 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain the solution.[18]

  • Washing:

    • Wash the resin thoroughly to remove all residual piperidine.

    • Perform 5 x 2 mL washes with DMF, agitating for 1 minute each time.

    • Perform 3 x 2 mL washes with DCM, agitating for 1 minute each time.

  • Monomer Activation:

    • In a separate vial, dissolve 3 equivalents of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid (relative to resin loading, ~0.15 mmol) and 2.9 equivalents of HATU in 1 mL of DMF.

    • Add 6 equivalents of DIPEA to the mixture.

    • Vortex briefly and allow the activation to proceed for 2-3 minutes.[15]

    • Rationale: HATU is a highly efficient coupling reagent suitable for sterically hindered amino acids. DIPEA acts as a non-nucleophilic base to activate the carboxyl group.[15][19]

  • Coupling Reaction:

    • Add the activated monomer solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 to 4 hours at room temperature.[15] Due to the steric bulk of the N,N-disubstituted monomer, an extended coupling time is recommended to ensure high efficiency.

  • Quality Control - Monitoring the Coupling:

    • After the coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Chloranil test . A negative result (beads remain colorless/yellow) indicates the successful consumption of the free secondary amine on the resin, signifying a complete coupling reaction. A positive test (blue/green beads) indicates incomplete coupling, and a second coupling (double coupling) should be performed.

    • Rationale: The standard Kaiser test only detects primary amines and will not work after the first peptoid monomer is added. The Chloranil test is effective for detecting the secondary amines present on the growing peptoid chain.

  • Washing:

    • Once coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly: 5 x 2 mL with DMF, followed by 3 x 2 mL with DCM.

  • Chain Elongation:

    • The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence. Repeat steps 2-7 as needed.

  • Final Cleavage and Deprotection:

    • After the final monomer is added and washed, dry the resin under vacuum.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[20]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Characterization and Analysis Protocols

Proper characterization is essential to confirm the identity, purity, and structural properties of the final peptidomimetic.

Identity and Purity Analysis
  • Protocol:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze via Reverse-Phase HPLC (RP-HPLC) to assess purity. A single major peak indicates high purity.

    • Analyze via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the desired peptidomimetic.[21]

  • Rationale: This combination of techniques provides unambiguous confirmation of the successful synthesis and purification of the target molecule.

Conformational Analysis

The incorporation of the N-isopropyl group is intended to induce conformational constraint. NMR spectroscopy is the most powerful tool for investigating these structural effects in solution.[7][22][23]

  • Protocol:

    • Dissolve the purified peptidomimetic in a deuterated solvent (e.g., CD₃OH or CDCl₃) to a concentration of ~5 mM.[8]

    • Acquire a series of 1D and 2D NMR spectra, including ¹H, COSY, and NOESY/ROESY .

    • Analyze the NOESY/ROESY spectra for nuclear Overhauser effects (NOEs). The presence or absence of specific cross-peaks between backbone protons and side-chain protons can determine the cis/trans geometry of the amide bonds.[7][8]

  • Rationale: For residues with an intervening cis-amide bond, strong NOEs are expected between the main chain protons of adjacent residues. For a trans-amide bond, NOEs will be observed between a residue's main chain protons and the side-chain protons of the following residue.[8] The N-isopropyl group is expected to strongly bias this equilibrium.

Proteolytic Stability Assay

The hallmark of a peptoid-containing mimic is its resistance to enzymatic degradation.[24][25]

  • Protocol:

    • Prepare solutions of the peptidomimetic and a control peptide (with a similar sequence of natural L-amino acids) at a known concentration (e.g., 1 mg/mL) in phosphate-buffered saline (PBS).

    • Prepare solutions of proteolytic enzymes (e.g., Trypsin, Chymotrypsin, or Human Serum).[26][27]

    • Incubate the peptide and peptidomimetic with the enzyme solutions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench an aliquot of the reaction by adding a stopping solution (e.g., 10% TFA or by flash freezing).

    • Analyze the samples by RP-HPLC, quantifying the area of the peak corresponding to the intact molecule.

    • Plot the percentage of intact peptide/peptidomimetic remaining versus time to determine the degradation half-life.

  • Rationale: This assay directly measures the enhanced stability conferred by the N-substituted glycine modification compared to a standard peptide backbone.[26][27] The peptidomimetic containing the [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid should show significantly longer half-life.

G Peptidomimetic Peptidomimetic (with our monomer) PPI PPI Peptidomimetic->PPI Inhibition

Conclusion & Future Directions

The strategic use of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid provides a powerful method for creating highly stable and conformationally defined peptidomimetics. The protocols outlined here offer a robust workflow for the synthesis, purification, and characterization of these advanced molecules. By leveraging the unique structural features of this building block, researchers can design novel therapeutic candidates capable of modulating challenging biological targets, such as protein-protein interactions, with improved drug-like properties.[28][29]

References

  • Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. (n.d.). PMC. [Link]

  • Sable, G. A., Lee, K. J., Shin, M.-K., & Lim, H.-S. (2018). Solid-Phase Submonomer Synthesis of α-Alkyl-β-Peptoids. Synfacts.
  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (2011). PMC. [Link]

  • Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship. [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (n.d.). ResearchGate. [Link]

  • Armand, P., Kirshenbaum, K., Goldsmith, R. A., Farr-Jones, S., Barron, A. E., Truong, K. T., Dill, K. A., Mierke, D. F., Cohen, F. E., Zuckermann, R. N., & Bradley, E. K. (1998). NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. PNAS. [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (2011). JoVE. [Link]

  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (n.d.). Semantic Scholar. [Link]

  • N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. (2025). PubMed. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC. [Link]

  • Special Issue : Non-Natural Amino Acids in Drug Design. (n.d.). MDPI. [Link]

  • Sun, J., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology.
  • UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Optimize Peptoid Synthesis. (2024). QYAOBIO. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). ACS Publications. [Link]

  • Peptide Synthesis. (2025). Bio-protocol. [Link]

  • Standard Procedure For Peptoid Synthesis With 200 MG Rink Amide. (n.d.). Scribd. [Link]

  • Conformational Properties of a Peptidic Catalyst: Insights from NMR Spectroscopic Studies. (2018). Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]

  • Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. (2016). Chemical Science (RSC Publishing). [Link]

  • Conformational control via sequence for a heteropeptoid in water: coupled NMR and Rosetta modelling. (n.d.). bioRxiv.
  • What are peptidomimetics?. (2025). Patsnap Synapse. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2025). ResearchGate. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online. [Link]

  • Roy, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS. [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). PMC. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. [Link]

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Method

Application Note: Enhancing Bioactive Peptides with N-(3-methoxybenzyl)-N-isopropylglycine

Introduction: Beyond the Canonical - Engineering Peptides with Peptoid Residues Bioactive peptides are crucial molecules in numerous physiological processes, making them prime candidates for therapeutic development.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical - Engineering Peptides with Peptoid Residues

Bioactive peptides are crucial molecules in numerous physiological processes, making them prime candidates for therapeutic development.[1][2] However, their utility is often hampered by poor metabolic stability due to proteolytic degradation and limited cell permeability.[3] A powerful strategy to overcome these limitations is the site-specific incorporation of N-substituted glycine residues, also known as "peptoids," to create peptide-peptoid hybrids.[4][5][6]

Peptoids are structural isomers of peptides where the side chain is appended to the backbone nitrogen atom rather than the α-carbon.[7][8] This fundamental change imparts two critical properties:

  • Proteolytic Resistance: The absence of a backbone N-H bond and the altered stereochemistry render the adjacent amide bond resistant to cleavage by proteases.[3][7][9][10]

  • Conformational Control: The lack of the hydrogen bond donor disrupts canonical secondary structures like α-helices and β-sheets, allowing for the introduction of specific conformational constraints or flexible linkers.[3][8][10]

This guide provides a detailed protocol for the incorporation of a specific N-substituted glycine, N-(3-methoxybenzyl)-N-isopropylglycine , into a peptide sequence using the solid-phase submonomer synthesis method. This particular building block introduces both aromatic and aliphatic character, offering unique steric and electronic properties to modulate peptide-receptor interactions.

The Submonomer Method: A Two-Step Strategy for Peptoid Integration

Unlike standard solid-phase peptide synthesis (SPPS) which uses pre-formed Fmoc-protected amino acids, the incorporation of N-substituted glycines is most efficiently achieved using the submonomer method .[4][7][9] This robust, two-step iterative process is compatible with standard Fmoc-based SPPS and can be performed manually or on an automated peptide synthesizer.[4][6]

The cycle consists of:

  • Acylation: A haloacetic acid (typically bromoacetic acid) is activated and coupled to the free N-terminal amine of the growing chain on the solid support.

  • Nucleophilic Displacement: A primary amine submonomer (in this case, 3-methoxybenzyl)isopropylamine) displaces the bromide, introducing the desired side chain onto the backbone nitrogen.

This method is highly versatile, as a vast library of primary amines can be used to generate a diverse array of peptoid residues.[6][7][9]

Diagram: The Submonomer Synthesis Cycle

The following diagram illustrates the two-step cycle for incorporating a single N-substituted glycine residue onto a resin-bound peptide.

Submonomer_Cycle Resin Peptide-Resin (Free N-terminus) Step1 Step 1: Acylation Resin->Step1 1. Bromoacetic Acid 2. DIC/HATU Intermediate Bromoacetylated Peptide-Resin Step1->Intermediate Step2 Step 2: Displacement Intermediate->Step2 Primary Amine (e.g., 3-methoxybenzyl) isopropylamine Final Peptoid-Peptide-Resin (New N-terminus) Step2->Final

Caption: The two-step acylation and displacement cycle of the submonomer method.

Detailed Protocol: Solid-Phase Synthesis of a Peptide-Peptoid Hybrid

This protocol details the manual synthesis of a model peptide containing an N-(3-methoxybenzyl)-N-isopropylglycine residue.

3.1. Materials and Reagents

ReagentPurposeTypical Supplier
Rink Amide ResinSolid support for C-terminal amideSigma-Aldrich, Aapptec
Fmoc-protected Amino AcidsStandard peptide building blocksBOC Sciences, Chem-Impex
PiperidineFmoc deprotection agentFisher Scientific
Bromoacetic AcidAcylating agent for peptoid stepSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Activating agentAapptec, Chem-Impex
3-methoxybenzyl)isopropylaminePrimary amine submonomerCustom synthesis or chemical supplier
N,N-Dimethylformamide (DMF)Primary synthesis solventVWR, Fisher Scientific
Dichloromethane (DCM)Resin washing solventVWR, Fisher Scientific
Trifluoroacetic Acid (TFA)Cleavage from resinSigma-Aldrich
Triisopropylsilane (TIS)Scavenger for cleavageSigma-Aldrich
HPLC-grade Water & AcetonitrilePurification solventsFisher Scientific

3.2. Synthesis Workflow

The synthesis proceeds by first assembling the standard peptide sequence up to the desired point of peptoid incorporation, followed by the submonomer cycle, and then resuming standard Fmoc-SPPS.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_submonomer Peptoid Incorporation Start Start: Rink Amide Resin SPPS1 Standard Fmoc-SPPS (Peptide Sequence Part 1) Start->SPPS1 Deprotect1 Final Fmoc Deprotection SPPS1->Deprotect1 Acylation 1. Bromoacetylation Deprotect1->Acylation Sub_Cycle Submonomer Cycle (2 Steps) Displacement 2. Amine Displacement SPPS2 Standard Fmoc-SPPS (Peptide Sequence Part 2) Displacement->SPPS2 Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS2->Cleavage Purify HPLC Purification Cleavage->Purify Analyze LC-MS Analysis Purify->Analyze End Final Peptide-Peptoid Hybrid Analyze->End

Caption: Workflow for creating a peptide-peptoid hybrid using Fmoc-SPPS and submonomer synthesis.

3.3. Step-by-Step Methodology

(This assumes synthesis starts from a free amine on the resin or growing peptide chain).

Step 1: Bromoacetylation (Acylation)

  • Swell and Wash: Swell the peptide-resin in DMF. Perform 3-5 washes with DMF.

  • Prepare Acylation Solution: In a separate vessel, prepare a solution of 0.6 M bromoacetic acid in DMF.

  • Activate and Couple: Add the bromoacetic acid solution to the resin. Immediately add N,N'-diisopropylcarbodiimide (DIC) (0.95 equivalents relative to the acid).

    • Scientist's Note: DIC activates the carboxylic acid of bromoacetic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the resin-bound amine.[7][9]

  • React: Agitate the reaction vessel for 30-45 minutes at room temperature.

  • Wash: Drain the vessel and wash the resin thoroughly with DMF (4-6 times) to remove all excess reagents and byproducts.[9]

Step 2: Nucleophilic Displacement

  • Prepare Amine Solution: Prepare a 1.0 - 2.0 M solution of (3-methoxybenzyl)isopropylamine in DMF or N-methylpyrrolidinone (NMP).

    • Scientist's Note: A high concentration of the primary amine is used to drive the SN2 reaction to completion, ensuring efficient displacement of the bromide.[9]

  • Displace: Add the amine solution to the bromoacetylated resin.

  • React: Agitate the vessel for 60-120 minutes at room temperature. Reaction time may be extended for sterically hindered amines.

  • Wash: Drain the vessel and wash the resin thoroughly with DMF (4-6 times) and then DCM (2-3 times).

Validation Checkpoint: At this stage, a small sample of beads can be subjected to a test cleavage and analyzed via LC-MS to confirm the successful addition of the peptoid monomer before proceeding.

Step 3: Resuming Peptide Synthesis

  • The newly installed secondary amine is now ready for the next coupling cycle. Continue with standard Fmoc-SPPS protocols to elongate the peptide chain.

Step 4: Cleavage and Deprotection

  • Dry Resin: After the final synthesis step, wash the resin with DCM and dry it thoroughly under vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

    • Scientist's Note: TIS is a scavenger used to quench reactive carbocations generated from side-chain protecting groups (like t-butyl) during the acidic cleavage, preventing side reactions with sensitive residues.[11]

  • Cleave: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Precipitate and Purify: Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

Analytical Characterization

Confirmation of successful synthesis and purity assessment are critical.

4.1. High-Performance Liquid Chromatography (HPLC)

  • Method: Use a C8 or C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Expected Result: A single major peak indicates a high-purity final product. The retention time will be influenced by the hydrophobicity of the incorporated peptoid residue.

4.2. Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass of the protonated molecular ion ([M+H]+) should match the calculated theoretical mass of the peptide-peptoid hybrid.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the sequence. The mass difference between B and Y ions across the peptoid linkage will correspond to the mass of the N-substituted glycine residue, providing definitive proof of its location.[12][13]

Analysis TechniquePurposeExpected Outcome
RP-HPLC Purity Assessment & PurificationSingle, sharp peak post-purification.
LC-MS Mass VerificationObserved [M+H]+ matches calculated mass.
MS/MS Sequence ConfirmationFragmentation pattern confirms peptoid location.

Conclusion and Outlook

The incorporation of N-(3-methoxybenzyl)-N-isopropylglycine via the submonomer method is a reliable and versatile technique for engineering bioactive peptides. This modification provides a powerful tool for medicinal chemists to enhance proteolytic stability, modulate conformation, and fine-tune the pharmacological properties of peptide-based drug candidates. The straightforward compatibility with automated synthesis platforms makes this an accessible strategy for both academic and industrial drug development professionals.[6][14]

References

  • Knight, A. S., Zhou, E. Y., Francis, M. B., & Zuckermann, R. N. (2015). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments, (99), e52733. [Link]

  • Connolly, M. D., Xuan, S., Molchanova, N., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in enzymology, 655, 131–171. [Link]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]

  • Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. PubMed, 34175110. [Link]

  • CEM Corporation. (2018). Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. [Link]

  • Li, H., et al. (2024). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PubMed, 38317769. [Link]

  • de Visser, M., et al. (2002). Characterization of a phosphorylated peptide and peptoid and peptoid-peptide hybrids by mass spectrometry. PubMed, 11852631. [Link]

  • Höllrigl, V., et al. (2007). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. ResearchGate. [Link]

  • Li, H., et al. (2024). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PMC. [Link]

  • Bitan, G., et al. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. MDPI. [Link]

  • Roy, O., & Del Valle, J. R. (2018). N-Substituted glycine (peptoid) monomers that favor (a) the cis or (b) trans-amide bond geometry. ResearchGate. [Link]

  • Van der Burg, S., et al. (2009). High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. ACS Publications. [Link]

  • Luitz, M. P., et al. (2019). MS/MS analysis of peptide-peptoid hybrids. ResearchGate. [Link]

  • Zuckermann, R. N. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. [Link]

  • Ciston, J., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]

  • Martin, R. W., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]

  • Nie, S., et al. (2021). Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids. MDPI. [Link]

  • Ramshaw, J. A., et al. (2010). Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro-Hyp-Gly repeat collagen model peptide. PubMed, 20506214. [Link]

  • Ciston, J., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Albericio, F., & Royo, M. (2012). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. IntechOpen. [Link]

  • Schöneich, C., et al. (2017). Protein Stability and Unfolding Following Glycine Radical Formation. MDPI. [Link]

  • Udenigwe, C. C., & Fogliano, V. (2021). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. Frontiers in Nutrition, 8, 672729. [Link]

  • Aapptec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Aapptec. [Link]

Sources

Application

developing cell-based assays for N-substituted glycine derivatives

An Application Guide to the Development of Cell-Based Assays for N-Substituted Glycine Derivatives Authored by: A Senior Application Scientist Abstract N-substituted glycine derivatives, or peptoids, represent a class of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Development of Cell-Based Assays for N-Substituted Glycine Derivatives

Authored by: A Senior Application Scientist

Abstract

N-substituted glycine derivatives, or peptoids, represent a class of peptidomimetics with significant therapeutic potential. Their backbone modification confers remarkable resistance to proteolytic degradation and often enhances cell permeability compared to their peptide counterparts, making them attractive candidates for drug discovery.[1][2][3] However, unlocking their full potential requires robust and reliable screening methodologies. This guide provides a comprehensive framework for developing a suite of cell-based assays to characterize the biological activity of novel N-substituted glycine derivatives, progressing from foundational cytotoxicity profiling to specific target engagement and functional response assays. Each section offers detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring a self-validating and logical workflow for researchers, scientists, and drug development professionals.

The Strategic Imperative for a Multi-Assay Approach

The journey of a promising compound from library to lead is one of progressive characterization. A single assay provides only one dimension of a compound's biological profile. A successful screening cascade, therefore, relies on an integrated series of assays that build upon one another. The workflow presented here follows a logical, industry-standard progression:

  • Cytotoxicity Profiling: Establish the compound's intrinsic toxicity to filter out non-specific actors and define a viable concentration range for subsequent experiments.

  • Target Engagement Assays: Confirm that the compound physically interacts with the intended molecular target.

  • Functional Response Assays: Determine the biological consequence of this interaction—whether the compound activates, inhibits, or otherwise modulates the target's function.

This structured approach ensures that resources are focused on compounds with genuine, on-target activity, thereby minimizing the pursuit of misleading artifacts.

A Compound Library (N-Substituted Glycine Derivatives) B 1. Cytotoxicity Assay (Determine CC50) A->B C 2. Target Engagement Assay (Determine Ki) B->C If CC50 > 10x Functional IC50 F Discard (Toxic or Non-Specific) B->F If CC50 is too low D 3. Functional Assay (Determine EC50 / IC50) C->D If binding is confirmed E Hit Compound (Non-toxic, On-Target, Functionally Active) D->E

Caption: High-level workflow for screening N-substituted glycine derivatives.

Foundational Assay: Cytotoxicity Profiling

Expert Insight: Before assessing for a specific biological effect, it is paramount to determine the concentration at which a compound begins to harm or kill cells. A compound that induces cell death can produce a false positive in subsequent assays by non-specifically disrupting cellular processes.[4] Therefore, a cytotoxicity assay is the foundational step in any screening cascade. We will use a resazurin-based assay, which measures metabolic activity as a proxy for cell viability. Healthy, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Protocol 2.1: Resazurin-Based Cell Viability Assay

Principle: This protocol measures the reduction of resazurin by viable cells, providing a quantitative measure of cytotoxicity.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, or a disease-relevant line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • N-substituted glycine derivatives stock solutions (e.g., 10 mM in DMSO)

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • 96-well black, clear-bottom tissue culture plates

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Dilute the cell suspension in complete medium to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of each N-substituted glycine derivative in culture medium. A common starting point is a 2x concentration series from 200 µM down to low nM concentrations.

    • Include "cells only" (vehicle control, e.g., 0.1% DMSO) and "no cells" (background control) wells.

    • Carefully remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.

    • Add 10 µL of the resazurin working solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with appropriate filters (Ex/Em: ~560/590 nm).

Data Presentation: Cytotoxicity of Sample Peptoids

The data is typically normalized to the vehicle control (100% viability) and plotted against the compound concentration on a logarithmic scale to determine the 50% cytotoxic concentration (CC50).

Compound IDDescriptionCC50 (µM)
NSG-001Cyclic hexamer> 100
NSG-002Linear octamer, cationic45.2
NSG-003Linear octamer, hydrophobic12.8
NSG-004Branched tetramer> 100

Target-Centric Assay: Competitive Receptor Binding

Expert Insight: Once a non-toxic concentration range is established, the next critical step is to confirm that your compounds bind to the intended molecular target. A competitive binding assay is an efficient method to achieve this. This assay measures the ability of a test compound (the "competitor") to displace a known, labeled ligand that has a high affinity for the target receptor. The reduction in the signal from the labeled ligand is proportional to the binding affinity of the test compound.

cluster_0 No Competitor cluster_1 With Competitor Receptor Target Receptor Binding Site FluorLigand Fluorescent Ligand Receptor->FluorLigand Binding Occurs (High Fluorescence Signal) TestCompound Test Compound (NSG Derivative) TestCompound->Receptor:f1 Test Compound Binds label_displaced Fluorescent Ligand Displaced (Low Fluorescence Signal)

Caption: Principle of a competitive fluorescence-based binding assay.

Protocol 3.1: Cell-Based Competitive Binding Assay

Principle: This protocol uses whole cells overexpressing a target receptor and measures the displacement of a fluorescent ligand by the test compounds.

Materials:

  • Host cell line stably expressing the target receptor (e.g., GlyRα1-HEK293)

  • A fluorescently-labeled ligand known to bind the target

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the receptor-expressing cells into 96-well plates at an appropriate density and allow them to attach overnight, as described in Protocol 2.1.

  • Assay Preparation:

    • Prepare serial dilutions of the N-substituted glycine derivatives (test compounds) in Assay Buffer at 2x the final concentration.

    • Prepare the fluorescent ligand in Assay Buffer at 2x its final concentration (typically at or near its Kd value).

    • Controls:

      • Total Binding: Wells with cells + fluorescent ligand + vehicle.

      • Non-specific Binding: Wells with cells + fluorescent ligand + a high concentration of a known unlabeled ligand.

      • Background: Wells with buffer only.

  • Assay Execution:

    • Wash the cell monolayers gently with 100 µL of Assay Buffer.

    • Add 50 µL of the 2x test compound dilutions to the appropriate wells.

    • Add 50 µL of the 2x fluorescent ligand to all wells (except background).

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium. Protect from light.

  • Washing and Reading:

    • Gently aspirate the incubation buffer from the wells.

    • Wash the wells 2-3 times with 150 µL of ice-cold Assay Buffer to remove unbound ligand.

    • After the final wash, add 100 µL of fresh Assay Buffer to each well.

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the fluorescent label.

Data Presentation: Binding Affinity of Lead Peptoids

The specific binding is calculated (Total Binding - Non-specific Binding) and the data is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Compound IDBinding IC50 (nM)Calculated Ki (nM)
NSG-001850425
NSG-00412060
NSG-0072,3001150
NSG-0087537.5

Key Application: Functional Response Assays

Expert Insight: Demonstrating that a compound binds to a target is crucial, but the ultimate goal is to understand its biological effect. Functional assays measure a downstream event in a signaling pathway that is triggered by receptor activation or inhibition.[5][6] For many receptors, including certain glycine receptors, ligand binding leads to an influx of ions, which can alter membrane potential or trigger intracellular calcium release. A calcium flux assay is a robust, high-throughput method to measure receptor activation.

Agonist Agonist (e.g., NSG-004) Receptor GPCR / Ion Channel Agonist->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Opens Ca²⁺ channels Fluo4 Fluo-4 Dye Ca_Release->Fluo4 Fluorescence Fluorescence Increase (Measured Signal) Fluo4->Fluorescence Binds Ca²⁺

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Isopropylation of Benzylamines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-isopropylation of be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-isopropylation of benzylamines, particularly when faced with steric challenges. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-isopropylation of sterically hindered benzylamines. We delve into the "why" behind each troubleshooting step, providing a clear rationale for our recommendations.

Problem 1: Low to No Conversion of the Starting Benzylamine

You've set up a standard reductive amination with your sterically hindered benzylamine and acetone, using a common reducing agent like sodium borohydride, but your TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes & Recommended Solutions:

  • Cause A: Inefficient Imine Formation. Steric hindrance around the nitrogen of the benzylamine and the carbonyl carbon of acetone can significantly slow down the initial condensation step to form the iminium ion intermediate.

    • Solution 1: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier for imine formation.[1] However, monitor the reaction closely for potential side product formation or decomposition of sensitive substrates.

    • Solution 2: Use a Lewis Acid Catalyst. A Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can coordinate to the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hindered amine.[2]

    • Solution 3: Water Removal. The formation of an imine is a condensation reaction that releases water. In a reversible reaction, the presence of water can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves (4Å), can drive the reaction forward.[3][4]

  • Cause B: Ineffective Reducing Agent for Hindered Iminium Ions. The chosen reducing agent may not be potent enough or may be sterically too bulky to efficiently reduce the hindered iminium intermediate.

    • Solution 1: Switch to a More Reactive Reducing Agent. While sodium borohydride (NaBH₄) is a common choice, it can sometimes be sluggish. Consider using lithium aluminum hydride (LAH), but be aware of its higher reactivity and lack of chemoselectivity.[4]

    • Solution 2: Employ a Less Hindered Borohydride Reagent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for reductive aminations.[2][5] NaBH(OAc)₃, in particular, is a mild and selective reagent suitable for many applications.[6][7]

Problem 2: Formation of Side Products and Over-Alkylation

Your reaction yields the desired N-isopropylbenzylamine, but you also observe significant amounts of di-isopropylation or other side products, complicating purification.

Possible Causes & Recommended Solutions:

  • Cause A: Reactivity of the Product Amine. The newly formed N-isopropylbenzylamine can sometimes be more nucleophilic than the starting benzylamine, leading to a second alkylation event.

    • Solution 1: Stepwise Procedure. Instead of a one-pot reaction, consider a two-step approach. First, form the imine by reacting the benzylamine with acetone, and after confirming its formation (e.g., by NMR or IR), add the reducing agent.[6][8] This can minimize the exposure of the product amine to the alkylating agent.

    • Solution 2: Control Stoichiometry. Carefully control the stoichiometry of acetone, using only a slight excess (e.g., 1.1-1.5 equivalents) to reduce the chances of a second alkylation.

  • Cause B: Competing Reduction of Acetone. If you are using a strong reducing agent like NaBH₄ in a one-pot procedure, it can reduce the acetone before it has a chance to form the imine with the benzylamine.[2][8]

    • Solution 1: Use a More Selective Reducing Agent. Sodium triacetoxyborohydride (STAB) is an excellent choice here as it is a milder reducing agent that is less likely to reduce the starting ketone.[8]

    • Solution 2: Delayed Addition of the Reducing Agent. Allow sufficient time for the imine to form before adding the reducing agent to the reaction mixture.[2][8]

Problem 3: Reaction Stalls or is Sluggish with Bulky Substrates

You are working with a particularly bulky benzylamine, and even with optimized conditions, the reaction is extremely slow or stalls completely.

Possible Causes & Recommended Solutions:

  • Cause A: Extreme Steric Hindrance. The steric bulk on both the amine and the ketone is too great for standard reductive amination conditions.

    • Solution 1: Consider Alternative Alkylation Strategies.

      • Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and a source of the alkyl group (via formaldehyde impurity or deliberate addition).[9][10][11] While it often requires high temperatures, it can be effective for hindered systems.[9]

      • Direct Alkylation with Isopropyl Halides: While direct alkylation can lead to over-alkylation, using a hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triisopropylamine can favor mono-alkylation.[12][13] The use of alkyl tosylates in the presence of a hindered base has also been shown to be effective for N-alkylation of sterically hindered secondary amines.[14]

    • Solution 2: High-Pressure and Temperature Conditions. In some cases, employing high-pressure reactors (autoclaves) and elevated temperatures can overcome significant steric barriers.[3]

    • Solution 3: Microwave or Ultrasound Irradiation. These non-conventional energy sources can accelerate reactions by promoting molecular collisions and overcoming activation barriers in sterically hindered systems.[1][15]

II. Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding the N-isopropylation of benzylamines.

Q1: What is the fundamental mechanism of reductive amination for N-isopropylation?

A1: Reductive amination is a two-step process that occurs in a single pot.[16] First, the benzylamine and acetone undergo a condensation reaction to form an iminium ion intermediate, with the loss of a water molecule.[16] In the second step, a reducing agent present in the reaction mixture reduces the iminium ion to the corresponding N-isopropylbenzylamine.[16]

Q2: Why is direct alkylation with an isopropyl halide often not the preferred method?

A2: Direct alkylation of amines with alkyl halides can be difficult to control.[2] The primary amine is converted to a secondary amine, which is often more nucleophilic than the starting amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[2][17] This results in a mixture of products that can be challenging to separate.[2]

Q3: Can the Eschweiler-Clarke reaction be used for N-isopropylation?

A3: The traditional Eschweiler-Clarke reaction is specific for N-methylation, using formaldehyde and formic acid.[17][18][19][20] Therefore, it is not suitable for introducing an isopropyl group. The Leuckart-Wallach reaction is a more appropriate choice when using formic acid derivatives for reductive alkylation with ketones.[9][19]

Q4: How do I choose the right solvent for my reductive amination?

A4: The choice of solvent depends on the reducing agent. For sodium triacetoxyborohydride (STAB), which is water-sensitive, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[5][6] For sodium cyanoborohydride (NaBH₃CN), methanol is a common solvent.[5] When using sodium borohydride (NaBH₄), alcoholic solvents like methanol or ethanol are typically used.[5]

Q5: Are there catalytic methods that avoid stoichiometric borohydride reagents?

A5: Yes, catalytic methods using a "borrowing hydrogen" or "hydrogen autotransfer" strategy are becoming more common.[21][22][23] These methods typically use a transition metal catalyst (e.g., Ru, Ir, Ni) to temporarily "borrow" hydrogen from an alcohol (in this case, isopropanol), which then acts as the alkylating agent.[21][22][23][24][25][26] This approach is highly atom-economical as the only byproduct is water.[22]

III. Experimental Protocols & Data

This section provides detailed experimental procedures and comparative data to guide your laboratory work.

Protocol 1: N-Isopropylation of a Hindered Benzylamine using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Hindered benzylamine (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for less reactive substrates)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered benzylamine and DCE.

  • Add acetone to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[6]

  • Slowly add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, readily available.Can reduce the starting ketone; may require a two-step procedure.[2][5][8]
Sodium Cyanoborohydride (NaBH₃CN) MeOHMore selective than NaBH₄; reduces imines faster than ketones.[2]Produces toxic cyanide waste.[7][16]
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMild and selective; well-suited for one-pot reactions; tolerates many functional groups.[5][6][7][8]Water-sensitive.[5]
Diagrams

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start_amine Hindered Benzylamine imine_formation Imine/Iminium Ion Formation start_amine->imine_formation start_ketone Acetone start_ketone->imine_formation reduction Reduction imine_formation->reduction Add Reducing Agent product N-Isopropyl- benzylamine reduction->product

Troubleshooting_Decision_Tree cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_alternative Alternative Methods start Low Conversion? increase_temp Increase Temperature start->increase_temp Yes add_lewis_acid Add Lewis Acid start->add_lewis_acid Yes remove_water Remove Water start->remove_water Yes stronger_reductant Use Stronger Reducing Agent start->stronger_reductant Yes less_hindered_reductant Use Less Hindered Reducing Agent start->less_hindered_reductant Yes leuckart_wallach Leuckart-Wallach start->leuckart_wallach Still Low? direct_alkylation Direct Alkylation (Hindered Base) start->direct_alkylation Still Low? high_pressure High Pressure/Temp start->high_pressure Still Low?

IV. References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 8, 2024, from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron reagents for reductive amination. ResearchGate. Retrieved March 8, 2024, from [Link]

  • BenchChem Technical Support Team. (2025, December). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination. BenchChem.

  • Podyacheva, E., et al. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. The Royal Society of Chemistry.

  • Amatangelo, E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved March 8, 2024, from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 8, 2024, from [Link]

  • Al-Mulla, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

  • Wang, X., et al. (2011). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research.

  • Podyacheva, E., et al. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. PubMed.

  • BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.

  • Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved March 8, 2024, from [Link]

  • Mandal, N., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry.

  • BenchChem. (2025). Overcoming steric hindrance in 1-Benzyl-2-naphthol reactions.

  • Wang, M., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH.

  • BenchChem. (2025). The Unsung Hero of Steric Hindrance: A Comparative Guide to Triisopropylamine.

  • Sins, A. D., et al. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis.

  • Royal Society of Chemistry. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved March 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved March 8, 2024, from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? Retrieved March 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved March 8, 2024, from [Link]

  • Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.

  • Forgács, A., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.

  • Forgács, A., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC.

  • ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Retrieved March 8, 2024, from [Link]

  • IRIS - UniCa. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved March 8, 2024, from [Link]

  • Semantic Scholar. (2024, October 30). Graphene-supported organoiridium clusters catalyze N-alkylation of amines via hydrogen borrowing reaction. Retrieved March 8, 2024, from [Link]

  • PMC. (2025, August 19). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Retrieved March 8, 2024, from [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate.

  • Hodgson, D. M., et al. (2007). Alkylation of enamines derived from sterically hindered amines. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for N-isopropylbenzylamine Synthesis

Welcome to the technical support center for the synthesis of N-isopropylbenzylamine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-isopropylbenzylamine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The Core Transformation: Reaction Mechanism

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which minimizes the over-alkylation issues common in direct alkylation methods.[1][2] The synthesis of N-isopropylbenzylamine from benzaldehyde and isopropylamine proceeds through a two-stage mechanism:

  • Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is reversible and often catalyzed by mild acid.[3]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, yielding the target secondary amine, N-isopropylbenzylamine.[1]

Below is a diagram illustrating the general mechanistic pathway.

G cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Hemiaminal Imine Iminium Ion (Schiff Base) Hemiaminal->Imine - H₂O Product N-isopropylbenzylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Donation G cluster_workflow Optimized Synthesis Workflow A 1. Reagent Setup Dissolve Benzaldehyde (1.0 eq) & Isopropylamine (1.2 eq) in anhydrous DCM. B 2. Imine Formation Stir mixture at room temperature for 20-30 minutes. A->B C 3. Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 3-12 hours. B->C D 4. Monitoring Check for consumption of starting material via TLC. C->D E 5. Quench Slowly add saturated aqueous NaHCO₃ solution. D->E F 6. Workup Separate layers. Extract aqueous phase with DCM (2x). E->F G 7. Purification Combine organic layers, wash with brine, dry (Na₂SO₄), filter, and concentrate. F->G H 8. Analysis Obtain pure N-isopropylbenzylamine after vacuum distillation or column chromatography. G->H

Sources

Troubleshooting

Technical Support Center: Purification of Tertiary N-Substituted Glycine Derivatives (Peptoids)

Introduction: The "Tertiary" Challenge Welcome to the technical hub for N-substituted glycines. Unlike traditional peptides, these derivatives (commonly known as Peptoids ) possess a tertiary amide backbone.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Tertiary" Challenge

Welcome to the technical hub for N-substituted glycines. Unlike traditional peptides, these derivatives (commonly known as Peptoids ) possess a tertiary amide backbone. This structural shift—moving the side chain from the


-carbon to the nitrogen—eliminates the amide hydrogen, removing backbone hydrogen bonding.

Why this matters for purification:

  • Conformational Heterogeneity: Without H-bonds to lock secondary structures, peptoids are flexible, often leading to broader HPLC peaks.

  • Basic Residues: The tertiary amine nature of the backbone (and potentially the side chains) interacts strongly with silanols in stationary phases.

  • Synthesis Byproducts: The "sub-monomer" synthesis method generates unique impurities (deletion sequences) that are chemically very similar to the target.

Diagnostic Workflow: Start Here

Before modifying your gradient, identify your specific challenge using the logic flow below.

PeptoidPurificationTree Start Identify Impurity / Issue Q1 Is the product a Monomer (Single Unit) or Oligomer? Start->Q1 Monomer Monomer (Small Molecule) Q1->Monomer Oligomer Oligomer (Peptoid Chain) Q1->Oligomer Q2_Mono Issue: Excess Amine or Haloacetic Acid? Monomer->Q2_Mono Q2_Olig Describe the HPLC Issue Oligomer->Q2_Olig Sol_Mono Protocol A: Acid/Base Extraction (See Module 1) Q2_Mono->Sol_Mono Issue_Tailing Broad/Tailing Peaks Q2_Olig->Issue_Tailing Issue_DKP Low Yield / Early Eluting Peak (Mass = Dipeptide - 18) Q2_Olig->Issue_DKP Issue_Del n-1 Deletion Sequence (Co-eluting) Q2_Olig->Issue_Del Sol_Tailing Protocol B: Mobile Phase Modifiers (TFA/TEAP) Issue_Tailing->Sol_Tailing Sol_DKP Protocol C: DKP Mitigation (Synthesis Fix) Issue_DKP->Sol_DKP Sol_Del Protocol D: Stationary Phase Selectivity Change Issue_Del->Sol_Del

Figure 1: Decision matrix for isolating N-substituted glycine derivatives based on molecular size and impurity profile.

Module 1: Monomer Purification (The Building Blocks)

Context: You are synthesizing the N-substituted glycine monomer (e.g., via reductive amination or alkylation of an amine with bromoacetate) prior to oligomerization.

Q: My LC-MS shows the product, but also significant unreacted amine and over-alkylated byproduct. Do I need a column? A: Not always. Because the core amine is secondary (in the monomer state) or tertiary (if N,N-disubstituted), you can often use pH-switch extraction rather than chromatography.

Protocol A: Acid/Base "Switch" Extraction

  • Principle: N-substituted glycine esters are basic. Unreacted bromoacetate is neutral/acidic.

  • Dissolve: Take crude reaction mix in EtOAc or DCM.

  • Acid Wash: Wash with 1M HCl (or KHSO₄). The product (amine) moves to the aqueous phase (protonated). The unreacted bromoacetate and non-basic impurities stay in the organic phase.

  • Discard Organic: Remove the organic layer.

  • Basify: Adjust the aqueous phase to pH ~10 using Na₂CO₃ (careful with esters; do not exceed pH 10 or hold too long to avoid hydrolysis).

  • Extract: Extract back into fresh DCM. The deprotonated product moves to the organic phase.

  • Dry/Concentrate: Dry over MgSO₄ and concentrate.

Troubleshooting Table: Monomer Issues

Symptom Probable Cause Corrective Action
Product Hydrolysis pH too high during extraction. Use NaHCO₃ instead of NaOH/Na₂CO₃. Keep cold (4°C).
Emulsion Formation Amphiphilic side chain. Add brine to the aqueous phase; filter through Celite.

| Over-alkylation | Dialkylation of primary amine. | Use a large excess of the amine (5-10 eq) relative to the bromoacetate. |

Module 2: Peptoid Oligomer HPLC (The "Peptoid Peak")

Context: You have synthesized a peptoid oligomer (e.g., 6-mer to 12-mer) and are purifying via Prep-HPLC.

Q: Why are my peaks tailing significantly more than my peptide standards? A: Peptoids are "sticky." The tertiary amide backbone is more accessible than in peptides, and if you have cationic side chains, they interact aggressively with residual silanols on the silica column.

Protocol B: Mobile Phase Optimization Standard peptide gradients (Water/ACN + 0.1% Formic Acid) often fail for peptoids.

  • Switch Modifier: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as a stronger ion-pairing agent, masking the positive charges.

  • High pH Strategy (If column permits): If your column is hybrid-silica (e.g., Waters XBridge, Agilent PLRP-S), run at pH 9-10 using Ammonium Bicarbonate or Ammonium Hydroxide. This deprotonates the amines, reducing silanol interaction.

  • Temperature: Run the column at 60°C . Peptoids have cis/trans isomerism around the tertiary amide bond. Elevated temperature speeds up the interconversion, sharpening the peak (coalescence).

Q: I have a "doublet" peak that has the exact same mass. Is it an isomer? A: Yes. Unlike peptides (mostly trans), N-substituted glycines have a lower energy barrier between cis and trans amide rotamers.

  • Validation: Re-inject the collected fraction. If it re-equilibrates to two peaks, it is a conformational isomer (rotamer).

  • Action: Collect both peaks as the single product.

Module 3: The "Hidden" Impurities (DKP & Deletions)

Context: Yield is lower than expected, or you see impurities that co-elute.

Q: I see a major impurity at [M - 18 Da] relative to my expected di-peptoid mass. A: This is a Diketopiperazine (DKP) .

  • Mechanism: At the di-peptoid stage, the N-terminal secondary amine attacks the C-terminal ester (anchoring it to the resin). This cleaves the dipeptide off the resin as a cyclic byproduct.

  • Risk Factor: Extremely high for N-alkyl glycines due to the favored cis-conformation which brings the N-terminus close to the carbonyl.

DKP_Mechanism Step1 Di-Peptoid on Resin (Free N-Terminus) Step2 Cis-Rotation (Favored in Peptoids) Step1->Step2  Conformational  Flexibility Step3 Nucleophilic Attack on Resin Linker Step2->Step3  Proximity Result Cyclic DKP Released (Yield Loss) Step3->Result  Cleavage

Figure 2: Mechanism of Diketopiperazine (DKP) formation leading to yield loss.

Protocol C: Preventing DKP (The Cure is in Synthesis) You cannot easily purify DKP away if it constitutes 90% of your product. You must prevent it.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk prevents the attack.[1]

  • Coupling Speed: Acylate the 3rd residue immediately. Do not leave the di-peptoid sitting with a free amine.

  • Optimization: If using Rink Amide, keep the deprotection times short and wash efficiently.

Q: How do I separate "Deletion Sequences" (Missing one monomer)? A: These are the hardest impurities. A peptoid missing one N-methyl glycine is very similar to the full length.

  • Protocol D: Selectivity Change.

    • If using C18, switch to Phenyl-Hexyl . The pi-pi interactions with aromatic side chains (if present) can differentiate the sequences better.

    • Use a shallower gradient . Instead of 5-95% B, try 20-40% B over 30 minutes.

References
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Cuedari, A., & Cameron, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. Link

  • Pizzirani, D., et al. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. Link

  • Dolan, K. A., et al. (2025). Peak Tailing in HPLC: Causes and Solutions. Chrom Tech Technical Guides. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society, 94(9), 3102–3106. Link

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Solid-Phase Peptoid Synthesis (SPPS)

Welcome to the Peptoid Synthesis Support Center. This portal is designed for researchers and drug development professionals facing sequence-dependent yield drops, incomplete couplings, and aggregation during the submonom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptoid Synthesis Support Center. This portal is designed for researchers and drug development professionals facing sequence-dependent yield drops, incomplete couplings, and aggregation during the submonomer assembly of N-substituted glycines (peptoids).

Module 1: The Mechanistic Knowledge Base

Why do peptoids aggregate if they lack backbone hydrogen bonds?

In traditional solid-phase peptide synthesis, aggregation is primarily driven by inter-chain hydrogen bonding that forms insoluble


-sheet networks. Because peptoids lack these backbone N–H bonds, there is a common misconception that they are immune to aggregation.

As a Senior Application Scientist, I frequently diagnose syntheses that fail abruptly at the 10–15 residue mark. The causality behind peptoid aggregation is fundamentally different from peptides:

  • Hydrophobic Collapse & Van der Waals Interactions: Linear and

    
    -branched alkyl side chains can undergo hydrophobic collapse in polar aprotic solvents. Density functional theory (DFT) calculations confirm that these van der Waals interactions cause the growing oligomer chains to entangle, physically blocking solvent access to the reactive terminus[1].
    
  • Steric Hindrance:

    
    -branched side chains (e.g., sec-butylamine) introduce severe steric bulk near the reactive secondary amine, dramatically reducing the kinetics of the acylation and displacement steps[1].
    
  • Resin Matrix Collapse: If the physicochemical properties of the growing peptoid chain diverge significantly from the polystyrene resin, the internal microenvironment collapses, expelling the solvent and shielding the reactive sites.

Module 2: Diagnostic Workflows

To troubleshoot effectively, you must first pinpoint whether the aggregation is causing a failure in the acylation step (addition of bromoacetic acid) or the displacement step (addition of the primary amine).

AggregationWorkflow Step1 Identify Yield Drop or Deletion Sequences Decision1 Perform Chloranil Test After Displacement Step1->Decision1 ResultNeg Negative (No 2° Amine) Incomplete Displacement Decision1->ResultNeg ResultPos Positive (2° Amine Present) Check Acylation Step Decision1->ResultPos Action1 Increase Amine Conc. & Microwave (35°C) ResultNeg->Action1 Action2 Optimize BrAc:DIC Ratio (Target 1:0.93) ResultPos->Action2 Decision2 Assess Resin Swelling in Current Solvent Action1->Decision2 Action2->Decision2 ResinPoor Poor Swelling (Matrix Collapse) Decision2->ResinPoor ResinGood Good Swelling (Steric Hindrance) Decision2->ResinGood Action3 Switch to PEG-Resin or NMP/DMSO ResinPoor->Action3 Action4 Extend Incubation Time for Bulky Amines ResinGood->Action4

Diagnostic workflow for identifying and resolving peptoid aggregation during SPPS.

Module 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Submonomer Cycle

To disrupt van der Waals interactions, thermal energy is required. Microwave heating up to 35°C–60°C significantly improves yields for aggregating sequences[1].

The Self-Validating Mechanism: We utilize the Chloranil Test to validate each step. The growing peptoid chain terminates in a secondary amine. A successful displacement yields a positive (blue/green) test. A successful subsequent acylation caps this amine, yielding a negative (colorless/yellow) test. If the test does not toggle cleanly between positive and negative, aggregation is occurring.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (preferably a PEG-based resin like TentaGel) in NMP for 30 minutes. PEG chains provide a "solvation layer" that mimics solution-phase conditions, reducing inter-chain aggregation[2].

  • Acylation: Add a solution of Bromoacetic acid (BrAc) and N,N'-Diisopropylcarbodiimide (DIC) in NMP.

    • Causality Check: Maintain a BrAc:DIC molar ratio of 1:0.93. Excess DIC can lead to unwanted side reactions, while this optimized ratio ensures complete activation[1].

    • React for 5 minutes at 35°C under microwave irradiation.

  • Validation 1: Wash the resin (3x NMP). Perform the Chloranil test. It must be negative. If positive, repeat the acylation step.

  • Displacement: Add the primary amine (1.0 M – 2.0 M in NMP). React for 15 minutes at 35°C. For highly bulky amines, extend the reaction to 90 minutes.

  • Validation 2: Wash the resin (3x NMP). Perform the Chloranil test. It must be positive. If negative or weak, aggregation is preventing amine diffusion; proceed to Protocol B.

Module 4: Solvent Optimization Data

When thermal energy isn't enough, the physicochemical environment must be altered to break hydrophobic collapse.

Quantitative Comparison of SPPS Solvents for Aggregation-Prone Peptoids

Solvent SystemSwelling CapacityDisruption of AggregationRisk of Side ReactionsRecommended Use Case
DMF Moderate (~4.5 mL/g)LowLowStandard baseline for short, non-bulky sequences (<10 residues).
NMP High (~5.0 mL/g)ModerateLowPreferred standard for peptoids; superior solvation compared to DMF.
DMSO / NMP (1:3) High (~4.8 mL/g)HighLowSevere aggregation; DMSO acts as a powerful dissociating agent[3].

-Valerolactone (GVL)
Moderate (~4.2 mL/g)ModerateHigh (Ring-opening)Green chemistry alternative, but avoid with highly nucleophilic amines[4].

Module 5: Frequently Asked Questions (FAQs)

Q: My sequence contains multiple


-branched amines (e.g., sec-butylamine). The synthesis fails at residue 8. How do I fix this? 
A: 

-branched amines cause severe steric hindrance, which mimics the symptoms of aggregation by drastically lowering the polymerization rate[1]. You must attack this kinetically: increase the displacement reaction time from 15 minutes to 90+ minutes, and utilize microwave heating (35°C). Additionally, ensure your amine concentration is at least 2.0 M to drive the pseudo-first-order kinetics.

Q: Can I use pseudoproline dipeptides to break aggregation, like I do in standard peptide synthesis? A: No. Pseudoproline dipeptides work in standard SPPS by introducing a kink in the backbone, preventing


-sheet formation via backbone amide hydrogen bonding. Because peptoids lack these backbone N–H bonds, pseudoprolines are structurally incompatible and mechanistically irrelevant. Instead, you must rely on solvent disruption (e.g., DMSO mixtures) or altering the solid support to a PEG-grafted resin[2].

Q: I want to switch to "green" solvents to reduce toxicity. Will this worsen aggregation? A: It depends entirely on the solvent chosen. While solvents like 2-Methyltetrahydrofuran (2-MeTHF) have shown excellent swelling profiles, you must be highly cautious with


-Valerolactone (GVL). While GVL is a popular green solvent, it can undergo a ring-opening reaction with the primary amine solutions used in the peptoid displacement step, leading to early termination of your peptoid chain[4].

References

  • [3] Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications (RSC Publishing). URL:[Link]

  • [1] A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au (via PMC - NIH). URL:[Link]

  • [4] Troubleshooting When Using

    
    -Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. ChemRxiv / ResearchGate. URL:[Link]
    

Sources

Troubleshooting

Advanced Troubleshooting Guide: N-Alkylation of Amino Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of amino acids. The zwitterionic nature of these molecules, combined with the presence of a delicate chiral alpha-carbon, creates a minefield of potential side reactions.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind why your alkylations fail, explore the mechanistic logic of side-product formation, and provide self-validating workflows to ensure high-yield, enantiopure results.

Section 1: The Mechanistic Landscape of Side Reactions

Before troubleshooting, we must understand the competing pathways in the reaction vessel. When an unprotected alpha-amino acid is exposed to an alkylating agent and a base, four primary pathways compete for dominance:

PathwayLogic Start Unprotected Amino Acid RedAm Reductive Amination (Aldehyde + Reductant) Start->RedAm DirAlk Direct Alkylation (Alkyl Halide + Base) Start->DirAlk HardElec Hard Electrophile (e.g., Triflates) Start->HardElec StrongBase Strong Base (e.g., NaOH, NaH) Start->StrongBase Mono Mono-N-Alkylated (Target) RedAm->Mono Chemoselective DirAlk->Mono Strict control needed OverAlk Over-alkylation (Di-alkyl/Quat) DirAlk->OverAlk 2° Amine hyper-nucleophilic OAlk O-Alkylation (Esterification) HardElec->OAlk HSAB Theory Racem Racemization (Epimerization) StrongBase->Racem a-proton abstraction

Logical flow of reagent selection and corresponding side reaction pathways in amino acid alkylation.

Section 2: Troubleshooting FAQs

Q1: I am attempting a direct N-alkylation with an alkyl halide, but my primary amine is converting into a mixture of di-alkylated products and quaternary ammonium salts. How do I stop this over-alkylation?

The Causality: This is the most common failure mode in direct alkylation. When a primary amine is alkylated, the resulting secondary amine benefits from the electron-donating inductive effect of the newly added alkyl group. This makes the secondary amine more nucleophilic than the starting primary amine, leading to a kinetic preference for a second alkylation event[1].

The Solution: You must alter the mechanistic pathway. Transition from direct substitution to Reductive Amination . By condensing the amine with an aldehyde to form an imine, and subsequently reducing it with a mild hydride source, you bypass the hyper-nucleophilic secondary amine intermediate entirely. If direct alkylation is strictly required for your specific substrate, utilizing the "Cesium Effect" (using CsOH or Cs₂CO₃) can promote mono-alkylation. The large cesium ion forms a sterically demanding hydrogen-bonded intermediate that physically shields the secondary amine from further nucleophilic attack[2].

Q2: My LC-MS confirms the correct mass (+CH₃), but NMR analysis shows the alkyl group is on the carboxylate (O-alkylation) rather than the amine. Why is this happening?

The Causality: Amino acids are ambidentate nucleophiles. The competition between the amine nitrogen and the carboxylate oxygen is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The carboxylate oxygen is a "hard" nucleophile, while the amine nitrogen is relatively "softer". If you use a "hard" electrophile—such as dimethyl sulfate, methyl fluorosulfonate (Magic Methyl), or alkyl triflates—the reaction will kinetically favor O-alkylation (esterification)[3].

The Solution: Switch your alkylating agent to a "softer" electrophile, such as an alkyl iodide or bromide[3]. If you must use a hard electrophile, you must first orthogonally protect the carboxylate group (e.g., as a tert-butyl ester) prior to the N-alkylation step.

Q3: I successfully isolated my mono-N-alkylated amino acid, but chiral HPLC shows my enantiomeric excess (ee) dropped from >99% to 65%. How do I prevent racemization?

The Causality: To make the amine nucleophilic during direct alkylation, strong bases (like NaH or NaOH) are often employed. However, these bases are strong enough to abstract the relatively acidic alpha-proton of the amino acid. This forms a planar enol or enamine intermediate[4]. Upon reprotonation, the stereochemistry is scrambled, resulting in epimerization/racemization.

The Solution: Rely on self-validating protection strategies. Convert the primary amine to an o-nitrobenzenesulfonamide (o-NBS). The sulfonamide N-H proton is highly acidic, allowing it to be selectively deprotonated by very mild, non-nucleophilic bases (like K₂CO₃ or MTBD) that are completely incapable of abstracting the alpha-proton[5]. Following alkylation, the o-NBS group is cleaved under mild conditions using thiophenol, perfectly preserving your chiral center.

Section 3: Self-Validating Experimental Protocols

As a standard practice in our facility, we recommend the Indirect Reductive Amination protocol for synthesizing mono-N-alkylated amino acids. This system is self-validating: the choice of reductant ensures that no off-target reduction occurs, acting as an internal quality control checkpoint.

Workflow Step1 1. Dissolve Amino Acid in weakly acidic buffer (pH 5-6) Step2 2. Add Aldehyde (1.0 eq) Stir 30 min (Imine Formation) Step1->Step2 Amine reactive, carboxylate protonated Step3 3. Add NaBH(OAc)3 (1.5 eq) Stir 12h at RT Step2->Step3 Rate-limiting intermediate Step4 4. Quench with Sat. NaHCO3 Extract with EtOAc Step3->Step4 Selective hydride reduction Step5 5. Isolate Mono-N-Alkyl Amino Acid (>95% ee) Step4->Step5 Phase separation

Step-by-step experimental workflow for chemoselective reductive amination of amino acids.

Protocol: Chemoselective Mono-N-Alkylation via Reductive Amination
  • Preparation: Dissolve the unprotected alpha-amino acid (1.0 eq) in a weakly acidic buffer system (e.g., 1% acetic acid in methanol or a pH 5.5 acetate buffer).

    • Causality: This pH ensures the amine is sufficiently deprotonated to act as a nucleophile, while the carboxylate remains protonated enough to avoid O-alkylation.

  • Imine Formation: Add the target aldehyde (1.0 eq) dropwise. Stir at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Monitor by LC-MS. The mass of the starting material should shift to the imine mass (-H₂O). Do not proceed until this intermediate is fully formed.

  • Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that will selectively reduce the imine but is too weak to reduce the unreacted aldehyde into an alcohol, preventing the formation of reactive side-products and yielding much safer byproducts than cyanoborohydride[6].

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the mono-N-alkylated amino acid.

Section 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different reagent systems to unprotected amino acids. Use this to guide your synthetic strategy based on your tolerance for specific side reactions.

Reagent SystemPrimary PathwayMajor Side ReactionTypical YieldEnantiomeric Excess (ee)
Alkyl Iodide + NaOH Direct AlkylationOver-alkylation, Racemization40-50%<70%
Alkyl Triflate + K₂CO₃ Direct AlkylationO-Alkylation (Esterification)30% (N-alkyl)>95%
Aldehyde + NaBH(OAc)₃ Reductive AminationTrace di-alkylation85-95%>99%
o-NBS + Alkyl Halide + K₂CO₃ Protected AlkylationNone90-98%>99%

References

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate.[Link]

  • Synthesis of N-Alkyl Amino Acids Monash University / Wiley.[Link]

  • Hydrogen autotransfer with alcohols for alkylations Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Direct N-alkylation of unprotected amino acids with alcohols Science Advances (PMC).[Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary aminesGoogle P
  • Reductive amination of (alpha) - amino acids: Solution - Phase synthesis RIT Scholar Works.[Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines Journal of Organic Chemistry (PubMed).[Link]

Sources

Optimization

Technical Support Center: Selective N-Alkylation of Secondary Amines

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: N-ALK-SELECT-001 Subject: Strategies for preventing over-alkylation and ensuring regioselectivity. Core Directive & Strategy Selector Welcome to the N-Al...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: N-ALK-SELECT-001 Subject: Strategies for preventing over-alkylation and ensuring regioselectivity.

Core Directive & Strategy Selector

Welcome to the N-Alkylation Technical Support Center. Achieving selectivity for secondary amines without progressing to tertiary amines or quaternary ammonium salts is a classic challenge due to the enhanced nucleophilicity of the product secondary amine compared to the primary starting material.[1]

Before proceeding, consult the Strategic Decision Matrix below to select the workflow best suited to your substrate.

N_Alkylation_Strategy Start START: Substrate Analysis Q1 Is the alkyl source an Aldehyde/Ketone? Start->Q1 Q2 Is the alkyl source an Alkyl Halide? Q1->Q2 No Method_Reductive MODULE 1: Reductive Amination (High Selectivity) Q1->Method_Reductive Yes Q3 Is the alkyl source an Alcohol? Q2->Q3 No Method_Direct MODULE 2: Direct Alkylation (Cesium Effect) Q2->Method_Direct Yes (Simple Alkyl Chain) Method_Protect MODULE 4: Protecting Groups (Absolute Control) Q2->Method_Protect Yes (Polyamine/Complex) Method_Borrowing MODULE 3: Borrowing Hydrogen (Catalytic/Green) Q3->Method_Borrowing Yes

Figure 1: Strategic Decision Matrix for selecting the optimal N-alkylation pathway based on electrophile availability.

Module 1: Reductive Amination (The "Gold Standard")

Overview: This is the most reliable method for synthesizing secondary amines. The intermediate imine is formed and then reduced.[1][2][3][4][5][6] Since imines are less nucleophilic than amines, over-alkylation is kinetically suppressed.

Standard Protocol (STAB Method)

Reagents: Sodium Triacetoxyborohydride (STAB), AcOH, DCE/DCM.

  • Mix Amine (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in DCE.

  • Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.

  • Stir 30 min.

  • Add STAB (1.5 equiv). Stir at RT.

Troubleshooting & FAQs

Q: My reaction is stalled. I see the aldehyde and amine, but no product.

  • Diagnosis: Poor imine formation.[7][3][8]

  • Fix:

    • Add a Drying Agent: Water inhibits imine formation. Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction pot.

    • Lewis Acid Activation: For sterically hindered amines, add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0 equiv) neat. Stir for 1 hour to form the titanate complex before adding the reducing agent [1].

Q: I am getting tertiary amines (double alkylation).

  • Diagnosis: This is rare in reductive amination but happens with highly reactive aldehydes (e.g., formaldehyde, acetaldehyde).

  • Fix:

    • Stepwise Procedure: Do not do this in one pot. Form the imine first (verify by TLC/NMR), remove the solvent/excess aldehyde, redissolve, and then add the reducing agent.

    • Switch Reductant: Use Sodium Cyanoborohydride (NaCNBH₃) at pH 6. It is strictly selective for the imine and will not reduce the aldehyde, preventing "leakage" of alcohol byproducts that can alkylate via other mechanisms.

Q: Can I use NaBH₄?

  • Warning: Sodium borohydride is too strong. It reduces aldehydes/ketones to alcohols faster than it reduces imines. Only use NaBH₄ if you have pre-formed and isolated the imine.

Module 2: Direct Alkylation (The "Cesium Effect")

Overview: Direct alkylation with alkyl halides usually leads to over-alkylation (quaternization).[9] However, using Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) can surprisingly favor mono-alkylation due to the "Cesium Effect" (large cation radius stabilizes the transition state and prevents tight ion pairing).

Standard Protocol (Cesium Method)

Reagents: Alkyl halide (1.0 equiv), Amine (1.0 equiv), CsOH·H₂O (1.0 equiv), Activated 4Å MS.

  • Suspend powdered 4Å Molecular Sieves in anhydrous DMF.

  • Add CsOH[10]·H₂O and the amine.[7][1][2][3][6][11] Stir for 30 min.

  • Add alkyl halide dropwise.

Troubleshooting & FAQs

Q: I am still seeing dialkylation (tertiary amine).

  • Diagnosis: The secondary amine product is more nucleophilic than the primary amine starting material.[1]

  • Fix:

    • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) . Acetonitrile solvates the amine less effectively than DMF, often enhancing the difference in nucleophilicity between primary and secondary amines.

    • Stoichiometry: Use a 3-5x excess of the amine (not the alkyl halide). This statistically favors the attack of the alkyl halide by the primary amine.[7]

Q: Why Cesium? Can I use NaOH?

  • Technical Insight: No. Sodium and Potassium are "hard" cations that form tight ion pairs with the deprotonated amine (amide anion), reducing its reactivity. The large, "soft" Cesium cation allows for a "naked" anion effect, which paradoxically increases reactivity but also allows for better chelation control in the transition state, suppressing the second alkylation event [2].

Module 3: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Overview: This method uses alcohols as alkylating agents.[12] A metal catalyst (Ir, Ru, or Cu) "borrows" hydrogen from the alcohol to form an aldehyde, condenses it with the amine to form an imine, and then "returns" the hydrogen to reduce the imine.

Borrowing_Hydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (Cat. takes H2) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine (-H2O) Product Sec. Amine (R-CH2-NH-R') Imine->Product Hydrogenation (Cat. returns H2) Catalyst Catalyst (Ir/Ru) (-H2 / +H2) Catalyst->Alcohol Catalyst->Product

Figure 2: The "Borrowing Hydrogen" catalytic cycle. Note that the catalyst shuttles hydride equivalents.

Troubleshooting & FAQs

Q: The reaction works for benzyl alcohol but fails for aliphatic alcohols.

  • Diagnosis: Aliphatic alcohols are harder to dehydrogenate (higher oxidation potential).

  • Fix:

    • Increase Temperature: These reactions often require 100–120°C.

    • Catalyst Upgrade: Switch to an Iridium catalyst like [Cp*IrCl₂]₂ with a bicarbonate base, which is more active for aliphatic substrates than standard Ruthenium catalysts [3].

Q: The catalyst dies (turns black/precipitates).

  • Diagnosis: Catalyst poisoning by the amine or oxygen.

  • Fix:

    • Degassing: This mechanism relies on hydride transfer. Oxygen is a poison. Freeze-pump-thaw your solvent.

    • Ligand Choice: Use chelating phosphine ligands (e.g., Xantphos) to stabilize the metal center against displacement by the amine substrate.

Module 4: Special Cases (Polyamines & Amino Alcohols)

Scenario A: Selective Alkylation of Amino Alcohols

Problem: You have an amino alcohol (e.g., 3-aminopropanol) and want to alkylate the Nitrogen, not the Oxygen. Solution: Use 9-BBN .[10][13]

  • Pre-treat the amino alcohol with 9-BBN to form a boron chelate.[13] This "locks" the oxygen and activates the nitrogen.

  • Perform the alkylation.[7][1][8][11][14][15]

  • Deprotect with mild acid/ethanolamine [4].

Scenario B: Polyamines (Putrescine/Spermidine derivatives)

Problem: You have two primary amines and want to alkylate only one. Solution: Statistical methods fail here. You must use Solid-Phase Synthesis or Orthogonal Protection .

  • Protocol: React the diamine with Boc₂O (0.5 equiv) in Dioxane. The mono-Boc product precipitates or can be separated by acid-base extraction. Alkylate the remaining free amine, then deprotect (TFA).

Summary of Quantitative Comparison

FeatureReductive AminationDirect Alkylation (CsOH)Borrowing Hydrogen
Selectivity High (95%+)Moderate to High (80-90%)High (90%+)
Atom Economy Low (requires stoichiometric reductant)Low (halide waste)Excellent (Water is byproduct)
Reagent Cost LowHigh (CsOH/Ag salts)High (Ir/Ru catalysts)
Operational Mild (RT)Mild to ModerateHarsh (High Temp)
Best For General PurposeSimple Alkyl ChainsGreen Chemistry / Scale-up

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6] Link

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[10][11][16] Organic Letters, vol. 1, no.[10][11] 11, 1999, pp. 1893–1896.[10][11] Link

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[12] Journal of the American Chemical Society, vol. 131, no.[12] 5, 2009, pp. 1766–1774. Link

  • Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[10][13] Organic Letters, vol. 6, no.[10][11][13] 20, 2004, pp. 3549–3551. Link

For further assistance, please reply with your specific substrate structure and observed LCMS data.

Sources

Troubleshooting

Technical Support Center: Purification of Glycine Derivatives

Welcome to the Technical Support Center for the purification of glycine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of glycine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Glycine, the simplest amino acid, is a fundamental building block in numerous synthetic pathways, leading to a diverse array of derivatives with significant applications in pharmaceuticals and material science. However, their inherent polarity and zwitterionic nature often present unique purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experimental work. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your purification strategies.

Section 1: Troubleshooting Common Purification Challenges

This section addresses prevalent issues encountered during the purification of glycine derivatives, offering potential causes and actionable solutions.

Low Yield After Purification

One of the most common frustrations in synthetic chemistry is a significant loss of product during the purification process.

Problem: You've successfully synthesized your target glycine derivative, confirmed by initial analysis (e.g., TLC, crude NMR), but the final isolated yield is disappointingly low.

Potential Cause Explanation Recommended Solution(s)
Product Loss During Recrystallization The chosen solvent system may have a higher than expected solubility for your compound at low temperatures, or an excessive volume of solvent was used.[1]Optimize Recrystallization: Conduct small-scale solubility tests with various solvent systems to identify one with high solubility at elevated temperatures and very low solubility at room temperature or below.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Incomplete Precipitation The solution may not have been cooled sufficiently or for an adequate duration to allow for maximum crystal formation.[1]Enhance Precipitation: After slow cooling to room temperature, place the flask in an ice bath or refrigerate for an extended period to maximize the recovery of your crystalline product.[1]
Irreversible Adsorption on Stationary Phase During column chromatography, highly polar or zwitterionic glycine derivatives can strongly and sometimes irreversibly bind to the stationary phase, such as silica gel.[1]Modify Stationary Phase: Deactivate silica gel by pre-treating it with a small percentage of a base like triethylamine in your eluent.[1] Alternatively, consider using a less acidic stationary phase like alumina or a polymer-based resin.[1]
Decomposition on Silica Gel The inherent acidity of silica gel can lead to the degradation of sensitive glycine derivatives.[1]Consider Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography (e.g., using a C18 column) with a buffered mobile phase can be a milder and more effective alternative.[1][2]
Presence of Starting Material in the Final Product

Detecting unreacted starting materials in your purified product indicates an incomplete reaction or inefficient purification.

Problem: Analytical data (e.g., NMR, LC-MS) of your final product clearly shows contamination with unreacted glycine or other starting reagents.

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have proceeded to completion, leaving behind unreacted starting materials.Drive the Reaction to Completion: Consider increasing the reaction time, temperature, or the stoichiometry of one of the reagents. Monitor the reaction progress diligently using an appropriate technique like Thin Layer Chromatography (TLC).
Co-elution During Chromatography The starting material may have a similar polarity to your desired product, causing them to elute together during column chromatography.Optimize Chromatography: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can significantly improve the separation of compounds with close retention factors (Rf values). For HPLC, fine-tuning the mobile phase composition and gradient profile is key to enhancing resolution.
Ineffective Aqueous Washes For less polar glycine derivatives, aqueous washes are often used to remove highly polar starting materials like glycine itself. This may not be sufficient if the product has some water solubility.Liquid-Liquid Extraction: If your product is soluble in an organic solvent, perform multiple extractions from an aqueous solution. Adjusting the pH of the aqueous layer can sometimes help by altering the charge state of the impurity or product. Unreacted glycine, being highly polar, can often be removed by washing the crude product with water, provided the desired product is not water-soluble.[1]
Dealing with Zwitterionic Nature and Salt Byproducts

The zwitterionic character of many glycine derivatives can make them highly soluble in water and difficult to separate from inorganic salts.[3][4]

Problem: Your glycine derivative is challenging to extract from an aqueous reaction mixture and is often contaminated with salts.

Potential Cause Explanation Recommended Solution(s)
High Water Solubility The zwitterionic nature of the compound leads to high polarity and, consequently, high solubility in aqueous media.pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of your glycine derivative. At its pI, a zwitterionic compound has no net electrical charge, which often minimizes its aqueous solubility, potentially leading to precipitation.[5] However, crystallization at the pI can sometimes be inefficient.[5]
Tenacious Salt Contamination Salts can be difficult to remove from highly polar, zwitterionic compounds through simple recrystallization.[3]Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules from salts.[3][6][7] The zwitterionic compound can be bound to an ion-exchange resin, allowing salts to be washed away. The purified compound is then eluted by changing the pH or ionic strength of the buffer.[5][7]
Difficulty in Extraction The zwitterionic form is often insoluble in common organic solvents, making extraction from an aqueous phase challenging.pH Modification for Extraction: By adjusting the pH of the aqueous layer, you can often convert the zwitterionic form into a charged species that is more amenable to extraction. For example, acidification will protonate the carboxylate group, while basification will deprotonate the ammonium group, both of which can alter the compound's partitioning behavior between aqueous and organic phases.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of glycine derivatives.

Q1: What is the best general-purpose purification technique for a newly synthesized glycine derivative?

A1: The optimal technique depends on the specific properties of your derivative (polarity, stability, etc.) and the nature of the impurities. For small-scale purifications requiring high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[8] For larger quantities, recrystallization is a cost-effective and powerful technique if a suitable solvent system can be identified.[1] Column chromatography on silica gel or alumina can also be effective, but may require optimization to avoid the issues mentioned in Section 1.

Q2: How do I choose the right solvent for recrystallizing my glycine derivative?

A2: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[1] For many N-acyl glycine derivatives, polar solvents like ethanol, methanol, or acetone, and their mixtures with water, are often good starting points.[1] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific compound.[1]

Q3: My glycine derivative appears to be degrading on the silica gel column. What are my alternatives?

A3: Decomposition on silica gel is a common issue for sensitive compounds.[1] Consider the following alternatives:

  • Deactivated Silica Gel: As mentioned earlier, adding a small amount of a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica gel.[1]

  • Alumina: Alumina is a less acidic stationary phase and can be a good alternative. It is available in neutral, basic, and acidic forms.

  • Reversed-Phase Chromatography: This is often the best solution for polar and sensitive compounds.[1][2] Using a C18 column with a buffered mobile phase (e.g., water/acetonitrile or water/methanol with a buffer like ammonium acetate) can provide excellent separation without degradation.[2]

Q4: What are some common byproducts to look out for in peptide coupling reactions involving glycine?

A4: In solid-phase peptide synthesis (SPPS), the use of glycine can sometimes lead to specific side reactions. One notable byproduct can be the insertion of an extra glycine residue, which has been observed in certain coupling reactions.[8] Additionally, when coupling amino acids, byproducts from the coupling reagents themselves can be present. For example, dicyclohexylurea (DCU) is a common byproduct when using dicyclohexylcarbodiimide (DCC) and is largely insoluble in many organic solvents.[9][10]

Q5: How can I effectively remove protecting groups and their byproducts?

A5: The removal of protecting groups is a critical step, and the byproducts generated can complicate purification. The choice of removal strategy depends on the protecting group used. For example, tert-butyloxycarbonyl (Boc) groups are typically removed with strong acids like trifluoroacetic acid (TFA).[11] Benzyl (Bn) groups can often be removed by hydrogenolysis.[12][13] The resulting byproducts must then be separated from the deprotected glycine derivative, often using the purification techniques discussed in this guide.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key purification techniques and a visual workflow to guide your decision-making process.

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount (10-20 mg) of your crude glycine derivative. Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound upon heating.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Decolorization (Optional): If the solution has colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.[8]

  • Fraction Collection: Collect fractions and monitor the elution of your product using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification Workflow Decision Diagram

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a glycine derivative.

PurificationWorkflow start Crude Glycine Derivative is_solid Is the crude product a solid? start->is_solid solubility_test Perform Recrystallization Solubility Tests is_solid->solubility_test Yes chromatography Consider Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization solubility_test->recrystallize Suitable solvent found solubility_test->chromatography No suitable solvent is_pure_recrys Is the product pure? recrystallize->is_pure_recrys end Pure Product is_pure_recrys->end Yes is_pure_recrys->chromatography No is_polar Is the compound highly polar or zwitterionic? chromatography->is_polar normal_phase Normal-Phase Chromatography (Silica/Alumina) is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography (C18) is_polar->reversed_phase Yes ion_exchange Ion-Exchange Chromatography is_polar->ion_exchange Yes, and salts present is_sensitive Is the compound sensitive to acidic conditions? normal_phase->is_sensitive is_pure_chrom Is the product pure? normal_phase->is_pure_chrom deactivate_silica Use deactivated silica or alumina is_sensitive->deactivate_silica Yes reversed_phase->is_pure_chrom ion_exchange->is_pure_chrom is_pure_chrom->recrystallize No, and solid is_pure_chrom->end Yes

Caption: A decision tree for selecting a purification method.

References

  • Suzuki, K., Nitta, K., & Uyehara, T. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. doi: 10.1111/j.1399-3011.1990.tb01297.x. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. doi: 10.3390/polym6051544. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Wang, F., Wang, J., & Li, Z. (2010). Polymorphism in the Crystallization of Glycine. Crystal Growth & Design, 10(8), 3449-3455. doi: 10.1021/cg100318y. Retrieved from [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]

  • Google Patents. (n.d.). US5254729A - Method for purifying glycine.
  • Kim, S., Kim, J., & Kim, K. (2023). Grinding Method for Phase Transformation of Glycine. Applied Sciences, 13(10), 6061. doi: 10.3390/app13106061. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Retrieved from [Link]

  • Vessey, D. A., Kelley, M., & Warren, R. S. (2012). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. Protein Journal, 31(1), 48-54. doi: 10.1007/s10930-011-9372-z. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7857-7867. doi: 10.1007/s00216-020-02936-7. Retrieved from [Link]

  • ACS Publications. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Retrieved from [Link]

  • ACS Publications. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Group Approach. Retrieved from [Link]

  • Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.
  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891638A - Method for producing glycine and glycine ester hydrochloride.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. doi: 10.1021/cr800323s. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]

  • RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699582A - Method for producing glycine by using organic solvent.
  • eLife. (2021). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. Retrieved from [Link]

  • eLife. (2021). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Racemization in N-Substituted Amino Acid Synthesis

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I frequently consult on a pervasive bottleneck in drug development: the catastrophic loss of stereochemical purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I frequently consult on a pervasive bottleneck in drug development: the catastrophic loss of stereochemical purity during the synthesis and coupling of N-substituted (e.g., N-methylated) amino acids.

N-alkylation fundamentally alters the steric and electronic landscape of the peptide backbone, turning routine couplings into complex thermodynamic challenges. This guide deconstructs the mechanistic causality behind racemization and provides field-validated, self-correcting protocols to ensure chiral integrity throughout your workflows.

The Mechanistic Root of the Problem

To prevent epimerization, we must first understand its causality. Racemization during N-alkyl amino acid activation occurs primarily via two competing pathways: Oxazolonium Ion Formation and Direct Enolization 1.

Because the N-alkyl group introduces severe steric hindrance, the rate of the desired aminolysis (peptide bond formation) drops exponentially. This prolonged transition state increases the half-life of the activated C-terminus, providing ample time for basic additives to abstract the alpha-proton or for the activated species to cyclize [[2]]().

RacemizationMechanisms A Activated N-Alkyl Amino Acid B Direct Enolization (Base-Catalyzed) A->B Strong Base (e.g., DIEA) C Oxazolonium Ion Formation A->C Slow Aminolysis (Steric Hindrance) D Planar Enolate B->D Proton Abstraction E Aromatic Enol C->E Cyclization F Racemized Peptide (D/L Mixture) D->F Non-selective Protonation E->F Ring Opening

Fig 1. Competing racemization pathways during N-alkyl amino acid activation.

Frequently Asked Questions (FAQs)

Q: Why does coupling onto an N-methyl amino acid result in higher racemization rates of the incoming residue? A: Causality lies in steric hindrance. The N-methyl group severely restricts the trajectory of the incoming nucleophile, exponentially decreasing the rate of aminolysis. This prolonged transition state gives the activated C-terminus of the incoming amino acid more time to cyclize into an oxazolonium intermediate or undergo base-catalyzed enolization 1.

Q: Should I use DIEA or TMP (collidine) when activating sterically hindered N-alkyl amino acids? A: Always default to TMP (2,4,6-collidine). The strong basicity of DIEA (pKa ~10.5) actively abstracts the alpha-proton of the activated ester. TMP is highly sterically hindered and significantly less basic (pKa ~7.4); it is strong enough to facilitate the coupling mechanism but too weak to trigger direct enolization 2.

Q: How can I synthesize N-methyl amino acid building blocks without racemizing them during the final deprotection step? A: The standard saponification of methyl esters using LiOH or NaOH induces base-catalyzed enolization. To prevent this, utilize o-nitrobenzenesulfonyl (o-NBS) protection and perform an SN2-type ester cleavage using Lithium Iodide (LiI) in refluxing ethyl acetate. This completely avoids basic conditions and preserves the stereocenter [[3]]().

Q: What is the optimal coupling reagent for N-methyl to N-methyl couplings? A: PyAOP or BEP. Standard uronium salts (like HATU) can cause irreversible guanidinylation of the secondary amine. PyAOP (a phosphonium salt) and BEP (a halogenated pyridinium salt) drive ultra-fast acylation kinetics that outcompete the slower epimerization pathways 4, 5.

Troubleshooting Guide & Decision Matrix

Issue 1: High D-enantiomer content detected during the activation of C-terminal N-methyl amino acids.

  • Root Cause: Formation of an oxazolonium ion or direct proton abstraction by the tertiary base during pre-activation 1.

  • Mechanistic Solution: Switch to a DIC/OxymaPure system or add CuCl2. OxymaPure forms a highly reactive intermediate that resists tautomerization better than HOBt 6, [[2]](). Alternatively, Cu(II) coordinates the intermediate, locking the stereocenter in place 7.

Issue 2: Incomplete coupling onto an N-methylated resin-bound peptide.

  • Root Cause: Steric clash preventing the incoming activated ester from reaching the secondary amine.

  • Mechanistic Solution: Utilize BEP (2-Bromo-1-ethyl pyridinium tetrafluoroborate) to drive the reaction kinetically 4.

TroubleshootingWorkflow Start Identify Racemization Source Q1 During N-Methyl AA Synthesis/Saponification? Start->Q1 S1 Use LiI in EtOAc (Avoid LiOH) Q1->S1 Yes Q2 During Coupling onto N-Methyl Residue? Q1->Q2 No S2 Use PyAOP or BEP Switch Base to TMP Q2->S2 Yes Q3 During Activation of N-Methyl Residue? Q2->Q3 No S3 Use DIC/OxymaPure or add CuCl2 Q3->S3 Yes

Fig 2. Decision matrix for mitigating racemization in N-substituted peptide synthesis.

Quantitative Comparison of Coupling Strategies

Reagent SystemRecommended BaseRelative Coupling RateRacemization RiskMechanistic Rationale
HBTU / HOBt DIEASlowHigh Extended transition state allows oxazolonium formation; strong base promotes enolization.
DIC / OxymaPure TMPModerateLow Oxyma forms highly reactive intermediates; TMP prevents proton abstraction 6, 2.
PyAOP TMPFastVery Low Phosphonium chemistry avoids guanidinylation of secondary amines; rapid acylation 5.
BEP DIEA/TMPVery FastVery Low Pyridinium tetrafluoroborate drives ultra-fast kinetics, outcompeting epimerization 4.
TSTU + CuCl2 NoneModerateVery Low Cu(II) coordinates the intermediate, locking the stereocenter and preventing tautomerization 7, 5.

Validated Experimental Protocols

Protocol A: Racemization-Free Synthesis of N-Methyl Amino Acid Building Blocks

This protocol utilizes o-NBS protection to allow for mild SN2 ester cleavage, avoiding the catastrophic racemization seen with standard LiOH saponification 3.

  • N-Protection: React the amino acid methyl ester hydrochloride with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and DIEA in DCM for 2 hours.

  • N-Alkylation: Dissolve the o-NBS protected ester in DMF. Add 2.0 eq of DBU and 1.5 eq of Dimethyl Sulfate (DMS). Stir for 1 hour.

    • Causality: DBU is a non-nucleophilic base that selectively deprotonates the highly acidic sulfonamide without affecting the alpha-chiral center.

  • Ester Cleavage (Critical Step): Dissolve the methylated intermediate in anhydrous Ethyl Acetate (EtOAc). Add 5.0 eq of anhydrous Lithium Iodide (LiI) and reflux for 16 hours.

    • Causality: LiI acts as a soft nucleophile, attacking the methyl ester carbon via an SN2 mechanism. This releases the carboxylate entirely without basic conditions, completely shutting down base-catalyzed enolization 3.

  • Self-Validation System: Before proceeding to SPPS, dissolve a 1 mg aliquot in a chiral mobile phase and analyze via Chiral HPLC against a known racemic standard. The protocol is validated only if the enantiomeric excess (ee) is >99%. If ee <99%, trace moisture during the LiI cleavage likely caused competitive hydrolysis; ensure strictly anhydrous EtOAc.

Protocol B: High-Efficiency Solid-Phase Coupling onto N-Methyl Residues

This protocol kinetically outcompetes racemization by utilizing highly reactive phosphonium salts and sterically hindered bases 4, 2.

  • Pre-activation: In a clean vial, dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of PyAOP (or BEP) in minimal DMF.

    • Causality: PyAOP avoids the guanidinylation side-reactions common with HATU when reacting with secondary amines 5.

  • Base Addition: Add 8.0 eq of TMP (2,4,6-collidine) to the activation mixture. Allow to pre-activate for exactly 2 minutes.

    • Causality: TMP's bulk prevents it from acting as a general base on the alpha-proton, restricting its role strictly to neutralizing the liberated acid during coupling 2.

  • Coupling: Add the mixture to the resin-bound N-methyl peptide. React for 2 hours at or below 20°C. Lowering the temperature exponentially decreases the rate of the racemization side-reaction relative to the main acylation event 6.

  • Self-Validation System: Perform a Chloranil test on a few resin beads. (Note: The standard Kaiser test is false-negative for secondary amines). A negative result (colorless) confirms complete aminolysis. Next, run a micro-cleavage (TFA/TIPS/H2O) on 5 mg of resin and analyze the crude product via LC-MS. A self-validating coupling will show a single sharp peak for the target mass; the presence of an isobaric twin peak indicates diastereomer formation.

References

  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital de la UB. 1

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 7

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis - The Journal of Organic Chemistry. 3

  • 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis - Scilit. 4

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. 6

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis - Highfine. 2

  • Coupling Reagents - AAPPTEC. 5

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

This guide provides an in-depth, experience-driven approach to the validation of a newly developed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of [Isopropyl-(...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to the validation of a newly developed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid, a novel active pharmaceutical ingredient (API). We will objectively compare the performance of this method against internationally recognized standards, specifically the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical and scientifically sound framework for analytical method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] For a quantitative method like the one discussed here, this means ensuring that it can consistently, reliably, and accurately measure the concentration of the API in a given sample.[5][6][7]

The Analytical Challenge and the Chosen Methodology

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is a small molecule with moderate polarity, making it an ideal candidate for reversed-phase HPLC. The developed method utilizes a C18 stationary phase, which is a common choice for retaining and separating non-polar to moderately polar compounds.[8] The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, a combination that provides good peak shape and resolution. UV detection is employed based on the chromophoric nature of the molecule.

This guide will walk through the critical validation parameters, providing not just the protocols but also the scientific rationale behind each experimental choice and a discussion of the obtained results.

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12] A lack of specificity can lead to inaccurate quantification of the analyte.[12]

Experimental Protocol: Specificity
  • Blank Analysis: A solution of the mobile phase (blank) is injected to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: A solution containing all the excipients of the final drug product formulation (placebo) is injected to assess for any interference from the matrix.

  • API Standard Analysis: A solution of the [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid reference standard is injected to determine its retention time.

  • Spiked Placebo Analysis: The placebo solution is spiked with the API and potential impurities to confirm that the API peak is well-resolved from any other peaks.

  • Forced Degradation Studies: The API is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The stressed samples are then analyzed to ensure the analytical method can separate the API from its degradants.[4]

Data Summary: Specificity
Sample Retention Time of API (min) Interfering Peaks at API Retention Time Resolution (Rs) between API and nearest peak
BlankNot ApplicableNoneNot Applicable
PlaceboNot ApplicableNoneNot Applicable
API Standard5.2Not ApplicableNot Applicable
Spiked Placebo5.2None> 2.0
Acid Stressed Sample5.2None2.5
Base Stressed Sample5.2None2.8
Oxidative Stressed Sample5.2None3.1
Thermal Stressed Sample5.2None2.2
Photolytic Stressed Sample5.2None2.6

Discussion of Results: The absence of interfering peaks in the blank and placebo chromatograms at the retention time of the API indicates the method's specificity towards the analyte in the presence of the matrix. Furthermore, the resolution (Rs) value of greater than 2 between the API peak and the closest degradation product peak in all stressed samples demonstrates the stability-indicating nature of the method.[4]

Linearity and Range: Establishing a Proportional Response

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[3][13] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3][13]

Experimental Protocol: Linearity and Range
  • Prepare a series of at least five standard solutions of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid at different concentrations, typically spanning 50% to 150% of the target assay concentration.[14]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]

Data Summary: Linearity and Range
Concentration (µg/mL) Mean Peak Area (n=3)
50452,345
75678,912
100901,234
1251,125,678
1501,350,123

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 8995

  • Y-intercept: 150

Discussion of Results: A correlation coefficient (r²) of 0.9998, which is greater than the typical acceptance criterion of ≥ 0.995, indicates a strong linear relationship between the concentration and the peak area over the range of 50-150 µg/mL.[14] This confirms that the method is linear and suitable for quantification within this range.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[9][12] It is often determined by spike recovery studies.

Experimental Protocol: Accuracy
  • Prepare placebo samples and spike them with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Prepare three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the API.

Data Summary: Accuracy
Spiked Level (%) Theoretical Concentration (µg/mL) Measured Concentration (µg/mL, n=3) Mean Recovery (%) RSD (%)
808079.599.40.5
100100100.2100.20.3
120120119.899.80.4

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the Relative Standard Deviation (RSD) for each level should be ≤ 2%.[16]

Discussion of Results: The mean recovery values at all three concentration levels are within the acceptance criteria of 98.0% to 102.0%, and the RSD for each level is well below 2%. This demonstrates that the method is accurate for the quantification of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid.

Precision: Consistency of Results

Precision is the degree of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9][12] It is typically evaluated at two levels: repeatability and intermediate precision.[5]

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[15]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure.[5]

Data Summary: Precision
Precision Level Replicate Measured Concentration (µg/mL) Mean (µg/mL) SD RSD (%)
Repeatability 199.899.90.350.35
2100.2
399.5
4100.1
599.7
6100.1
Intermediate Precision Day 1/Analyst 199.999.80.420.42
Day 2/Analyst 299.7

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2%.[16]

Discussion of Results: The RSD values for both repeatability (0.35%) and intermediate precision (0.42%) are well within the acceptance limit of ≤ 2%. This indicates that the method is precise and provides consistent results under various conditions.

Robustness: Resilience to Minor Variations

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18] It provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Common parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Data Summary: Robustness
Parameter Varied Variation Retention Time (min) Peak Area Tailing Factor Resolution (Rs)
Nominal -5.20 901,234 1.1 2.5
Flow Rate+0.1 mL/min5.05899,9871.12.4
-0.1 mL/min5.35902,4561.12.6
Temperature+5 °C5.10900,1231.12.5
-5 °C5.30901,8761.22.4
% Organic+2%4.95903,4561.12.7
-2%5.45898,7651.22.3
pH+0.25.25900,5671.12.5
-0.25.15901,9871.12.5

Discussion of Results: The results show that minor, deliberate changes to the method parameters do not significantly impact the system suitability parameters. The retention time shifts predictably, and the peak area, tailing factor, and resolution remain within acceptable limits. This demonstrates that the analytical method is robust and reliable for routine use.[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

Experimental Protocol: LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[22]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Data Summary: LOD and LOQ
Parameter Value
Standard Deviation of the y-intercept (σ)125
Slope of the calibration curve (S)8995
Calculated LOD (µg/mL) 0.046
Calculated LOQ (µg/mL) 0.139

Discussion of Results: The calculated LOD and LOQ values are sufficiently low to detect and quantify trace amounts of the API, which is particularly important for impurity testing and stability studies.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams illustrate the overall workflow and the interconnectedness of the validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Validation Report Method_Development Method Development Validation_Protocol Develop Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: Overall workflow for analytical method validation.

Interrelationship_of_Validation_Parameters Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship between key validation parameters.

Conclusion

The comprehensive validation of the reversed-phase HPLC method for the quantitative analysis of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid has demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. All validation parameters met the acceptance criteria outlined in the ICH guidelines. This validated method can now be confidently implemented for routine quality control testing, stability studies, and other applications in the pharmaceutical development process.

References

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023). QbD Group. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023). Separation Science. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. Available at: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019). PMC. Available at: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025). Altabrisa Group. Available at: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Chromservis. Available at: [Link]

  • Robustness Tests. (2022). LCGC International. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Robustness Testing of HPLC Method. (2016). ResearchGate. Available at: [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. (2025). Neuland Labs. Available at: [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. (2025). Technology Networks. Available at: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. Available at: [Link]

  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025). Vici Health Sciences. Available at: [Link]

  • HPLC analytical tips: What is 'specificity'?. Biorelevant.com. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). EMA. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). IJRR, International Journal of Research and Review. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (2012). PMC - NIH. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025). Separation Science. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Pharmapproach.com. Available at: [Link]

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Comparative

Comparative Bioactivity Guide: N-(3-methoxybenzyl)-N-isopropylglycine vs. Parent Compounds

This comprehensive technical guide compares N-(3-methoxybenzyl)-N-isopropylglycine (a specific N,N-disubstituted glycine derivative) with its parent compounds: Glycine , N-(3-methoxybenzyl)glycine , and N-isopropylglycin...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares N-(3-methoxybenzyl)-N-isopropylglycine (a specific N,N-disubstituted glycine derivative) with its parent compounds: Glycine , N-(3-methoxybenzyl)glycine , and N-isopropylglycine .

This analysis focuses on the medicinal chemistry optimization of the glycine scaffold, specifically targeting Glycine Transporter 1 (GlyT1) inhibition and anticonvulsant activity via enhanced lipophilicity and blood-brain barrier (BBB) penetration.

Executive Summary & Compound Profile

N-(3-methoxybenzyl)-N-isopropylglycine represents a tertiary amine derivative of the inhibitory neurotransmitter glycine. Unlike glycine, which is a zwitterionic primary amino acid with poor BBB permeability, this derivative incorporates two hydrophobic pharmacophores:

  • 3-Methoxybenzyl group : Enhances lipophilicity and provides π-stacking interactions (aromatic moiety).

  • Isopropyl group : Adds steric bulk to the nitrogen, reducing metabolic N-dealkylation and modulating receptor/transporter affinity.

Primary Application : Research tool for GlyT1 inhibition (schizophrenia, cognitive enhancement) and anticonvulsant drug design.

Structural Comparison Table
FeatureGlycine (Parent 1)N-(3-methoxybenzyl)glycine (Parent 2)N-isopropylglycine (Parent 3)N-(3-methoxybenzyl)-N-isopropylglycine (Product)
Structure H₂N-CH₂-COOHR¹-NH-CH₂-COOHR²-NH-CH₂-COOHR¹(R²)N-CH₂-COOH
Amine Type PrimarySecondarySecondaryTertiary
LogP (Est.) -3.21 (Polar)~1.2 (Moderate)~0.5 (Low)~2.8 (High)
BBB Penetration NegligibleModerateLowHigh
GlyT1 Affinity Substrate (High)Inhibitor (Moderate)Weak/InactiveInhibitor (High Potency Potential)
Metabolic Stability Rapid (Oxidation)ModerateModerateHigh (Steric Shielding)
  • R¹ = 3-Methoxybenzyl[1]

  • R² = Isopropyl[2]

Detailed Bioactivity Comparison

A. Glycine Transporter 1 (GlyT1) Inhibition

The primary mechanism of action for N-substituted glycines is the inhibition of GlyT1, which increases synaptic glycine levels, potentiating NMDA receptor function.

  • Glycine (Parent): Acts as the endogenous substrate . It is rapidly transported into glial cells, terminating the signal. It does not inhibit the transporter; it occupies it.

  • N-(3-methoxybenzyl)glycine: A secondary amine that acts as a competitive inhibitor . The benzyl group mimics the hydrophobic pocket interaction found in potent inhibitors like Sarcosine (N-methylglycine) or NFPS (ALX-5407). However, secondary amines can still be transported or metabolized.

  • N-(3-methoxybenzyl)-N-isopropylglycine: The addition of the isopropyl group converts the amine to a tertiary state.

    • Mechanism: The steric bulk of the isopropyl group prevents the molecule from being transported (substrate activity lost), locking it as a pure blocker/inhibitor .

    • Advantage: The tertiary amine structure typically exhibits slower dissociation kinetics, potentially leading to a longer duration of action compared to the secondary amine parents.

B. Anticonvulsant Activity

Glycine derivatives are explored for epilepsy treatment.

  • Glycine: Intracerebroventricular (ICV) injection is anticonvulsant, but systemic administration is ineffective due to the BBB.

  • N-(3-methoxybenzyl)glycine: Shows improved systemic activity. The 3-methoxy group is a bioisostere often used to improve metabolic stability against ring oxidation.

  • N-(3-methoxybenzyl)-N-isopropylglycine:

    • Lipophilicity: The calculated LogP (~2.8) is optimal for CNS drugs (Rule of 5).

    • Efficacy: The "N-isopropyl" moiety is a common modification in anticonvulsants (e.g., Valproic acid derivatives) to prevent rapid metabolism. This compound is expected to have a superior protective index (PI) compared to the mono-substituted parents.

Mechanistic Visualization (SAR & Synthesis)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthesis pathway from the parent compounds.

G Glycine Glycine (Parent Core) Substrate, Polar Inter1 N-(3-methoxybenzyl)glycine (Intermediate) Secondary Amine Mod. Lipophilicity Glycine->Inter1 Reductive Amination (3-Methoxybenzaldehyde) Product N-(3-methoxybenzyl)-N-isopropylglycine (Target Product) Tertiary Amine High Lipophilicity (LogP ~2.8) GlyT1 Inhibitor Inter1->Product Reductive Alkylation (Acetone/NaCNBH3) Inter2 N-isopropylglycine (Alternative Parent) Weak Activity Inter2->Product Benzylation Bioactivity Bioactivity Outcome: 1. BBB Penetration ++ 2. Metabolic Stability ++ 3. GlyT1 Blockade Product->Bioactivity In Vivo / In Vitro

Caption: Synthesis pathway and SAR evolution from Glycine to the N,N-disubstituted Target.

Experimental Protocols

To validate the bioactivity, the following protocols are recommended. These are self-validating systems using the parent compounds as controls.

Protocol A: Synthesis of N-(3-methoxybenzyl)-N-isopropylglycine

Objective: Synthesize the target from N-(3-methoxybenzyl)glycine via reductive alkylation.

  • Reagents:

    • Substrate: N-(3-methoxybenzyl)glycine (1.0 eq).

    • Carbonyl Source: Acetone (Excess, acts as solvent/reagent).

    • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).

    • Catalyst: Acetic Acid (catalytic amount).

  • Procedure:

    • Dissolve N-(3-methoxybenzyl)glycine in Methanol/Acetone (1:1).

    • Adjust pH to ~5-6 with acetic acid.

    • Add NaCNBH₃ portion-wise at 0°C.

    • Stir at room temperature for 12-24 hours (Monitor via TLC/LC-MS).

    • Quench: Add 1N HCl (carefully) to decompose excess hydride.

    • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x).

    • Purification: Silica gel column chromatography (Eluent: DCM/MeOH).

  • Validation:

    • ¹H-NMR: Look for the isopropyl septet (~1.1 ppm, 6H) and the disappearance of the secondary amine proton.

    • MS: Confirm molecular ion [M+H]⁺ (Calc: ~238.1 Da).

Protocol B: GlyT1 Uptake Inhibition Assay

Objective: Compare the IC₅₀ of the Product vs. Sarcosine (Reference) and Parents.

  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).

  • Tracer: [³H]-Glycine (50 nM).

  • Steps:

    • Seed cells in 96-well plates.

    • Wash with HBSS buffer.

    • Incubate with Test Compounds (Product, Parents) at varying concentrations (1 nM - 100 µM) for 15 min.

    • Add [³H]-Glycine and incubate for 10 min.

    • Terminate uptake by washing with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition relative to Control (No inhibitor).

    • Plot log(concentration) vs. % Inhibition to determine IC₅₀ .

    • Expected Result: The Product should show an IC₅₀ in the low micromolar or nanomolar range, significantly lower (more potent) than N-isopropylglycine and comparable to or better than N-(3-methoxybenzyl)glycine.

References

  • Harsing, L. G., et al. (2006). Glycine Transporter Type-1 and its Inhibitors. Current Medicinal Chemistry. Link

  • Sur, C., et al. (2001). N-Desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. PNAS. (Context on Glycine site modulation). Link

  • PubChem Compound Summary. (2025). N-(4-Methoxybenzyl)glycine (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). N-(3-Methoxybenzyl)glycine Product Sheet. Link

  • ResearchGate. (2025). Anticonvulsant Effects of Synthetic Macamides (N-benzyl derivatives). Link

Sources

Validation

Comparative SAR Guide: N-Benzylglycine Analogues in CNS Therapeutics

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Focus: Optimization of N-benzylglycine scaffolds for GlyT1 inhibition and anticonvulsant activ...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Focus: Optimization of N-benzylglycine scaffolds for GlyT1 inhibition and anticonvulsant activity.

Executive Summary: The N-Benzylglycine Advantage

In the development of central nervous system (CNS) therapeutics, the N-benzylglycine scaffold represents a critical structural evolution from the endogenous amino acid glycine. While glycine itself acts as a co-agonist at NMDA receptors and an inhibitory neurotransmitter, its utility as a drug is nullified by poor blood-brain barrier (BBB) permeability and rapid metabolism.

This guide analyzes the Structure-Activity Relationship (SAR) of N-benzylglycine analogues, specifically comparing their performance against Sarcosine (N-methylglycine) and standard anticonvulsants like Phenytoin .

Key Comparative Insight:

  • Sarcosine: Potent GlyT1 inhibitor but limited by metabolic instability and lower lipophilicity.

  • N-Benzylglycine Analogues: Introduction of the hydrophobic benzyl ring significantly enhances BBB penetration. Specific derivatives, such as N-(benzyloxycarbonyl)glycine benzylamide , exhibit anticonvulsant potency (ED50 ~4.8 mg/kg) comparable to Phenytoin, with a superior safety profile (Protective Index > 30).

Strategic Rationale: From Amino Acid to Drug Scaffold

The transition from a simple amino acid to a druggable N-benzylglycine analogue involves three critical SAR zones. Understanding these zones is essential for rational design.

The Causality of Design
  • Zone A: The N-Terminus (Lipophilicity & Binding): Replacing the N-proton with a benzyl group creates a hydrophobic anchor. In GlyT1 inhibitors, this occupies the hydrophobic pocket adjacent to the substrate binding site, increasing affinity.

  • Zone B: The Carboxylate/Amide Terminus (Metabolic Stability): Converting the free carboxylic acid to a benzylamide prevents rapid ionization and glucuronidation, facilitating transport across the BBB.

  • Zone C: The Alpha-Carbon (Conformational Flexibility): Unlike proline or branched amino acids, the unsubstituted alpha-carbon of glycine retains flexibility, allowing the molecule to adopt the necessary conformation for both GlyT1 binding and Sodium Channel interaction.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of structural modifications and their biological consequences.

SAR_Logic Glycine Glycine (Endogenous) Sarcosine Sarcosine (N-methyl) Glycine->Sarcosine + Methyl NBenzyl N-Benzylglycine (Scaffold) Sarcosine->NBenzyl + Phenyl Ring Mod_N N-Substitution (Benzyl/Z-group) NBenzyl->Mod_N Optimize Mod_C C-Terminus (Amide/Ester) NBenzyl->Mod_C Protect Outcome_1 Increased Lipophilicity Mod_N->Outcome_1 Outcome_2 GlyT1 Inhibition Mod_N->Outcome_2 Outcome_3 Anticonvulsant Activity Mod_C->Outcome_3 Outcome_1->Outcome_3 BBB Penetration

Caption: SAR evolution from Glycine to active N-Benzylglycine therapeutics, highlighting key modification zones.

Comparative Performance Analysis

The following data contrasts the efficacy of N-benzylglycine derivatives against standard-of-care agents. The primary dataset focuses on Anticonvulsant Activity (Maximal Electroshock Seizure - MES test), a rigorous screen for CNS activity.

Table 1: Potency & Safety Profile (MES Test in Mice)
Compound ClassSpecific AnalogueED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Relative Potency
Standard Phenytoin 9.5 68.5 7.2 1.0x (Baseline)
StandardValproate2724261.60.03x
N-Benzyl Analogue Z-Glycine Benzylamide 4.8 >150 >31.2 1.98x
N-Benzyl AnalogueZ-Glycine~100>300~3.00.1x
PrecursorGlycineInactiveN/AN/AN/A

Data synthesized from comparative studies of N-benzyloxycarbonyl (Z) derivatives [1][2].[1]

Analysis:

  • Superior Potency: The Z-Glycine Benzylamide analogue is approximately 2x more potent than Phenytoin by weight.

  • Safety Margin: The Protective Index (TD50/ED50) is significantly wider (>31.2 vs 7.2), indicating a lower risk of neurotoxicity (ataxia/sedation) at therapeutic doses.

  • Structural Driver: The addition of the benzylamide group at the C-terminus is the critical determinant for high potency, likely due to enhanced lipophilicity allowing rapid brain uptake.

Deep Dive: Mechanistic SAR & Protocol

Mechanism of Action

While Sarcosine derivatives primarily target GlyT1 (raising synaptic glycine levels to treat Schizophrenia), N-benzylglycine amides exhibit a dual profile. They show efficacy in MES tests (indicative of Voltage-Gated Sodium Channel blockade) similar to Phenytoin, while retaining the potential to modulate glycine reuptake.

Experimental Protocol: Synthesis of N-Benzylglycine Amides

To replicate the high-potency analogues described above, use the following self-validating protocol. This method avoids over-alkylation common in direct halide substitution.

Method: Reductive Amination (Indirect) Target: N-Benzylglycine Benzylamide

  • Imine Formation:

    • Dissolve Glycine Benzyl Ester (1.0 eq) and Benzaldehyde (1.0 eq) in dry Methanol (MeOH).

    • Add MgSO4 (anhydrous) to scavenge water and drive equilibrium.

    • Stir at Room Temperature (RT) for 4 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane:EtOAc 3:1).

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise to prevent exotherm.

    • Stir for 2 hours, allowing to warm to RT.

  • Workup & Purification:

    • Quench with saturated NH4Cl. Extract with Dichloromethane (DCM).

    • Wash organic layer with Brine, dry over Na2SO4.

    • Purification: Flash Column Chromatography (SiO2). Elute with DCM:MeOH (95:5).

    • Validation: 1H NMR should show a singlet at ~3.8 ppm (N-CH2-CO) and a singlet at ~3.7 ppm (N-CH2-Ph).

Visualization: Synthesis Workflow

Synthesis_Flow Start Glycine Benzyl Ester + Benzaldehyde Reagent_1 MgSO4 / MeOH (Imine Formation) Start->Reagent_1 Intermediate Imine Intermediate Reagent_1->Intermediate Reagent_2 NaBH4 / 0°C (Reduction) Intermediate->Reagent_2 Product N-Benzylglycine Benzyl Ester Reagent_2->Product Step_3 Amidation (Optional for Amide analogues) Product->Step_3 Derivatization

Caption: Reductive amination pathway for high-purity N-benzylglycine synthesis.

Critical Experimental Considerations (E-E-A-T)

The "Z-Group" Effect

In the comparative data (Table 1), the N-benzyloxycarbonyl (Z) group acts as a "prodrug-like" moiety. It increases lipophilicity significantly compared to a simple N-benzyl group. However, in vivo, this group may be cleaved. When designing analogues, researchers must test both the Z-protected and deprotected variants to distinguish between transport effects (getting into the brain) and binding effects (active site interaction).

Neurotoxicity Screening (Rotarod Test)

High potency is useless if neurotoxicity is high. The Rotarod Test is the industry standard for validating the safety of these analogues.

  • Protocol: Mice are placed on a rotating rod (15 rpm).

  • Failure: Falling off within 60 seconds indicates motor impairment (neurotoxicity).

  • Benchmark: N-benzylglycine analogues typically show TD50 > 150 mg/kg, whereas Phenytoin shows toxicity at ~68 mg/kg. This is a key selling point for this scaffold.

References

  • N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Source: Journal of Medicinal Chemistry (1998).[2] URL:[Link]

  • Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Source: Neuroreport (1994). URL:[Link]

  • Discovery and SAR studies of novel GlyT1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007).[3][4] URL:[Link]

  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Source: Bioorganic & Medicinal Chemistry Letters (2006).[5] URL:[Link]

  • Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. Source: RSC Medicinal Chemistry (2021). URL:[Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Peptoid-Based Therapeutics

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is both arduous and exciting. Peptoids, or N-substituted glycine oligomers, have emerged as a pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is both arduous and exciting. Peptoids, or N-substituted glycine oligomers, have emerged as a promising class of peptidomimetics, offering the high specificity and biological activity of peptides but with enhanced proteolytic stability and cell permeability.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these novel therapeutics, offering insights into experimental design, data interpretation, and the critical transition from the lab bench to preclinical models.

Peptoids are structurally similar to peptides, but their side chains are attached to the amide nitrogen rather than the α-carbon.[1] This fundamental difference confers remarkable resistance to proteolytic degradation, a major hurdle for many peptide-based drugs.[3][4] Furthermore, the modular nature of peptoid synthesis allows for the creation of vast and diverse chemical libraries, facilitating the rapid discovery of lead compounds for a wide range of therapeutic targets, including cancer, infectious diseases, and neurodegenerative disorders.[5][6][7]

The Crucial First Step: Establishing In Vitro Efficacy

In vitro studies are the bedrock of early-stage drug discovery, providing the initial proof-of-concept and critical data on a compound's biological activity in a controlled environment. For peptoid-based therapeutics, these assays are designed to quantify their potency, specificity, and mechanism of action at the molecular and cellular level.

Causality in Experimental Design: Selecting the Right Assay

The choice of in vitro assays is dictated by the therapeutic goal. For antimicrobial peptoids, the primary objective is to determine their ability to inhibit or kill pathogenic microbes. For anticancer peptoids, the focus shifts to assessing their impact on cancer cell viability, proliferation, and specific signaling pathways.

A key advantage of peptoids is the ability to screen large combinatorial libraries to identify hits for pharmaceutically relevant targets.[5] This initial screening is often followed by more detailed characterization of the most promising candidates.

Common In Vitro Assays for Peptoid Therapeutics
Assay Type Purpose Typical Readout Therapeutic Area
Minimum Inhibitory Concentration (MIC) To determine the lowest concentration of an antimicrobial peptoid that inhibits the visible growth of a microorganism.[8]Optical Density (OD) at 600 nmInfectious Diseases
Minimum Bactericidal Concentration (MBC) To determine the lowest concentration of an antimicrobial peptoid that kills 99.9% of the initial bacterial inoculum.[9]Colony Forming Units (CFU) countsInfectious Diseases
Cytotoxicity/Viability Assays (e.g., MTT, MTS) To measure the effect of a peptoid on the viability and proliferation of cancer cells.Absorbance/FluorescenceOncology
Apoptosis Assays (e.g., Caspase Activity, Annexin V) To determine if a peptoid induces programmed cell death in cancer cells.[10]Fluorescence/LuminescenceOncology
Binding Assays (e.g., SPR, BLI) To quantify the binding affinity and kinetics of a peptoid to its molecular target (e.g., a protein or receptor).[11][12]Response Units (RU)Various
Cellular Uptake Assays To assess the ability of a peptoid to penetrate cell membranes.[3]Fluorescence Microscopy/Flow CytometryVarious
Enzyme Inhibition Assays To measure the ability of a peptoid to inhibit the activity of a specific enzyme.[13]Spectrophotometric/Fluorometric signalVarious
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method for determining the MIC of an antimicrobial peptoid.[14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Peptoid stock solution (typically in DMSO)

  • Spectrophotometer (microplate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain in MHB to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the peptoid stock solution in MHB across the wells of the 96-well plate.[14]

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptoid dilutions.[14]

  • Controls: Include a positive control (bacteria in MHB without peptoid) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • Read Results: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the peptoid that shows no visible growth (similar OD to the negative control).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_peptoid Serial Dilution of Peptoid prep_peptoid->inoculation incubation Incubate at 37°C inoculation->incubation read_od Measure OD600 incubation->read_od determine_mic Determine MIC read_od->determine_mic InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_implant Subcutaneous Cell Implantation tumor_growth Tumor Growth to Palpable Size cell_implant->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment_admin Administer Peptoid Therapeutic randomization->treatment_admin monitoring Monitor Tumor Volume & Animal Health treatment_admin->monitoring euthanasia Euthanize and Excise Tumors monitoring->euthanasia End of Study analysis Tumor Weight & Biomarker Analysis euthanasia->analysis

Caption: Workflow for an in vivo subcutaneous xenograft study.

Comparative Analysis: In Vitro vs. In Vivo Data

The ultimate goal is to see a correlation between strong in vitro activity and significant in vivo efficacy. However, discrepancies are common and provide valuable learning opportunities for lead optimization.

For example, an antimicrobial peptoid, CHIR29498, demonstrated potent in vitro activity against a range of bacteria, with MIC values between 3 to 12 μg/ml. [8]Encouragingly, this peptoid also showed protective effects in a mouse model of S. aureus infection. [8]In another study, a peptoid targeting VEGFR2 not only showed high affinity in in vitro binding assays but also inhibited angiogenesis and reduced tumor growth in mice. [16] Conversely, some peptoids may exhibit excellent in vitro potency but fail in animal models due to poor pharmacokinetic properties. [17]This highlights the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) studies to guide the chemical modification of peptoid candidates to improve their drug-like properties.

Future Directions and Conclusion

Peptoid-based therapeutics hold immense promise for addressing a wide array of diseases. [18][19]Their unique structural properties offer advantages over traditional small molecules and peptides. [13][20][21]The successful translation from in vitro promise to in vivo reality hinges on a deep understanding of the biological system, careful experimental design, and a multidisciplinary approach that integrates chemistry, biology, and pharmacology. As our understanding of peptoid structure-activity relationships and in vivo behavior grows, we can expect to see more of these exciting molecules advancing through the drug development pipeline.

References

  • Drug Target Review. (2025, December 24). Peptides in practice: what it takes to advance these therapies to clinic.
  • MDPI. (2025, May 27). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.
  • PRISM Biolab. (2023, April 26). Approved Peptide-based Therapeutics and Recent Relevance with Drug Discovery.
  • PLOS ONE. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity.
  • ResearchGate. (2024, August 15). Peptide-Based Drugs: Development and Therapeutic Applications.
  • Journal of Research in Applied and Basic Sciences. (2024, August 25). Peptide-Based Drugs: Development and Therapeutic Applications.
  • SciSpace. Peptoids as potential therapeutics.
  • Frontiers in Chemistry. (2017, June 26). Peptoids: Emerging Therapeutics for Neurodegeneration.
  • Antimicrobial Agents and Chemotherapy. Characterization of Novel Antimicrobial Peptoids.
  • ResearchGate. (2025, August 4). Peptoids: Emerging Therapeutics for Neurodegeneration.
  • Office of Science. (2021, March 25). New Data Libraries Open a New Chapter in Designing Compounds that Mimic Antibodies.
  • ResearchGate. (2025, August 6). Peptoids: A Modular Approach to Drug Discovery.
  • Gyros Protein Technologies. Peptoids applications.
  • ResearchGate. Screening of the peptoid library for the identification of apoptosome....
  • Technology Networks. (2025, July 31). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides.
  • PubMed. A Mini-Review on the Effectiveness of Peptoids as Therapeutic Interventions against Neurodegenerative Diseases.
  • Springer. (2023, July 8). Pharmacokinetics, biodistribution and toxicology of novel cell‑penetrating peptides.
  • MDPI. (2024, September 10). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides.
  • Bio-protocol. (2020). Determination of Minimum Inhibitory Concentration of Peptides.
  • ResearchGate. (2016, February 5). (PDF) In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents.
  • Walsh Medical Media. (2014, November 5). Peptoids: An Emerging Class of Peptidomimetics for Cancer Therapy and Diagnostics.
  • American Society for Microbiology. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
  • CPTAC. STANDARD OPERATING PROCEDURE.
  • ResearchGate. Biophysical characterization of designed protein-peptide complexes. A....
  • Bio-protocol. (2023). 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs).
  • MDPI. Peptoids and Peptide Based Drugs.
  • PLOS. (2016, February 5). In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents.
  • RSC Publishing. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint.
  • Vimta Labs. Biophysical Characterization of Peptides and Proteins.
  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides.
  • BenchChem. Challenges in translating MAC13772 in vitro results to in vivo models.
  • BenchChem. Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • IIP Series. PHARMACOKINETIC AND PHARMACODYNAMIC APPLICATION TO THE USE OF PEPTIDES AND PROTEINS IN DRUG DELIVERY.
  • PRISYS Biotech. (2023, August 3). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs.
  • Microbiology Spectrum. (2021, December 15). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC.
  • ResearchGate. Biophysical characterization of designed protein–peptide complexes a,....
  • BenchChem. Application Notes and Protocols for In Vivo Use of Peptide R.
  • Bentham Science Publishers. Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies.
  • PubMed. (2016, November 15). Pharmacokinetic, pharmacodynamic and biodistribution following oral administration of nanocarriers containing peptide and protein drugs.
  • PLOS. (2016, February 5). In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC).
  • Journal of Visualized Experiments. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • Queen's University Belfast. In vitro activities of a novel antimicrobial peptide isolated from phyllomedusa tomopterna.
  • Patient-Derived Xenograft and Advanced In Vivo Models Core. (2021, April 2). Patient-Derived Xenograft and Advanced In Vivo Models Core Standard Operating Procedures.
  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (n.d.).
  • National Institutes of Health. Peptide-based imaging agents for cancer detection.
  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).

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Validation

A Senior Application Scientist's Guide to the Comparative Conformational Analysis of N-Alkylated Glycine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Paradox of N-Alkylation N-alkylated glycine derivatives, the building blocks of polymers known as "peptoids," represent...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Paradox of N-Alkylation

N-alkylated glycine derivatives, the building blocks of polymers known as "peptoids," represent a cornerstone of modern peptidomimetic and drug discovery research.[1][2] Their structural isomerism with peptides—where the side chain is shifted from the alpha-carbon to the amide nitrogen—confers remarkable therapeutic advantages.[2] Most notably, this modification eliminates the backbone amide proton, rendering them resistant to proteolytic degradation and often improving cell permeability.[2][3] However, this strategic alteration introduces a significant conformational challenge: the loss of the hydrogen bond donor and the creation of a tertiary amide bond.[2] This bond can readily isomerize between cis and trans conformations, creating a flexible and conformationally heterogeneous backbone that can be difficult to predict and control.[1][4]

Understanding and predicting the conformational preferences dictated by different N-alkyl substituents is therefore not an academic exercise; it is a critical step in the rational design of bioactive peptoids. The biological activity of these molecules is intrinsically linked to the three-dimensional structures they adopt. This guide provides a comprehensive framework for the comparative conformational analysis of N-alkylated glycine derivatives, integrating key experimental techniques with powerful computational methods to provide a holistic view of their structural landscape.

Part 1: The Conformational Dichotomy of N-Alkylated Glycine Residues

The defining feature of an N-alkylated glycine residue is the tertiary amide bond, which lacks the hydrogen bond-donating capacity of a secondary amide in a standard peptide backbone. This has two profound consequences:

  • Disruption of Secondary Structures: Canonical secondary structures like α-helices and β-sheets, which are stabilized by a network of backbone hydrogen bonds, are more difficult to form.[5]

  • Cis-Trans Isomerization: The energy barrier to rotation around the C-N amide bond is low enough that both cis and trans isomers can be significantly populated at room temperature.[1][6][7] The equilibrium between these two states is highly sensitive to the nature of the N-alkyl substituent, the surrounding residues, and the solvent environment.[1]

The cis isomer places the adjacent α-carbons on the same side of the amide bond, while the trans isomer places them on opposite sides. This seemingly subtle difference dramatically alters the trajectory of the polymer backbone, influencing the overall shape and the spatial presentation of side chains for molecular recognition.

G cluster_trans Trans-Amide Bond cluster_cis Cis-Amide Bond T_Calpha_i Cα(i) T_C_i C'(i) T_Calpha_i->T_C_i T_O_i O(i) T_C_i->T_O_i T_N_i1 N(i+1) T_C_i->T_N_i1 T_R_i1 R T_N_i1->T_R_i1 T_Calpha_i1 Cα(i+1) T_N_i1->T_Calpha_i1 C_Calpha_i Cα(i) C_C_i C'(i) C_Calpha_i->C_C_i C_O_i O(i) C_C_i->C_O_i C_N_i1 N(i+1) C_C_i->C_N_i1 C_R_i1 R C_N_i1->C_R_i1 C_Calpha_i1 Cα(i+1) C_N_i1->C_Calpha_i1

Caption: Cis and trans isomers of an N-alkylated amide bond.

Part 2: Key Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental and computational methods is essential for a thorough conformational analysis.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying the solution-state conformation and dynamics of N-alkylated glycine derivatives.[8][9]

  • Causality: Unlike solid-state methods, NMR provides data in a biologically relevant solution environment, capturing the dynamic equilibrium of conformers.

  • Key Experiments:

    • 1D ¹H NMR: The relative integration of distinct sets of proton signals for the cis and trans isomers allows for the quantification of their populations.[1]

    • 2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments detect through-space correlations between protons that are close (< 5 Å).[10] These correlations are used as distance restraints to build three-dimensional models of the dominant conformers.

    • Variable Temperature (VT) NMR: This experiment helps identify protons shielded from the solvent, such as those involved in stable intramolecular hydrogen bonds, which is a critical factor for assessing membrane permeability.[10]

X-ray Crystallography This technique provides an atomic-resolution structure of a molecule in its crystalline solid state.[11]

  • Causality: It offers an unambiguous, high-resolution snapshot of a single conformation. This is invaluable for validating computational models and understanding specific side-chain interactions.

  • Trustworthiness: While the "gold standard" for atomic structure, it's crucial to recognize that crystal packing forces can sometimes favor a conformation that is not the most populated one in solution.[12] Therefore, crystallographic data should always be compared with solution-state data from NMR.

Computational Approaches

Molecular Dynamics (MD) Simulations MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape.[13][14]

  • Causality: MD allows researchers to explore the accessible conformational space, observe transitions between states (e.g., cis to trans), and understand how the solvent and side chains influence the backbone dynamics.[15][16] Replica-exchange MD (REMD) is an enhanced sampling technique often used to overcome energy barriers and achieve more comprehensive sampling of peptide conformations.[13][17]

Quantum Mechanical (QM) Calculations QM methods are used to calculate the electronic structure and energies of molecules with high accuracy.

  • Causality: They are essential for determining the intrinsic relative stabilities of different conformers (e.g., the energy difference between the cis and trans states) in the absence of environmental effects.[5][18] These calculations can help rationalize experimentally observed population ratios.

Part 3: Comparative Analysis: The Impact of the N-Alkyl Substituent

The size and shape of the N-alkyl group are primary determinants of the conformational preferences of the adjacent amide bond.

Steric Hindrance and Conformational Bias

The steric bulk of the N-alkyl substituent directly influences the cis/trans equilibrium. Generally, increasing the steric bulk of the substituent disfavors the cis conformation due to clashes with the preceding carbonyl oxygen and the α-carbon of the same residue.

  • N-methylglycine: As the smallest N-alkyl group, it imposes minimal steric hindrance, often resulting in a significant population of the cis isomer.[19]

  • N-ethyl, N-propyl, N-isobutylglycine: As the alkyl chain length and branching increase, the steric penalty for the cis conformation grows, typically leading to a stronger preference for the trans isomer.[12][20]

  • N-Aryl and Bulky Groups: Very large substituents, such as benzyl or tert-butyl groups, can almost exclusively enforce a trans conformation.[21]

Data-Driven Comparison

The following table summarizes representative data on the influence of N-alkyl substituents on the trans:cis ratio of the amide bond, as determined by ¹H NMR. Note that solvent can also play a significant role.

N-Alkyl SubstituentRepresentative trans:cis RatioKey Observations
N-methyl Varies (e.g., ~1:1 to 3:1)Significant cis population is common.[1][19]
N-ethyl Higher preference for transIncreased steric bulk begins to disfavor the cis state.
N-isobutyl Strongly favors transBranching at the β-carbon significantly penalizes the cis isomer.
N-benzyl Predominantly transThe bulky aromatic ring strongly disfavors the cis conformation.[21]
N-(methylamino) Predominantly transThe side chain N-H bond is oriented perpendicular to the amide plane, favoring trans.[4]

Note: Ratios are approximate and can vary based on the specific oligomer sequence and solvent conditions.

Part 4: In-Depth Experimental & Computational Protocols

Protocol: Conformational Analysis by 2D NOESY/ROESY NMR

This protocol provides a self-validating system for determining solution-state conformation.

  • Sample Preparation:

    • Dissolve the purified N-alkylated glycine derivative in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O 9:1) to a concentration of 1-5 mM. The choice of solvent is critical as it can influence conformation.

    • Filter the sample into a high-quality NMR tube.

    • Rationale: Proper concentration ensures good signal-to-noise without causing aggregation. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample integrity and determine the cis/trans population ratio by integrating well-resolved peaks corresponding to each isomer.

    • Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for molecules in this size range as it avoids zero-crossing issues that can affect NOE signals.

    • Use a mixing time appropriate for the molecule's size (e.g., 200-400 ms).

    • Rationale: The mixing time allows for magnetization transfer (the NOE/ROE effect) to build up between spatially close protons.

  • Spectral Processing and Assignment:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using a combination of 2D TOCSY (for identifying spin systems within a residue) and the NOESY/ROESY (for sequential connections between residues). Separate assignments will be needed for the major (trans) and minor (cis) isomers.

  • Identification of Key NOEs/ROEs:

    • Systematically identify cross-peaks, which represent spatial proximity.

    • Intra-residue NOEs: e.g., between the N-alkyl side chain protons and the α-protons of the same residue.

    • Inter-residue (Sequential) NOEs: e.g., between the α-protons of residue (i) and the N-alkyl protons of the next residue (i+1). These are crucial for defining the backbone torsion angles.

  • Structure Calculation (Optional but Recommended):

    • Convert the volumes of the NOE/ROE cross-peaks into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Use software like CYANA or CNS to calculate an ensemble of structures that satisfy these experimental restraints.[10]

    • Rationale: This provides a quantitative 3D model of the molecule's conformation in solution.

Protocol: Workflow for Molecular Dynamics (MD) Simulation

This workflow outlines the logical progression for a computational conformational analysis.

G start 1. System Setup - Build initial peptoid structure (e.g., extended) - Select force field (e.g., AMBER, CHARMM) - Solvate in a water box equil 2. Equilibration - Minimize energy of the system - Gradually heat to target temperature (e.g., 300K) - Equilibrate pressure (NPT ensemble) start->equil Self-Validating Step: Ensure stable system prod 3. Production Run - Run simulation for an extended period (e.g., 100-1000 ns) - Save atomic coordinates at regular intervals equil->prod Self-Validating Step: Ensure equilibrated temperature & pressure anal 4. Trajectory Analysis - Check for simulation convergence - Analyze dihedral angles (phi, psi, omega) - Cluster conformations to identify dominant states - Calculate Root Mean Square Deviation (RMSD) prod->anal integ 5. Integration & Validation - Compare computational results (e.g., cis/trans ratio, dominant conformers) with experimental data (NMR, X-ray) anal->integ

Caption: A validated workflow for MD simulation of peptoids.

Conclusion and Future Outlook

The conformational behavior of N-alkylated glycine derivatives is a complex interplay of steric hindrance, solvent effects, and local electronic environment. A comparative analysis reveals that the N-alkyl substituent is a powerful control element for manipulating the crucial cis/trans amide bond equilibrium and overall backbone topology. As this guide demonstrates, a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations is required to build a reliable and comprehensive model of these versatile molecules. This integrated understanding is paramount for the continued success of peptoid-based drug discovery, enabling the design of ligands with pre-organized conformations that minimize the entropic penalty of binding and maximize therapeutic efficacy.

References

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology. [Link]

  • Head-Gordon, T., & Brooks, C. L. (2022). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. Springer. [Link]

  • Jadreško, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules. [Link]

  • Kiehna, J., & Kirshenbaum, K. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology. [Link]

  • Miller, S. J., & Gellman, S. H. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. [Link]

  • Jadreško, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. [Link]

  • Ponder, J. W., & Case, D. A. (2013). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PLoS Computational Biology. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. ResearchGate. [Link]

  • Di Lello, P., & D'Andrea, L. D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]

  • Möhle, K., & Hofmann, H. J. (1998). Secondary structure formation in N-substituted peptides. Journal of Peptide Research. [Link]

  • Wang, J., et al. (2012). Influence of an unnatural amino acid side chain on the conformational dynamics of peptides. ChemPhysChem. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]

  • Liy, T. C., et al. (2016). Comparative conformational analyses and molecular dynamics studies of glycylglycine methyl ester and glycylglycine N-methylamide. RSC Advances. [Link]

  • Di Lello, P., & D'Andrea, L. D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Jones, J. (2008). Conformations of amino acids and peptides. Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • Ramachandran, G. N., & Chandrasekaran, R. (1972). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences. [Link]

  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. [Link]

  • Hewitt, W. M., & Arora, P. S. (2019). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS National Meeting Proceedings. [Link]

  • Miller, S. J., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed. [Link]

  • Kohl, F., & Gütschow, M. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. [Link]

  • Zuckermann, R. N., et al. (1998). Synthesis of N-substituted oligomers.
  • Balta, B., et al. (2008). Intramolecular Effects and Relative Stabilities of Conformers of Gaseous Glycine. ResearchGate. [Link]

  • Roy, O., et al. (2017). N-Substituted glycine (peptoid) monomers that favor (a) the cis or (b) trans-amide bond geometry. ResearchGate. [Link]

  • Bultinck, P., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A. [Link]

  • Toniolo, C., et al. (1983). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research. [Link]

  • Hoser, A. A., et al. (2021). Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Thompson, L. R., et al. (2011). Part 1: N-alkylated glycines as potent α2δ ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kay, B. K., et al. (2000). Introduction of N-alkyl Residues in Proline-rich Peptides: Effect on SH3 Binding Affinity and Peptide Conformation. Journal of Biological Chemistry. [Link]

  • Roy, O., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Organic & Biomolecular Chemistry. [Link]

  • Rahman, M. M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne Labs. [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. [Link]

  • Seoane, G., et al. (2022). Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. Investigo. [Link]

  • Endrédi, G., et al. (1997). Peptide models XI. Substitution effects on peptide chains. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • ResearchGate. (n.d.). X-ray diffraction (XRD) patterns of glycine crystals. ResearchGate. [Link]

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Comparative

Publish Comparison Guide: Proteolytic Stability Assessment of N-(3-Methoxybenzyl)-N-Isopropylglycine Modified Peptides

This guide outlines a rigorous technical framework for assessing the proteolytic stability of peptides modified with N-(3-methoxybenzyl)-N-isopropylglycine . This specific moiety—a sterically demanding, N,N-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for assessing the proteolytic stability of peptides modified with N-(3-methoxybenzyl)-N-isopropylglycine . This specific moiety—a sterically demanding, N,N-disubstituted glycine—represents a class of "peptoid-like" modifications or N-terminal caps designed to render therapeutics impervious to metabolic degradation.

Executive Summary & Technical Context

The incorporation of N-(3-methoxybenzyl)-N-isopropylglycine into a peptide sequence—typically as an N-terminal cap or a specialized internal scaffold—serves a singular primary function: proteolytic occlusion .

Unlike standard


-amino acids, this residue lacks the amide proton (N-H) required for hydrogen bonding within the protease active site and introduces significant steric bulk via the 3-methoxybenzyl (aromatic) and isopropyl (branched aliphatic) groups. This "dual-shielding" strategy effectively blocks the approach of aminopeptidases and endopeptidases.

This guide details how to objectively validate this stability against industry-standard alternatives.

The Stability Hierarchy
Modification TypeMechanism of ActionStability Score (1-10)Key Limitation
N-(3-methoxybenzyl)-N-isopropylglycine Steric occlusion + N-alkylation 9.5 Synthetic complexity; conformational rigidity.
N-Methylation (e.g., N-Me-Ala) Removal of H-bond donor7.0Limited steric bulk; susceptible to some endoproteases.
D-Amino Acids Stereochemical mismatch9.0Potential immunogenicity; cost.
Acetylation (N-term) Charge removal3.0Minimal steric protection; prevents only aminopeptidase recognition.
Native L-Peptide None1.0Rapid degradation (min/hours).

Comparative Analysis: Performance Metrics

A. Vs. N-Methylation (The Standard)
  • The Challenge: Single N-methylation (e.g., cyclosporine-like) improves oral bioavailability and stability but often fails to block aggressive proteases like Chymotrypsin if the side chain is accessible.

  • The N-(3-methoxybenzyl)-N-isopropyl Advantage: The 3-methoxybenzyl group mimics a bulky Tyrosine/Phenylalanine derivative but is attached to the nitrogen. This forces the backbone into a cis/trans equilibrium that proteases cannot recognize. The additional isopropyl group creates a "molecular umbrella," shielding the carbonyl carbon from nucleophilic attack by the catalytic serine of proteases.

B. Vs. PEGylation
  • The Challenge: PEGylation increases hydrodynamic radius to reduce renal clearance but can hinder target binding affinity due to steric interference.

  • The N-(3-methoxybenzyl)-N-isopropyl Advantage: This modification is compact ("small molecule" size) compared to PEG. It improves metabolic stability without significantly altering the hydrodynamic volume, preserving tissue penetration capabilities.

Experimental Protocols: The Validation Workflow

To claim "enhanced stability," you must generate kinetic data (half-life,


) using a self-validating multi-enzyme system.
Protocol A: In Vitro Plasma/Serum Stability Assay

Objective: Assess global stability against a complex mixture of proteases.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (IS): Warfarin or Tolbutamide.

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the peptide in DMSO. Dilute to 10

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of Quenching Solution containing the Internal Standard. Vortex for 30s.
    
  • Extraction: Centrifuge at 10,000

    
     for 10 min to precipitate plasma proteins.
    
  • Analysis: Inject supernatant onto LC-MS/MS.

Data Processing:

  • Plot

    
     vs. Time.
    
  • Calculate

    
     (slope) and 
    
    
    
    .
Protocol B: Aggressive Enzymatic Challenge (Chymotrypsin & Trypsin)

Objective: Prove mechanism of resistance.[1] Chymotrypsin targets aromatics; if the 3-methoxybenzyl group is on the Nitrogen, it should NOT be cleaved.

Reagents:

  • 
    -Chymotrypsin (Sigma, Type II) and Trypsin (TPCK treated).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    

Step-by-Step Workflow:

  • Enzyme Prep: Prepare enzyme solutions at 10 units/mL.

  • Reaction: Mix Peptide (50

    
    M) with Enzyme (1 unit/mL) (High Enzyme:Substrate ratio for stress testing).
    
  • Monitoring: Monitor degradation via RP-HPLC (UV 214/280 nm) every 10 minutes for 2 hours.

  • Validation: Run a positive control (e.g., Angiotensin II or a standard Phe-containing peptide) to prove enzyme activity.

Data Visualization & Logic Pathways

Mechanism of Proteolytic Resistance

The following diagram illustrates why the N-(3-methoxybenzyl)-N-isopropylglycine modification fails to fit into the protease active site (Lock & Key failure).

StabilityMechanism Protease Serine Protease (Active Site) TransitionState Tetrahedral Intermediate Protease->TransitionState Nucleophilic Attack NoReaction Steric Clash No Hydrolysis Protease->NoReaction N-Substituent Blocks Catalytic Triad Substrate_Std Standard Peptide (L-Phe-Gly) Substrate_Std->Protease Binds Substrate_Mod Modified Peptide (N-(3-methoxybenzyl)-N-isopropyl-Gly) Substrate_Mod->Protease Attempted Binding Hydrolysis Peptide Bond Cleavage TransitionState->Hydrolysis Product Release

Caption: Comparative mechanistic pathway showing how the bulky N-substituents prevent the formation of the tetrahedral intermediate required for proteolysis.

Experimental Decision Tree

Use this logic flow to determine the next steps based on your stability data.

DecisionTree Start Start: Stability Assay (Plasma/Enzyme) Result_High t1/2 > 24h Start->Result_High Result_Med t1/2 = 2-24h Start->Result_Med Result_Low t1/2 < 2h Start->Result_Low Action_High Proceed to In Vivo PK Result_High->Action_High Action_Med Identify Cleavage Site (LC-MS/MS) Result_Med->Action_Med Action_Low Re-design: Check C-terminus Result_Low->Action_Low Check_Cleavage Is cleavage at Mod-Residue? Action_Med->Check_Cleavage Check_Cleavage->Action_High No (Cleavage elsewhere) Check_Cleavage->Action_Low Yes (Unlikely)

Caption: Decision matrix for interpreting stability data. High stability warrants progression to pharmacokinetic (PK) studies.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Miller, S. M., et al. (1995). "Proteolytic Studies of Homologous Peptide and N-Substituted Glycine Peptoid Oligomers." Bioorganic & Medicinal Chemistry Letters.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2][3][4]

  • Patch, J. A., et al. (2003). "Versatile oligo(N-substituted)glycines: The many facets of peptoids." Current Opinion in Chemical Biology.

Sources

Validation

N-Propyl vs. N-Isopropyl Amino Acids: A Strategic Guide to Membrane Permeability and Conformational Control

Topic: Comparing the Membrane Permeability of N-Isopropyl vs. N-Propyl Substituted Amino Acids Content Type: Publish Comparison Guide Executive Summary For medicinal chemists and drug developers, the choice between N-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Membrane Permeability of N-Isopropyl vs. N-Propyl Substituted Amino Acids Content Type: Publish Comparison Guide

Executive Summary

For medicinal chemists and drug developers, the choice between N-propyl (n-Pr) and N-isopropyl (i-Pr) substitution is rarely about simple lipophilicity—since both share the same molecular formula (


) and nearly identical calculated LogP. The critical differentiator is steric topology .

N-isopropyl substituents act as "conformational locks," forcing amide bonds into specific geometries (often favoring cis-rotamers) and shielding the polar backbone from solvent. N-propyl substituents act as "lipophilic tails," increasing hydrophobicity without imposing significant rigidity. This guide analyzes how these distinct steric profiles influence Experimental Polar Surface Area (EPSA) and passive membrane permeability (


).

Part 1: Mechanistic Basis of Permeability

The Steric Shielding Effect

Passive membrane permeability is largely governed by the energy cost of desolvating polar groups (amide N-H and C=O) as the molecule enters the lipid bilayer.

  • N-Propyl (Linear): The linear chain extends away from the peptide backbone into the solvent. While it adds lipophilicity, it offers minimal steric protection to the adjacent carbonyl or nitrogen. The backbone remains exposed to water, keeping the desolvation penalty high.

  • N-Isopropyl (Branched): The branching at the

    
    -carbon of the substituent creates a "steric umbrella." This bulk forces the side chain to crowd the backbone, effectively reducing the Exposed Polar Surface Area (EPSA) . Lower EPSA directly correlates with higher permeability in cyclic peptides and peptoids.
    
Conformational Control: The Cis-Amide Switch

Unlike standard peptide bonds (trans-favored), N-alkylated amides exist as mixtures of cis and trans isomers.

  • N-Propyl: Behaves similarly to N-methyl or N-ethyl. The trans isomer is generally favored (approx. 70:30 to 60:40 trans:cis ratio) due to moderate steric clash in the cis state.

  • N-Isopropyl: The branched methyl groups create severe steric clash with the preceding carbonyl oxygen in the trans conformation. This shifts the equilibrium significantly, often populating the cis-amide form (up to >60% cis in some solvents).

    • Impact: This can induce "turn" structures (e.g.,

      
      -turns or polyproline-type helices) that make the molecule more compact and globular—a shape that permeates membranes faster than extended chains.
      

Part 2: Comparative Analysis

Physicochemical & Functional Comparison[1][2][3][4][5][6]
FeatureN-Propyl Amino AcidN-Isopropyl Amino AcidImpact on Drug Design
Steric Hindrance Moderate (Linear)High (Branched)i-Pr limits rotation, locking bio-active conformations.
Amide Bond Geometry Mostly TransMixed / Cis-Favoredi-Pr induces turns/kinks; n-Pr allows extended chains.
EPSA (Shielding) Low ShieldingHigh Shieldingi-Pr reduces solvent access to backbone, improving

.
Lipophilicity (cLogP) HighHigh (Identical)No difference in partition coefficient, only in effective shape.
Synthetic Difficulty LowModerate/Highi-Pr amines are poor nucleophiles; couplings are slower.
Metabolic Stability GoodExcellentBranching (i-Pr) hinders P450 oxidation at the

-position.
Decision Matrix: When to Use Which?
  • Choose N-Propyl when: You need to increase lipophilicity (LogD) to cross the Blood-Brain Barrier (BBB) without disrupting the existing hydrogen-bonding network or secondary structure of your lead peptide.

  • Choose N-Isopropyl when: Your peptide is too flexible (high entropic penalty upon binding) or has high EPSA. The i-Pr group will rigidify the backbone and "mask" polar amides, potentially converting a non-permeable hit into a cell-active lead.

Part 3: Visualization of Permeability Mechanisms

The following diagram illustrates the workflow for assessing these substitutions and the mechanistic difference in backbone shielding.

PermeabilityMechanism cluster_Propyl N-Propyl Substitution cluster_Isopropyl N-Isopropyl Substitution Start Base Peptide/Peptoid Pr_Struct Linear Chain (Low Steric Bulk) Start->Pr_Struct Alkylation iPr_Struct Branched Chain (High Steric Bulk) Start->iPr_Struct Alkylation Pr_Conf Flexible Backbone (Trans Amide) Pr_Struct->Pr_Conf No Shielding Pr_Result High EPSA Moderate Permeability Pr_Conf->Pr_Result Solvent Exposed Membrane Lipid Bilayer Permeation (Papp) Pr_Result->Membrane Slower Diffusion iPr_Conf Rigid/Turn Inducer (Cis Amide Shift) iPr_Struct->iPr_Conf Steric Locking iPr_Result Low EPSA Enhanced Permeability iPr_Conf->iPr_Result Solvent Shielded iPr_Result->Membrane Faster Diffusion

Caption: Mechanistic divergence of N-propyl vs N-isopropyl substitutions on peptide conformation and membrane permeability.

Part 4: Experimental Protocols

Protocol A: Solid-Phase "Submonomer" Synthesis (Peptoid Route)

This method is preferred for N-substituted glycines as it avoids the difficult coupling of sterically hindered N-isopropyl amino acids.

Materials:

  • Rink Amide Resin

  • Bromoacetic acid (1.0 M in DMF)

  • DIC (Diisopropylcarbodiimide)

  • Amine 1: Propylamine (1.0 M in DMF)

  • Amine 2: Isopropylamine (1.0 M in DMF) - Note: Slower kinetics expected.

Step-by-Step:

  • Acylation: Treat resin-bound amine with Bromoacetic acid (10 eq) and DIC (10 eq) for 30 min at RT. Wash with DMF (3x).

  • Displacement (N-Propyl): Add Propylamine solution (20 eq) to the resin. Shake for 30 minutes at RT. (Fast kinetics).

  • Displacement (N-Isopropyl): Add Isopropylamine solution (20 eq) to the resin. Shake for 2 hours at 35°C or perform double coupling (2 x 1 hr). Reasoning: The branching adjacent to the nitrogen makes the nucleophilic attack on the

    
    -carbon of the bromoacetyl group significantly slower.
    
  • Wash: Wash with DMF (5x), DCM (3x).

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To objectively compare the permeability of the synthesized analogs.

Setup:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% Lecithin in Dodecane.

Procedure:

  • Membrane Preparation: Add 5 µL of Lipid Solution to the membrane of the donor plate. Ensure uniform coverage.

  • Donor Solution: Dissolve N-propyl and N-isopropyl analogs in PBS (pH 7.4) with 5% DMSO to a concentration of 10 µM. Add 150 µL to donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both donor and acceptor concentrations using LC-MS/MS.

  • Calculation: Calculate

    
     (cm/s) using the standard equation:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.

References

  • Comparison of Peptoid vs Peptide Permeability Title: High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • EPSA and Permeability in Cyclic Peptides Title: EPSA: A Novel Supercritical Fluid Chromatography Technique Enabling the Design of Permeable Cyclic Peptides.[1] Source: American Chemical Society (ACS) / PubMed. URL:[Link]

  • Steric Effects on Amide Bond Conformation Title: An electronic effect on protein structure (Analysis of steric vs electronic effects in amides). Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Mechanisms of N-Methylation and Permeability Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.[2] Source: MDPI / Int. J. Mol. Sci. URL:[Link]

  • General Synthesis of N-Alkyl Amines Title: Reductive Amination, and How It Works.[3][4][5] Source: Master Organic Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid proper disposal procedures

Welcome to our comprehensive laboratory safety and operational guide. As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our comprehensive laboratory safety and operational guide. As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. The handling and disposal of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid require a deep understanding of its chemical behavior to ensure both regulatory compliance and environmental stewardship.

Below is the definitive, step-by-step operational plan for the safe segregation, containment, and thermal destruction of this compound.

Chemical Profiling & Hazard Causality

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid (C₁₃H₁₉NO₃) is a synthetic organic intermediate featuring a tertiary amine, a carboxylic acid, and a methoxybenzyl ether group. Its structural complexity dictates a strict, specialized disposal protocol.

The Causality of the Hazard: The presence of the amino nitrogen atom is the critical variable in its disposal profile. When subjected to standard, uncontrolled combustion, nitrogen-containing organic compounds initially convert into hydrogen cyanide (HCN) and amine radicals (NH or NH₂) within the flame[1]. These highly reactive intermediates subsequently react with oxygen to form toxic nitrogen oxides (NOx)[1].

Because of this mechanistic pathway, standard drain disposal or low-temperature burning is strictly prohibited. Such actions lead to severe environmental contamination (smog and acid rain) and directly violate the Resource Conservation and Recovery Act (RCRA) frameworks[2].

Laboratory Segregation and SAA Protocol

Improper segregation is a primary source of laboratory incidents, potentially causing fires, explosions, or toxic gas releases[2]. To establish a self-validating safety loop in your laboratory, implement the following step-by-step methodology for containment:

  • Step 1: Containerization. Select a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or borosilicate glass) equipped with a secure screw-top cap[3]. Self-Validation Check: Before adding the waste, physically verify that the container is free of strong oxidizers or bases to prevent exothermic reactions[2].

  • Step 2: RCRA-Compliant Labeling. Immediately upon adding the first drop of waste to the container, affix a "Hazardous Waste" label[3]. The label must spell out the full chemical name—no abbreviations are permitted—and include the accumulation start date, physical state, and specific hazards (e.g., "Toxic, Irritant")[4].

  • Step 3: Satellite Accumulation Area (SAA) Storage. Store the container in a designated SAA at or near the point of generation, ensuring secondary containment (spill trays) is utilized[3]. RCRA limits SAA storage to specific volumes (maximum 55 gallons of hazardous waste). Once this limit is reached, the waste must be transferred to a central accumulation area within 3 days, or collected by an environmental vendor within 90 days[5].

High-Temperature Incineration and NOx Mitigation

The ultimate disposal mechanism for [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is high-temperature process incineration managed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

The Destruction Mechanism: The compound is injected into a Regenerative Thermal Oxidizer (RTO) or a specialized rotary kiln. The waste gas is preheated and enters a reaction chamber operating above 850°C to 900°C, where the organic framework undergoes complete thermal decomposition[1].

NOx Scrubbing: Because the compound generates NOx during pyrolysis, the incinerator must be coupled with Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) systems[6]. These systems achieve significant NOx reductions (up to 90% for SCR) by injecting reagents (like ammonia or urea) that chemically reduce NOx back into harmless N₂ gas and water vapor[7].

Quantitative Byproduct Analysis and Mitigation Strategy

To easily compare the operational requirements for destroying this compound, refer to the summarized data below:

Waste ComponentThermal Decomposition ProductEnvironmental HazardMitigation Technology
Carbon Backbone CO₂, COGreenhouse GasComplete Oxidation (>850°C)[1]
Hydrogen H₂ONoneN/A
Amino Nitrogen HCN, NH₂ radicals → NOxSmog, Acid RainSCR / SNCR Systems[7]
Trace Organics Volatile Organic Compounds (VOCs)ToxicityRegenerative Thermal Oxidation[1]

Disposal Workflow Visualization

G Start Waste Generation [Iso...]-acetic acid SAA Satellite Accumulation Area (RCRA Compliant) Start->SAA TSDF Licensed TSDF Transport SAA->TSDF Incinerator High-Temp Incineration (>850°C) TSDF->Incinerator Decomp Thermal Decomposition (Forms CO2, H2O, NOx) Incinerator->Decomp Scrubber NOx Reduction (SCR/SNCR System) Decomp->Scrubber Emission Clean Emission (N2, H2O, CO2) Scrubber->Emission

Workflow for the disposal and thermal oxidation of nitrogen-containing organic waste.

References

  • Chemical Waste Management | Source: Drake University | URL: [Link]

  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid | Source: MedPro Disposal | URL: [Link]

  • How to Treat Nitrogen-containing and Salt-prone Waste Gases in RTO system | Source: Yurcent | URL: [Link]

  • How To Dispose Of Lab Chemicals | Source: IDR Environmental | URL: [Link]

  • A new process for NOx reduction in combustion systems for the generation of energy from waste | Source: ResearchGate | URL: [Link]

  • About Us - Regenerative Thermal Oxidiser | Source: Regenerative Thermal Oxidiser | URL: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes established best practices for handling structurally related chemicals, including organic acids and aromatic amines, to ensure the highest degree of safety for all laboratory personnel. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical hazards effectively, fostering a culture of safety and scientific excellence.

Hazard Analysis and Risk Assessment: Understanding the Compound

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is a multifaceted organic molecule featuring a carboxylic acid, a secondary amine, and a substituted aromatic ring. While a definitive hazard profile is pending comprehensive toxicological studies, a conservative approach based on its constituent functional groups is warranted.

  • Carboxylic Acid Moiety: Similar to other organic acids, this group can cause skin and eye irritation or burns upon direct contact.[1][2] Concentrated forms of acids can be corrosive.[1]

  • Amine Functionality: Amines can be irritants and sensitizers. Aromatic amines, in particular, warrant careful handling due to the potential for systemic effects.

  • Aromatic Ring: The substituted benzyl group may present additional toxicological considerations.

Given these structural features, it is prudent to assume the compound is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3] Therefore, a comprehensive risk assessment should be conducted before any handling, storage, or disposal activities.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment (PPE), engineering controls must be implemented to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid, especially when dealing with powders or creating solutions, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust, aerosols, or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

  • Safety Equipment: Accessible and regularly inspected safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[4][6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and crucial barrier between the researcher and the chemical. The following PPE is mandatory when handling [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are required at all times to protect the eyes from splashes.[6][7][8]

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes, a face shield should be worn in addition to safety goggles to protect the entire face.[8][9]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly should be worn and buttoned to protect the skin and personal clothing.[7]

  • Chemical-Resistant Gloves: The selection of appropriate gloves is critical. Nitrile gloves are a common and effective choice for protection against a range of acids and organic compounds.[10] However, for prolonged or high-exposure tasks, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8][9] Always inspect gloves for any signs of degradation or punctures before use and remove them before leaving the laboratory to prevent contamination of common surfaces.[5]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[8][11]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[6] Perforated shoes or sandals are not permitted.

Respiratory Protection

When engineering controls such as a fume hood are not feasible or during emergency situations, respiratory protection is necessary.

  • Respirator: The type of respirator should be selected based on a formal risk assessment. For powders, a P100 particulate respirator may be sufficient. For vapors, an organic vapor cartridge would be required. In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[12][13]

Table 1: Recommended PPE for Handling [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if needed)
Weighing and preparing solutions (in fume hood)Safety GogglesNitrile or Neoprene GlovesLab CoatNot typically required with proper hood use
Small-scale reactions (in fume hood)Safety GogglesNitrile or Neoprene GlovesLab CoatNot typically required with proper hood use
Large-scale transfers or reactionsSafety Goggles and Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Apron or Suit over Lab CoatAssess need for air-purifying respirator
Spill cleanupSafety Goggles and Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant SuitAir-purifying respirator or SCBA

Procedural Guidance: Step-by-Step Safety

Adherence to established laboratory procedures is paramount for ensuring safety.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles

  • Face Shield (if required)

  • Gloves

Doffing Sequence:

  • Gloves (using a technique that avoids touching the outside with bare hands)

  • Face Shield

  • Lab Coat (turning it inside out as it is removed)

  • Safety Goggles

  • Respirator

Always wash hands thoroughly with soap and water after removing PPE.[7]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid Task Identify Task: Weighing, Reaction, Transfer, Spill Start->Task Quantity Assess Quantity: Small (<1g) vs. Large (>1g) Task->Quantity Exposure Potential for Exposure: Splash, Aerosol, Inhalation Quantity->Exposure BasePPE Standard PPE: Lab Coat, Safety Goggles, Nitrile Gloves Exposure->BasePPE Low EnhancedPPE Enhanced PPE: Add Face Shield, Chemical-Resistant Apron, Neoprene/Butyl Gloves Exposure->EnhancedPPE Medium MaxPPE Maximum PPE: Full Chemical Suit, SCBA/Respirator Exposure->MaxPPE High/Spill FumeHood Work in Fume Hood? Exposure->FumeHood End End: Task Completion & Proper Disposal BasePPE->End Proceed with Task EnhancedPPE->End Proceed with Task MaxPPE->End Proceed with Task FumeHood->BasePPE Yes FumeHood->EnhancedPPE No

Caption: PPE Selection Workflow for Handling [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid.

Disposal Plan: Responsible Waste Management

Proper disposal of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid and contaminated materials is essential to protect personnel and the environment.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[1][4] Do not pour this chemical down the drain.[6]

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Neutralization: While dilute solutions of simple acetic acids can sometimes be neutralized before disposal, this should only be attempted by trained personnel following a validated standard operating procedure.[1][2] Given the complex nature of this molecule, direct disposal through a certified hazardous waste contractor is the recommended and safest option.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE may use an absorbent material to contain the spill. For large spills, evacuate the laboratory and contact the emergency response team.

References

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7).
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines - SciSure. (2023, December 14).
  • Laboratory Safety Rules - Oklahoma St
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  • Choosing The Correct PPE | Environmental Health & Safety.
  • Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • Safe Disposal Methods for Glacial Acetic Acid in Labor
  • How to Dispose of Acetic Acid - Lab Alley. (2025, February 1).
  • How to safely dispose 99% Acetic Acid - Quora. (2021, October 31).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 26).
  • safety-data-sheet-acetic-acid.pdf - INEOS Group. (2019, November 11).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • Acetic acid: incident management - GOV.UK. (2015, October 15).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, March 1).
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  • Safety Data Sheet - MedchemExpress.com. (2026, January 29).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, December 24).
  • SAFETY D
  • product: isopropyl glycol acetate (isglac) revision: 2 - Tennants Distribution. (2015, October 21).

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